molecular formula C8H13NS B1330446 2-Isobutyl-4-methylthiazole CAS No. 61323-24-8

2-Isobutyl-4-methylthiazole

Cat. No.: B1330446
CAS No.: 61323-24-8
M. Wt: 155.26 g/mol
InChI Key: JBUCYVMFLWLDIO-UHFFFAOYSA-N
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Description

2-Isobutyl-4-methylthiazole is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUCYVMFLWLDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210226
Record name 2-Isobutyl-4-methylthiazole
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Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61323-24-8
Record name 4-Methyl-2-(2-methylpropyl)thiazole
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Record name 2-Isobutyl-4-methylthiazole
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Record name 2-Isobutyl-4-methylthiazole
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Record name 2-isobutyl-4-methylthiazole
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Foundational & Exploratory

2-Isobutyl-4-methylthiazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole

Introduction

This compound is a heterocyclic organic compound that belongs to the thiazole family. It is recognized for its distinctive organoleptic properties and is utilized across various industries, most notably in the food and fragrance sectors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow or brown liquid under standard conditions.[2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₃NS[2]
Molecular Weight 155.26 g/mol [2]
CAS Number 61323-24-8[2][3]
Appearance Clear, light yellow to brown liquid[2]
Boiling Point 189 °C to 206 °C at 760 mmHg[2][3]
Melting Point 88 °C at 760 mmHg[3]
Density 0.98 g/cm³[2]
Refractive Index n20/D 1.49[2]
Flash Point 74.44 °C (166.00 °F) TCC[3]
Vapor Pressure 0.313 mmHg at 25 °C (estimated)[3]
Solubility Slightly soluble in water (75.6 mg/L at 25 °C, estimated), soluble in alcohol.[3][3]
logP (o/w) 2.972 (estimated)[3]

Organoleptic Properties

This compound is particularly valued for its unique aroma and flavor profile, which is described as having a rich, savory note.[1] It is a key component in creating the sensory experience of various food products and fragrances.

Synthesis

The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone, a method known as the Hantzsch thiazole synthesis. A general synthetic route for a related compound, 2,4-dimethylthiazole, involves the reaction of acetamide with phosphorus pentasulfide to form thioacetamide in situ, which then reacts with chloroacetone.[4] A similar principle can be applied for the synthesis of this compound.

A plausible synthetic pathway for this compound is outlined below. This process would involve the reaction of isobutyramide with a sulfurizing agent, followed by condensation with chloroacetone.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Isobutyramide Isobutyramide Thionation Thionation Isobutyramide->Thionation P4S10 Phosphorus Pentasulfide (P4S10) P4S10->Thionation Chloroacetone Chloroacetone Condensation Cyclocondensation Chloroacetone->Condensation Thionation->Condensation Thioamide Intermediate Purification Purification Condensation->Purification Product This compound Purification->Product

A potential synthetic workflow for this compound.

Experimental Protocols

General Synthesis of Thiazoles (Hantzsch Synthesis Adaptation)

A representative protocol for the synthesis of a related thiazole, 2-methyl-4-isobutyl-5-ethoxythiazole, involves refluxing N-acetylleucine ethyl ester with phosphorus pentasulfide in chloroform.[5] The reaction mixture is then made basic to isolate the product.

Protocol for a related synthesis:

  • A three-neck flask is equipped with a stirrer, condenser, and heating mantle.

  • N-acetylleucine ethyl ester (0.156 mole), phosphorus pentasulfide (0.156 mole), and 250 ml of chloroform are added to the flask.

  • The mixture is heated under reflux for 24 hours, ensuring moisture is excluded.

  • After cooling, the reaction mixture is made basic with a 10% aqueous potassium hydroxide solution.[5]

  • The product is then extracted and purified.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[6]

Protocol:

  • Column: Newcrom R1 HPLC column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

  • Detection: UV or Mass Spectrometry (MS). For MS detection, phosphoric acid should be replaced with formic acid.

  • Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[6]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available spectral information includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the hydrogen atom environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Offers insights into the carbon skeleton.

  • IR (Infrared Spectroscopy): Helps in identifying the functional groups present.

  • MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern.

Spectral data for this compound is available in various chemical databases.[7]

Applications

This compound is a versatile compound with applications in several industries.

Applications cluster_flavor Flavor & Fragrance cluster_agri Agriculture cluster_pharma Pharmaceuticals center This compound Food Food Products (Snacks, Sauces) center->Food Beverages Beverages center->Beverages Perfumery Perfumery & Personal Care center->Perfumery PestControl Pest Attractant center->PestControl Antimicrobial Antimicrobial Agent center->Antimicrobial DrugFormulation Drug Formulation center->DrugFormulation

Key application areas of this compound.
  • Flavoring and Fragrance Industry: It is widely used as a flavoring agent in food products and beverages to impart a unique aroma.[1][2] Its distinctive scent is also utilized in perfumery and personal care products.[1][2]

  • Agricultural Applications: The compound serves as an effective attractant for certain pests, making it valuable in the development of eco-friendly pest control solutions.[1][2]

  • Pharmaceutical Development: Researchers are exploring its potential in drug formulation, particularly for its antimicrobial properties, which could lead to new therapeutic agents.[1][2] It also shows potential in food preservation due to these properties.[1]

Safety and Handling

For a related compound, 2-isobutylthiazole, the safety data indicates it is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Precautionary Statements:

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[8][9]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[9]

  • If inhaled, move the person to fresh air and keep comfortable for breathing.[9]

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

  • If on skin (or hair), take off immediately all contaminated clothing and rinse skin with water.[8][9]

It is essential to handle this chemical in a well-ventilated area and to consult the specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is a compound of significant interest due to its versatile applications, particularly in the flavor and fragrance industry. Its chemical properties and synthesis are well-characterized, and established analytical methods allow for its reliable identification and quantification. Ongoing research into its antimicrobial and pest-attractant properties may further expand its utility in the pharmaceutical and agricultural sectors. As with any chemical, proper safety precautions are paramount during handling and use.

References

An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole (CAS: 61323-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-4-methylthiazole, a heterocyclic aromatic compound, is recognized for its distinct sensory characteristics and holds potential for broader applications in various scientific fields. While extensively utilized in the flavor and fragrance industry, emerging research points towards its potential antimicrobial properties, making it a molecule of interest for drug development and material science. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis methodologies, analytical techniques, and a review of the antimicrobial potential of the thiazole scaffold. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic savory and green aroma. Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReference(s)
Molecular Formula C₈H₁₃NS[1]
Molecular Weight 155.26 g/mol [2]
CAS Number 61323-24-8[2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 189 °C to 206 °C at 760 mmHg[3]
Melting Point 88 °C (estimated)[3]
Flash Point 74.44 °C (166.00 °F)[3]
Density ~0.98 g/cm³[1]
Vapor Pressure 0.313 mmHg at 25 °C (estimated)[3]
Solubility Slightly soluble in water; soluble in alcohol[3]
logP (o/w) 2.972 (estimated)[3]
Refractive Index (n20/D) ~1.49[1]

Synthesis of this compound

For this compound, the logical precursors would be isothiobutyramide and a 3-halo-2-butanone (e.g., 3-chloro-2-butanone or 3-bromo-2-butanone).

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The following is a generalized protocol based on the Hantzsch synthesis for similar thiazole derivatives. This is a representative method and would require optimization for the specific synthesis of this compound.

Materials:

  • Isothiobutyramide

  • 3-Chloro-2-butanone (or 3-bromo-2-butanone)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or another base for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve isothiobutyramide in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an equimolar amount of 3-chloro-2-butanone to the solution.

  • The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in a mixture of water and an organic solvent like diethyl ether.

  • The aqueous layer is neutralized with a mild base, such as a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

A Chinese patent for the synthesis of the closely related 2-isobutylthiazole describes a multi-step process involving the formation of a mercaptoacetaldehyde dimer, condensation with 3-methyl butyraldehyde, and subsequent dehydrogenation.[4] This suggests an alternative synthetic route that could potentially be adapted.

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control and research purposes. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be utilized for the analysis of this compound.[5][6]

General Protocol:

  • Column: A C18 column (e.g., Newcrom R1) is suitable for this separation.[5][6]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (MeCN) and water is commonly used.[5][6] An acidic modifier, such as phosphoric acid, can be added to improve peak shape.[5][6] For mass spectrometry (MS) compatible methods, formic acid is a preferred alternative to phosphoric acid.[5][6]

  • Detection: UV detection is typically performed at a wavelength where the thiazole ring exhibits significant absorbance.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

General Protocol:

  • Column: A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.

  • Carrier Gas: Helium is the most frequently used carrier gas.

  • Injection: Split or splitless injection can be employed depending on the concentration of the analyte.

  • Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from other components in the sample matrix.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.

Spectroscopic Data

While a complete, high-resolution spectral dataset with assignments for this compound is not available in the public domain literature, the following represents expected spectral characteristics based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~6.8H on C5 of thiazole ring
~2.8CH₂ attached to thiazole ring
~2.3CH₃ on C4 of thiazole ring
~2.1CH of isobutyl group
~1.0CH₃ of isobutyl group

Note: These are predicted chemical shifts and will vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns for alkylthiazoles involve cleavage of the alkyl chain. Key expected fragments would include the loss of a propyl radical (M-43) leading to a peak at m/z 112, and the tropylium-like ion from the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode
~3100-3000C-H stretching (aromatic/heteroaromatic)
~2960-2850C-H stretching (aliphatic)
~1600-1500C=N and C=C stretching (thiazole ring)
~1465, ~1380C-H bending (aliphatic)
~800-700C-H out-of-plane bending (heteroaromatic)

Biological Activity and Potential for Drug Development

While specific studies on the antimicrobial activity of this compound are scarce, the broader class of thiazole derivatives has been extensively investigated for its wide range of pharmacological properties, including antibacterial and antifungal activities.[7]

Antimicrobial Potential

Numerous studies have demonstrated that the thiazole ring is a key pharmacophore in various antimicrobial agents. The proposed mechanisms of action for different thiazole derivatives are diverse and target various cellular processes in microorganisms.[7]

Potential Mechanisms of Antimicrobial Action for Thiazole Derivatives:

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[7]

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit essential microbial enzymes. For instance, some derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] In fungi, lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, is a common target for azole antifungals, and some thiazole derivatives may act through a similar mechanism.

  • Inhibition of Cell Wall Synthesis: Some advanced thiazole-containing antibiotics, like certain cephalosporins, inhibit the synthesis of the bacterial cell wall.[9]

Given the simple alkyl structure of this compound, if it possesses antimicrobial activity, a likely mechanism would be through non-specific disruption of the microbial cell membrane due to its lipophilic nature. However, without specific experimental data, this remains speculative.

// Nodes start [label="Starting Materials\n(Isothiobutyramide & 3-haloketone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Hantzsch Thiazole Synthesis\n(Condensation & Cyclization)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Reaction Work-up\n(Neutralization & Extraction)"]; purification [label="Purification\n(Vacuum Distillation or Chromatography)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structural & Purity Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy"]; gcms [label="GC-MS"]; ftir [label="FT-IR Spectroscopy"]; hplc [label="HPLC"];

// Edges start -> synthesis; synthesis -> workup; workup -> purification; purification -> product; product -> analysis; analysis -> nmr [label="Structure\nVerification"]; analysis -> gcms [label="Purity & ID"]; analysis -> ftir [label="Functional\nGroups"]; analysis -> hplc [label="Purity\nQuantification"]; } Caption: General experimental workflow for the synthesis and analysis of this compound. Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.

Safety and Toxicology

This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Detailed toxicological studies specifically for this compound are limited in publicly available literature. However, as a flavoring agent, it has been evaluated by regulatory bodies such as the European Food Safety Authority (EFSA).[3]

Conclusion

This compound is a well-characterized compound with established applications in the flavor and fragrance industry. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and its analysis is readily performed using standard chromatographic and spectroscopic techniques. While the broader class of thiazole derivatives exhibits significant antimicrobial potential, the specific biological activity of this compound remains an area ripe for further investigation. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the full potential of this molecule beyond its current applications. Further research is warranted to elucidate its specific antimicrobial efficacy, mechanism of action, and toxicological profile to fully assess its potential in pharmaceutical and other advanced applications.

References

An In-depth Technical Guide to 2-Isobutyl-4-methylthiazole: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 2-Isobutyl-4-methylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and flavor chemistry.

Physicochemical and Structural Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₃NS[1][2]
Molecular Weight 155.26 g/mol [1][2][3][4][5][6]
IUPAC Name 4-methyl-2-(2-methylpropyl)-1,3-thiazole[2]
CAS Number 61323-24-8[1][2][4][5]
Density 0.98 g/mL[1][6]
Boiling Point 189 °C[1][5][6]
Canonical SMILES CC1=CSC(=N1)CC(C)C[7]
InChI InChI=1S/C8H13NS/c1-6(2)4-8-9-7(3)5-10-8/h5-6H,4H2,1-3H3[2][7]
InChIKey JBUCYVMFLWLDIO-UHFFFAOYSA-N[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above, such as boiling point and density, typically involve standard laboratory procedures. For instance, boiling point determination can be carried out using a distillation apparatus at atmospheric pressure, with the temperature recorded at the vapor-liquid equilibrium. Density is commonly measured using a pycnometer or a digital density meter at a specified temperature.

High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound. A reverse-phase (RP) HPLC method with a C18 column is suitable. The mobile phase can consist of a mixture of acetonitrile and water, with a small amount of a modifier like phosphoric acid or formic acid for mass spectrometry applications.[8]

Molecular Structure Visualization

The molecular structure of this compound is characterized by a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. An isobutyl group is attached at the 2-position and a methyl group at the 4-position of this thiazole ring.

Caption: 2D representation of the this compound molecular structure.

References

An In-Depth Technical Guide to the Synthesis of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole is a heterocyclic compound of significant interest due to its characteristic flavor and aroma profile, finding applications in the food and fragrance industries. Its synthesis is a key area of study for organic chemists, with several pathways available for its preparation. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the well-established Hantzsch thiazole synthesis. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the efficient and effective synthesis of this target molecule.

Core Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of this compound, the key precursors are thioisovaleramide and an appropriate α-haloketone, such as 1-chloroacetone or 1-bromo-3-methyl-2-butanone.

The overall Hantzsch synthesis pathway for this compound can be visualized as follows:

Hantzsch_Synthesis Isovaleramide Isovaleramide Thioisovaleramide Thioisovaleramide Isovaleramide->Thioisovaleramide Thionation Isovaleraldehyde Isovaleraldehyde Isovaleraldehyde->Thioisovaleramide Sulfurization 3-Methyl-2-butanone 3-Methyl-2-butanone Haloketone α-Haloketone 3-Methyl-2-butanone->Haloketone Halogenation Chloroacetone 1-Chloroacetone Chloroacetone->Haloketone Product This compound Thioisovaleramide->Product Haloketone->Product

Figure 1: Overall synthetic workflow for this compound via the Hantzsch pathway.

Part 1: Synthesis of Precursors

Synthesis of Thioisovaleramide

Thioisovaleramide is a crucial intermediate that is not readily commercially available and thus needs to be synthesized. Two primary methods for its preparation are detailed below.

Method A: Thionation of Isovaleramide using Lawesson's Reagent

This is a widely used and reliable method for the conversion of amides to thioamides.

Thioamide_Synthesis_Lawesson Isovaleramide Isovaleramide Thioisovaleramide Thioisovaleramide Isovaleramide->Thioisovaleramide Reflux in Toluene Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thioisovaleramide Byproduct Phosphorus-containing byproducts Thioamide_Synthesis_Kindler Isovaleraldehyde Isovaleraldehyde Thioisovaleramide Thioisovaleramide Isovaleraldehyde->Thioisovaleramide Heating Sulfur Sulfur (S₈) Sulfur->Thioisovaleramide Ammonia Ammonia (aq.) Ammonia->Thioisovaleramide Haloketone_Synthesis 3-Methyl-2-butanone 3-Methyl-2-butanone 1-Bromo-3-methyl-2-butanone 1-Bromo-3-methyl-2-butanone 3-Methyl-2-butanone->1-Bromo-3-methyl-2-butanone Bromination in Methanol Bromine Bromine (Br₂) Bromine->1-Bromo-3-methyl-2-butanone Hantzsch_Final_Step Thioisovaleramide Thioisovaleramide Product This compound Thioisovaleramide->Product Cyclocondensation Haloketone 1-Chloroacetone or 1-Bromo-3-methyl-2-butanone Haloketone->Product

An In-depth Technical Guide to Thiazole Ring Formation Mechanisms for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, including approved pharmaceuticals, underscores the critical importance of understanding the mechanisms behind its synthesis. This technical guide provides an in-depth exploration of the core methodologies for thiazole ring formation, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights to aid researchers in the strategic design and synthesis of novel thiazole-containing entities.

Core Synthetic Strategies for Thiazole Ring Formation

The construction of the thiazole nucleus can be broadly categorized into several key synthetic strategies. The most prominent among these are the Hantzsch thiazole synthesis, the Gabriel synthesis, and the Cook-Heilbron synthesis. Each method offers distinct advantages and is suited for the preparation of thiazoles with specific substitution patterns.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is arguably the most classic and widely employed method for the preparation of thiazole derivatives.[1][2] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea.[1][2] This method is valued for its reliability, broad substrate scope, and generally good to excellent yields.[3]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a soft nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[2]

  • Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the thioamide's nitrogen atom on the carbonyl carbon of the ketone.[1]

  • Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole Derivative intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate Solution

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.

    • Add methanol to the vial.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.

    • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

    • Wash the filter cake with water to remove any inorganic impurities.

    • Dry the solid product on a watch glass.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Quantitative Data: Hantzsch Synthesis Yields

The Hantzsch synthesis is known for its high yields, which can be further optimized through modern techniques such as microwave-assisted synthesis.

Synthesis MethodReactantsProductYield (%)Reference
Conventional Heating2-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazole70-95%[3]
Microwave-Assisted2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine95%[4]
One-Pot, Three-Component (Ultrasonic)3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde4-Hydroxy-3-(2-(benzylideneamino)thiazol-4-yl)-6-methyl-2H-pyran-2-one79-90%[5]
Gabriel Thiazole Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles by reacting an acylamino-ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, at elevated temperatures.[6]

Mechanism of the Gabriel Thiazole Synthesis

The mechanism involves the thionation of the amide carbonyl group, followed by an intramolecular cyclization and dehydration.

  • Thionation: The oxygen of the amide carbonyl is replaced by sulfur using a thionating agent.

  • Cyclization: The enol form of the ketone tautomerizes, and the hydroxyl group attacks the thiocarbonyl carbon.

  • Dehydration: The resulting intermediate eliminates water to form the thiazole ring.

Gabriel_Mechanism reagents Acylamino-ketone + P4S10 intermediate1 Thioamide Intermediate reagents->intermediate1 Thionation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,5-Disubstituted Thiazole intermediate2->product Dehydration

Caption: Gabriel Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole

This protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide.[6]

  • Materials:

    • N-(2-oxopropyl)acetamide

    • Phosphorus Pentasulfide (P₄S₁₀)

    • Inert solvent (e.g., toluene or xylene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine N-(2-oxopropyl)acetamide and phosphorus pentasulfide in an inert solvent.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography.

Quantitative Data: Gabriel Synthesis Yields

Yields for the Gabriel synthesis can be variable and are often dependent on the specific substrates and reaction conditions.

| Reactants | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-(2-oxopropyl)acetamide, P₄S₁₀ | 2,5-Dimethylthiazole | Moderate |[6] | | Various acylamino-ketones, Lawesson's Reagent | Various 2,5-disubstituted thiazoles | 40-70% | |

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles.[7][8] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, carbon oxysulfide, isothiocyanates, or dithioacids under mild conditions.[7][8]

Mechanism of the Cook-Heilbron Synthesis

The mechanism proceeds through the formation of a dithiocarbamate intermediate followed by cyclization and tautomerization.

  • Nucleophilic Addition: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate.

  • Cyclization: The sulfur atom of the dithiocarbamate then attacks the nitrile carbon in an intramolecular fashion to form a five-membered ring.

  • Tautomerization: The resulting iminothiazolidine intermediate tautomerizes to the aromatic 5-aminothiazole.[7]

Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate1 Dithiocarbamate Intermediate reagents->intermediate1 Nucleophilic Addition intermediate2 Iminothiazolidine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminothiazole intermediate2->product Tautomerization

Caption: Cook-Heilbron Synthesis Mechanism.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol outlines the synthesis of 5-amino-2-mercaptothiazole from an α-aminonitrile and carbon disulfide.[8]

  • Materials:

    • α-Aminoacetonitrile

    • Carbon Disulfide

    • Base (e.g., triethylamine or sodium ethoxide)

    • Solvent (e.g., ethanol or DMF)

  • Procedure:

    • Dissolve the α-aminoacetonitrile in a suitable solvent in a round-bottom flask.

    • Add the base to the solution.

    • Slowly add carbon disulfide to the reaction mixture at room temperature.

    • Stir the reaction for several hours at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent followed by purification.

  • Purification: The product can be purified by recrystallization.

Quantitative Data: Cook-Heilbron Synthesis Yields

The Cook-Heilbron synthesis generally provides moderate to good yields of 5-aminothiazoles.

| Reactants | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | α-Aminoacetonitrile, Carbon Disulfide | 5-Amino-2-mercaptothiazole | 50-80% |[3] | | Ethyl aminocyanoacetate, Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | Moderate |[7] | | Aminoacetonitrile, Ethyldithioacetate | 2-Methyl-5-aminothiazole | Good |[7] |

Modern and Alternative Synthetic Approaches

Beyond the classical methods, several modern and alternative strategies for thiazole synthesis have been developed to improve efficiency, yield, and environmental friendliness.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and often increase yields for the Hantzsch synthesis and other thiazole formation reactions.[4]

  • One-Pot, Multi-Component Reactions: These reactions combine three or more starting materials in a single reaction vessel to construct complex thiazole derivatives in a highly efficient manner.[5] This approach minimizes waste and simplifies purification processes.

  • Synthesis from Thioamides and Other Precursors: Thiazoles can also be synthesized from a variety of other starting materials, including the reaction of thioamides with various electrophiles and cyclization of α-thiocyanoketones.[9]

Conclusion

The synthesis of the thiazole ring is a rich and evolving field of organic chemistry. The classical Hantzsch, Gabriel, and Cook-Heilbron syntheses remain foundational and powerful tools for the construction of a wide range of thiazole derivatives. Continuous innovation, including the adoption of microwave-assisted techniques and one-pot procedures, has further expanded the synthetic chemist's toolbox, enabling the rapid and efficient production of novel thiazole-containing molecules. A thorough understanding of these diverse synthetic mechanisms and their associated experimental protocols is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this privileged heterocyclic scaffold.

References

The Presence of 2-Isobutyl-4-methylthiazole in Foods: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole is a volatile organic compound recognized for its potent, characteristic aroma. While it is utilized as a flavoring agent in the food industry, its natural occurrence is a subject of significant interest in the fields of food chemistry, analytical science, and natural product research. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, with a focus on quantitative data, experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Natural Occurrence of this compound

Contrary to some database entries suggesting it is not found in nature, scientific literature confirms the presence of this compound as a naturally occurring volatile compound, most notably in tomatoes (Solanum lycopersicum)[1][2][3][4]. In this context, it is a key contributor to the characteristic "green" and "leafy" aroma of tomatoes[3]. Its concentration can vary depending on the tomato cultivar and ripening stage[1][2][5].

While tomatoes are the most well-documented natural source, the presence of other alkylthiazoles in various cooked and processed foods suggests that this compound may also be formed through the Maillard reaction during thermal processing, although specific evidence for this particular compound is not as prevalent as for other thiazoles.

Quantitative Data

Quantitative analysis of this compound in foods is challenging due to its volatility and typically low concentrations. The available literature primarily reports its levels in tomatoes as a relative percentage of the total volatile organic compounds (VOCs).

Table 1: Relative Abundance of 2-Isobutylthiazole in Different Tomato Types

Tomato TypeRelative Abundance (% of Total VOCs)Reference
Salad CultivarsHigher concentrations compared to cocktail cultivars[1][2]
Cocktail CultivarsLower concentrations compared to salad cultivars[1][2]
Red Ripe Stage12.9%[5]

Table 2: Relative Abundance of 2-Isobutylthiazole in Tomato Cultivars

Cultivar TypeKey Volatile Compounds (including 2-Isobutylthiazole)Relative ProportionReference
Various Salad and Cocktail CultivarsHexanal, 6-methyl-5-heptene-2-one, 2-isobutylthiazole, (E)-2-hexenal>8%[1][2]

Note: Absolute concentrations in units such as ng/g are not widely reported in the reviewed literature.

Experimental Protocols

The analysis of this compound in food matrices predominantly relies on chromatographic techniques coupled with mass spectrometry, which are essential for the separation and identification of volatile compounds.

Sample Preparation and Volatile Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is the most common method for the extraction of this compound from food samples due to its sensitivity, speed, and solvent-free nature[5][6][7][8][9].

  • Sample Homogenization: A representative sample of the food (e.g., tomato fruit) is homogenized, often cryogenically with liquid nitrogen to halt enzymatic activity[6].

  • Vial Preparation: A known quantity of the homogenized sample is placed in a headspace vial. To inhibit further enzymatic reactions and aid the release of volatiles, a saturated salt solution (e.g., NaCl) is often added[6].

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 5-15 minutes) to allow the volatile compounds to partition into the headspace[6].

  • SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile analytes[6].

Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the SPME fiber is introduced into the heated injection port of a gas chromatograph for thermal desorption of the analytes, which are then separated and identified.

  • Gas Chromatograph (GC):

    • Injector: Splitless mode is typically used for higher sensitivity. The injector temperature is set high enough to ensure efficient desorption of the analytes from the SPME fiber (e.g., 250°C)[6].

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile compounds.

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with that of an authentic standard and by matching against mass spectral libraries (e.g., NIST, Wiley).

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction (HS-SPME) cluster_analysis Analysis (GC-MS) homogenization Food Sample Homogenization vial_prep Transfer to Headspace Vial homogenization->vial_prep incubation Incubation vial_prep->incubation spme_exposure SPME Fiber Exposure incubation->spme_exposure desorption Thermal Desorption in GC Injector spme_exposure->desorption separation GC Separation desorption->separation detection MS Detection and Identification separation->detection

Fig. 1: Experimental workflow for the analysis of this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, the formation of the core thiazole ring is understood in the context of thiamine (Vitamin B1) biosynthesis[5][6].

The thiazole moiety of thiamine is generally derived from precursors such as pyruvate, glyceraldehyde-3-phosphate, and a sulfur donor, typically cysteine[5][6]. While the specific enzymes and intermediates leading to the formation of this compound are yet to be identified, it is hypothesized to be a multi-step enzymatic process. The isobutyl side chain likely originates from an amino acid precursor, such as leucine.

biosynthesis_pathway cluster_precursors Potential Precursors cluster_intermediates Hypothesized Intermediates cluster_product Final Product leucine Leucine isobutyl_moiety Isobutyl Moiety leucine->isobutyl_moiety transamination, decarboxylation pyruvate Pyruvate thiazole_ring_precursor Thiazole Ring Precursor pyruvate->thiazole_ring_precursor multiple enzymatic steps cysteine Cysteine cysteine->thiazole_ring_precursor multiple enzymatic steps final_product This compound isobutyl_moiety->final_product condensation thiazole_ring_precursor->final_product condensation

Fig. 2: A hypothesized biosynthetic pathway for this compound.

Conclusion

This compound is a naturally occurring volatile compound, with its presence most clearly documented in tomatoes, where it contributes to the characteristic green aroma. While quantitative data is primarily available in terms of relative abundance, established analytical methods using HS-SPME-GC-MS provide a robust framework for its detection and quantification. The complete biosynthetic pathway remains an area for further research, though it is likely derived from common amino acid and carbohydrate precursors. This guide provides a foundational understanding for researchers and professionals interested in the natural occurrence and analysis of this important flavor compound.

References

Biosynthesis of Thiazole Derivatives in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives constitute a class of sulfur and nitrogen-containing heterocyclic compounds with a wide array of biological activities. In plants, the thiazole moiety is a fundamental building block for essential molecules, most notably thiamine (vitamin B1), a vital cofactor for enzymes in central metabolism. Beyond its role in primary metabolism, the plant-derived thiazole scaffold is of significant interest to the pharmaceutical industry due to its presence in numerous bioactive natural products with potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthesis of thiazole derivatives in plants, focusing on the core enzymatic processes, regulatory mechanisms, and relevant experimental methodologies.

Core Biosynthetic Pathway of the Thiazole Moiety of Thiamine

The primary route for thiazole derivative biosynthesis in plants is intrinsically linked to the production of thiamine. This process occurs within the plastids and involves the independent synthesis of a pyrimidine and a thiazole moiety, which are subsequently coupled. The key enzyme responsible for the formation of the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is thiazole synthase , encoded by the THI1 gene.[1][2]

The synthesis of HET-P is a complex enzymatic reaction utilizing glycine, NAD+, and a sulfur atom derived from a cysteine residue within the THI1 enzyme itself.[2][3] This mechanism renders THI1 a "suicide enzyme," as it is inactivated after a single catalytic cycle.[1] The resulting HET-P is then condensed with 4-amino-2-methyl-5-hydroxymethylpyrimidine pyrophosphate (HMP-PP), the pyrimidine moiety, to form thiamine monophosphate (TMP).[1]

Key Enzymes and Substrates in Thiazole Moiety Biosynthesis
EnzymeGeneSubstratesProductCellular Localization
Thiazole SynthaseTHI1Glycine, NAD+, Cysteine (from THI1)4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P)Plastids
Pyrimidine SynthaseTHIC5-aminoimidazole ribonucleotide (AIR), S-adenosylmethionine (SAM)4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P)Plastids
HMP-P kinase/TMP pyrophosphorylaseTH1HMP-P, HET-PThiamine monophosphate (TMP)Plastids

Regulatory Mechanisms

The biosynthesis of thiamine, and consequently its thiazole precursor, is tightly regulated to meet the metabolic demands of the plant. This regulation occurs at both the transcriptional and post-transcriptional levels.

Riboswitch-Mediated Regulation

A primary regulatory mechanism for the pyrimidine branch of thiamine biosynthesis is a TPP-riboswitch located in the 3' untranslated region (3'-UTR) of the THIC pre-mRNA.[1][4] This RNA element can directly bind to thiamine pyrophosphate (TPP), the active form of thiamine. Upon binding TPP, the riboswitch undergoes a conformational change that leads to alternative splicing and the production of an unstable mRNA transcript, thereby downregulating THIC protein synthesis.[4] This feedback inhibition mechanism allows the plant to maintain TPP homeostasis.

Transcriptional Regulation by Abiotic Stress and Hormones

The expression of thiamine biosynthesis genes, including THI1 and THIC, is upregulated in response to various abiotic stresses such as high salinity and osmotic stress.[1][5] This stress-induced upregulation is mediated, at least in part, by the phytohormone abscisic acid (ABA) .[1] The promoter region of the THI1 gene contains an abscisic acid-responsive element (ABRE) , a cis-acting element to which transcription factors activated by the ABA signaling pathway can bind, thereby enhancing gene expression.[6]

Signaling Pathway: ABA-Mediated Upregulation of THI1 Expression

The following diagram illustrates the core ABA signaling pathway leading to the transcriptional activation of the THI1 gene.

ABA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABF ABF Transcription Factors SnRK2->ABF P ABF_active Active ABF ABF->ABF_active ABRE ABRE ABF_active->ABRE THI1_promoter THI1 Promoter THI1_gene THI1 Gene THI1_mRNA THI1 mRNA THI1_gene->THI1_mRNA Transcription LCMS_Workflow start Plant Tissue Homogenization (e.g., in liquid nitrogen) extraction Extraction with Acidified Buffer (e.g., 5% trichloroacetic acid) start->extraction centrifugation1 Centrifugation to Pellet Debris extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant filtration Filtration (e.g., 0.22 µm filter) supernatant->filtration lcms LC-MS/MS Analysis filtration->lcms data_analysis Data Analysis and Quantification lcms->data_analysis qPCR_Workflow start Total RNA Extraction from Plant Tissue dnase DNase Treatment start->dnase cdna cDNA Synthesis (Reverse Transcription) dnase->cdna qpcr Quantitative PCR (qPCR) with gene-specific primers cdna->qpcr analysis Relative Gene Expression Analysis (e.g., ΔΔCt method) qpcr->analysis

References

Spectroscopic Profile of 2-Isobutyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isobutyl-4-methylthiazole (C₈H₁₃NS), a key compound in flavor and fragrance chemistry. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that while the mass spectrometry data is based on reported experimental values, the NMR and IR data are predicted based on the chemical structure and typical values for analogous compounds, due to the limited availability of publicly accessible, fully assigned experimental spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~6.90s1H-H-5 (thiazole ring)
~2.95d2H~7.2-CH₂- (isobutyl)
~2.40s3H--CH₃ (at C4 of thiazole)
~2.15m1H~6.8-CH- (isobutyl)
~1.00d6H~6.6-CH(CH₃)₂ (isobutyl)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~168C-2 (thiazole ring)
~150C-4 (thiazole ring)
~115C-5 (thiazole ring)
~45-CH₂- (isobutyl)
~31-CH- (isobutyl)
~22-CH(CH₃)₂ (isobutyl)
~17-CH₃ (at C4 of thiazole)

Disclaimer: Predicted values based on structure-property relationships. Actual experimental values may vary.

Table 3: Characteristic IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100 - 3000WeakC-H Stretch=C-H (Thiazole ring)
~2960 - 2870StrongC-H Stretch-CH₃, -CH₂, -CH
~1600 - 1500MediumC=N StretchThiazole ring
~1470 - 1450MediumC-H Bend-CH₃, -CH₂
~1380 - 1365MediumC-H Bend (gem-dimethyl)-CH(CH₃)₂

Disclaimer: These are typical absorption ranges for the specified functional groups.

Table 4: Mass Spectrometry (MS) Data[1]
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
155High[M]⁺ (Molecular Ion)
140Medium[M - CH₃]⁺
113High[M - C₃H₆]⁺ or [M - Propene]⁺ (McLafferty Rearrangement)
112Medium[M - C₃H₇]⁺ or [M - Isopropyl]⁺
72Medium[C₄H₈N]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation : A standard NMR spectrometer with a proton frequency of 300 MHz or higher is used.

  • ¹H NMR Acquisition : The spectrum is typically acquired with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : The spectrum is acquired using a proton-decoupled pulse sequence. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy[3][4]
  • Sample Preparation : As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Collection : A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

  • Sample Acquisition : The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal quality. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)[1][5]
  • Sample Introduction : The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure separation from any impurities. A small volume (e.g., 1 µL) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Gas Chromatography : A non-polar capillary column (e.g., DB-5) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the compound. Helium is commonly used as the carrier gas.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and subsequent fragment ions.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and its various fragments.

Visualization of Spectroscopic Workflow and Fragmentation

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Elucidate Carbon- Hydrogen Framework NMR->Structure FunctionalGroups Identify Functional Groups IR->FunctionalGroups MolecularWeight Determine Molecular Weight & Formula MS->MolecularWeight FinalStructure Confirmed Structure Structure->FinalStructure FunctionalGroups->FinalStructure MolecularWeight->FinalStructure

Caption: General workflow for spectroscopic structure elucidation.

Fragmentation_Pathway cluster_frags Primary Fragments M [C₈H₁₃NS]⁺ m/z = 155 (Molecular Ion) F140 [C₇H₁₀NS]⁺ m/z = 140 M->F140 - CH₃ F113 [C₅H₅NS]⁺ m/z = 113 M->F113 - C₃H₆ (McLafferty) F112 [C₅H₆NS]⁺ m/z = 112 M->F112 - C₃H₇

Caption: Proposed ESI-MS fragmentation of this compound.

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutyl-4-methylthiazole is a volatile heterocyclic compound that significantly contributes to the aroma and flavor of a variety of food products. Renowned for its potent and distinctive sensory profile, this thiazole derivative is of considerable interest to the food, flavor, and fragrance industries, as well as to researchers studying sensory science and food chemistry. This technical guide provides a comprehensive overview of the odor and sensory characteristics of this compound, including its aroma profile, flavor attributes, and reported quantitative data. Detailed experimental methodologies for its sensory evaluation are presented, alongside diagrams illustrating key pathways and workflows.

Introduction

This compound (CAS No. 61323-24-8) is a sulfur-containing organic compound that is a key contributor to the desirable aroma of many thermally processed foods.[1][2][3] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids (specifically cysteine) and reducing sugars that occurs during cooking. This reaction generates a plethora of flavor compounds, with thiazoles being a significant class known for their savory, nutty, and roasted notes.[4][5][6][7][8]

The sensory perception of this compound is characterized by a potent green, tomato-leaf-like, and earthy aroma.[9] This makes it a crucial component in the formulation of savory flavors, particularly for enhancing the natural taste of tomatoes and other vegetable-based products. Understanding its detailed sensory characteristics and the methods used to evaluate them is essential for its effective application in product development and for fundamental research in flavor science.

Sensory Profile and Characteristics

The sensory characteristics of this compound are multifaceted, with its perception being highly dependent on its concentration and the matrix in which it is present.

Odor Profile

The odor of this compound is consistently described with the following key descriptors:

  • Green: A general term for the fresh, leafy aroma associated with plants.

  • Tomato Leaf: A more specific descriptor, highlighting its characteristic resemblance to the smell of a tomato plant.[9]

  • Earthy: Reminiscent of the smell of soil or earth.

  • Vegetable: A broad descriptor encompassing the general aroma of fresh vegetables.

  • Savory: A rich, umami-like aroma that is often associated with cooked foods.[1][2]

Flavor Profile

When evaluated in a food matrix, this compound contributes to a savory and vegetable-like flavor profile. It is particularly effective at enhancing and imparting a fresh, authentic tomato character to products such as sauces, soups, and snacks.

Quantitative Sensory Data

The following tables summarize the available quantitative data for this compound and the closely related 2-isobutylthiazole. It is important to note that sensory thresholds can vary depending on the methodology used for determination and the purity of the compound.

Table 1: Odor and Flavor Thresholds of Alkylthiazoles

CompoundMediumThreshold TypeThreshold ValueReference
2-IsobutylthiazoleWaterOdor2-3.5 ppbThe Good Scents Company

Table 2: Reported Usage Levels of 2-Isobutylthiazole in Consumer Products

Product CategoryTypical Usage Level (ppm)
Condiments (e.g., Ketchup)0.02 - 1.0
Tomato Juice0.025 - 0.050

Note: Data for 2-isobutylthiazole is often used as a proxy in the absence of specific data for this compound due to their structural and sensory similarity.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of this compound are typically evaluated using a combination of instrumental and human sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.[10][11][12]

Objective: To separate and identify the odor-active compounds in a sample containing this compound.

Methodology:

  • Sample Preparation:

    • Volatile compounds from a food matrix (e.g., tomato paste) are extracted using a suitable technique such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).

    • For SPME, a fiber coated with a stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample to adsorb the volatile compounds.

  • Gas Chromatography (GC):

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

    • The volatiles are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • A typical oven temperature program would be: start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

  • Olfactometry (O):

    • The effluent from the GC column is split between a chemical detector (e.g., Mass Spectrometer) and a sniffing port.

    • Trained sensory panelists sniff the effluent at the olfactometry port and record the time, intensity, and description of each odor detected.

    • Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.[13]

  • Data Analysis:

    • The retention times of the detected odors are matched with the peaks from the chemical detector to identify the odor-active compounds.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative potency of the odorants.

Sensory Panel Evaluation

A trained sensory panel is used to provide a detailed and reproducible description of the sensory characteristics of this compound.[14][15]

Objective: To obtain a descriptive sensory profile of this compound.

Methodology:

  • Panelist Selection and Training:

    • Panelists are screened for their sensory acuity, ability to describe aromas, and consistency.

    • Training involves familiarizing panelists with a range of aroma standards relevant to green, vegetable, and earthy notes. Reference standards for the key aroma attributes of this compound (e.g., tomato leaf essential oil, geosmin for earthy) are provided.

  • Sample Preparation and Presentation:

    • Solutions of this compound are prepared in a neutral solvent (e.g., mineral oil or deionized water with a non-volatile solvent) at various concentrations.

    • Samples are presented to panelists in coded, odor-free containers.

  • Evaluation Procedure:

    • Panelists evaluate the samples in individual sensory booths under controlled conditions (lighting, temperature, and air circulation).

    • Panelists rate the intensity of pre-defined sensory attributes (e.g., green, tomato leaf, earthy, savory) on a structured scale (e.g., a 15-point intensity scale).

    • Panelists may also provide additional descriptive terms.

  • Data Analysis:

    • The intensity ratings from the panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine the sensory profile of the compound and to assess the significance of differences between samples.

Mandatory Visualizations

Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs).[16][17][18][19] While the specific receptor(s) for this compound have not been definitively identified, they are likely part of a subset of ORs that respond to sulfur-containing compounds. The binding of the odorant triggers a downstream signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Ion_Channel Cyclic Nucleotide-Gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na ATP ATP ATP->AC cAMP->Ion_Channel Opening Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of this compound.

Sensory_Analysis_Workflow cluster_instrumental Instrumental Analysis cluster_human Human Sensory Panel cluster_data Data Integration & Interpretation Sample_Prep_GC Sample Preparation (e.g., SPME) GCO Gas Chromatography-Olfactometry (GC-O) Sample_Prep_GC->GCO GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep_GC->GCMS Odor_Identification Odor-Active Compound Identification GCO->Odor_Identification GCMS->Odor_Identification Data_Analysis Statistical Analysis Odor_Identification->Data_Analysis Panel_Training Panelist Selection & Training Descriptive_Analysis Descriptive Analysis Panel_Training->Descriptive_Analysis Threshold_Test Odor Threshold Determination Panel_Training->Threshold_Test Sample_Prep_Sensory Sample Preparation (Dilution Series) Sample_Prep_Sensory->Descriptive_Analysis Sample_Prep_Sensory->Threshold_Test Sensory_Profile Quantitative Sensory Profile Descriptive_Analysis->Sensory_Profile Threshold_Test->Sensory_Profile Sensory_Profile->Data_Analysis Final_Report Comprehensive Sensory Characterization Data_Analysis->Final_Report

Caption: Workflow for sensory analysis of this compound.

Conclusion

This compound is a potent aroma compound with a distinct sensory profile characterized by green, tomato-leaf, and earthy notes. Its contribution to the savory flavor of foods makes it a valuable ingredient in the food and flavor industry. The comprehensive evaluation of its sensory characteristics requires a combination of sophisticated instrumental techniques, such as GC-O, and rigorous sensory panel methodologies. Further research to identify the specific olfactory receptors that bind to this compound will provide deeper insights into the molecular basis of its unique aroma perception. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the study and application of flavor compounds.

References

The Solubility Profile of 2-Isobutyl-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-isobutyl-4-methylthiazole, a heterocyclic compound of interest in the flavor and fragrance industries with potential applications in the pharmaceutical and agricultural sectors. Due to its aromatic nature, understanding its solubility in various solvents is critical for formulation, delivery, and analytical method development.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, its solubility behavior is influenced by its molecular structure, including the presence of both a nonpolar isobutyl group and a moderately polar thiazole ring. This amphiphilic nature suggests a varied solubility profile across different solvent classes.

Quantitative Solubility Data

Currently, experimentally determined quantitative solubility data for this compound is limited in publicly available literature. The following table summarizes the available qualitative and estimated quantitative data.

SolventTemperature (°C)SolubilityData TypeReference
Water2575.6 mg/LEstimated[1]
WaterNot SpecifiedSlightly SolubleQualitative[1]
AlcoholNot SpecifiedSolubleQualitative[1]
EthanolRoom TemperatureMiscibleQualitative (for 2-isopropyl-4-methylthiazole)[2]
FatsNot SpecifiedMiscibleQualitative (for 2-isopropyl-4-methylthiazole)[2]

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not widely published, standard methodologies for determining the solubility of organic compounds are well-established and applicable. The choice of method often depends on the properties of the compound and the desired accuracy.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.

Methodology:

  • Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the test solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[3][4][5]

  • Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a syringe filter, e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.[6]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.[6]

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for compounds that are non-volatile and thermally stable.

Methodology:

  • Saturation: A saturated solution is prepared as described in the shake-flask method.

  • Sampling: A precise volume or weight of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish.[10][11]

  • Evaporation: The solvent is evaporated from the dish, typically in a drying oven at a temperature below the boiling point of the solute, until a constant weight of the residue is achieved.[10][11][12]

  • Calculation: The weight of the dried solute is determined, and the solubility is calculated based on the initial volume or weight of the solution.

Logical Workflow for Solubility Assessment in Research

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and applying this data in a research and development context.

Solubility_Workflow cluster_prep Preparation & Planning cluster_exp Experimental Determination cluster_analysis Data Analysis & Application A Define Research Question (e.g., Formulation, Bioassay) B Select Relevant Solvents (Aqueous, Organic, Biorelevant Media) A->B C Procure & Characterize This compound (Purity) B->C D Choose Solubility Method (e.g., Shake-Flask, Gravimetric) C->D E Prepare Saturated Solutions (Add excess solute to solvent) D->E F Equilibrate Samples (Controlled Temperature & Agitation) E->F G Separate Solid & Liquid Phases (Centrifugation/Filtration) F->G H Quantify Solute Concentration (HPLC, GC, UV-Vis) G->H I Calculate Solubility (mg/L, mol/L) H->I J Tabulate & Visualize Data I->J K Interpret Results (Solvent Effects, pH Dependence) J->K L Application of Data (Formulation Development, Dose Selection, Analytical Method Design) K->L

Caption: Logical workflow for solubility determination and application.

Applications in Drug Development and Research

While primarily used in the food and fragrance sectors, this compound and related thiazole derivatives are explored for other applications where solubility is a key parameter:

  • Pharmaceutical Development: Thiazole-containing compounds are investigated for various therapeutic properties, including antimicrobial and anticancer activities.[3] For any potential drug candidate, solubility in aqueous and biorelevant media is a critical determinant of its oral bioavailability.

  • Agricultural Applications: Its use as a pest attractant necessitates formulations that allow for controlled release, for which solubility data is essential.[3]

  • In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in cell-based or biochemical assays, resulting in inaccurate data. Understanding the solubility limit is crucial for designing robust experiments.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental determination of solubility in the relevant solvent systems and conditions.

References

An In-depth Technical Guide to the Thermophysical Properties of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole is a heterocyclic compound that plays a significant role as a flavor and fragrance agent. Its distinct savory and green notes contribute to the sensory profile of a wide array of food products and consumer goods. Beyond its organoleptic properties, understanding the thermophysical characteristics of this compound is crucial for professionals in research, development, and quality control. These properties govern its behavior in various processes, including formulation, blending, and thermal processing, and are essential for process design, safety assessments, and ensuring product stability and performance.

This technical guide provides a comprehensive overview of the known thermophysical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on structurally similar compounds and outlines standardized experimental protocols for the determination of these key parameters.

Core Thermophysical Properties

The following table summarizes the available quantitative data for the thermophysical properties of this compound. It is important to note that some of these values are sourced from chemical supplier databases and may not have been determined through rigorous, peer-reviewed experimental studies.

PropertyValueUnitSource/Notes
Molecular Formula C₈H₁₃NS--
Molecular Weight 155.26 g/mol -
Density 0.98g/cm³ at 20°C[1]
0.979g/cm³[2]
Boiling Point 189°C at 760 mmHg[1][3]
203-206°C at 760 mmHg (estimated)[3]
Refractive Index 1.49nD at 20°C[1]
1.4930-1.4950nD at 20°C[2]
Vapor Pressure 0.313mmHg at 25°C (estimated)[3]
logP (o/w) 2.972- (estimated)[3]
Water Solubility 75.6mg/L at 25°C (estimated)[3]

Detailed Experimental Protocols

Accurate determination of thermophysical properties requires standardized and validated experimental methods. This section details the typical protocols for measuring key properties, referencing established standards where applicable.

Density

The density of a liquid is a fundamental property that relates its mass to its volume.

Experimental Protocol: Oscillating U-Tube Densitometry

This method is widely used for its accuracy and the small sample volume required.

  • Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample, and the change in frequency is directly related to the density of the sample.

  • Apparatus: A digital density meter equipped with an oscillating U-tube.

  • Procedure:

    • Calibrate the instrument using two standards of known density, typically dry air and ultrapure water.

    • Inject a small, bubble-free aliquot of this compound into the measurement cell of the density meter.

    • Allow the sample to thermally equilibrate to the desired temperature.

    • The instrument measures the oscillation period and calculates the density.

    • Clean the cell with appropriate solvents and dry it before the next measurement.

G cluster_density Density Measurement Workflow start Start calibrate Calibrate with Air and Water start->calibrate inject Inject Sample into U-tube calibrate->inject equilibrate Thermal Equilibration inject->equilibrate measure Measure Oscillation Period equilibrate->measure calculate Calculate Density measure->calculate clean Clean and Dry Cell calculate->clean end End clean->end

Density Measurement Workflow using Oscillating U-Tube Method.
Viscosity

Viscosity measures a fluid's resistance to flow and is a critical parameter in fluid handling and processing.

Experimental Protocol: Capillary Viscometry

This method determines the kinematic viscosity of a liquid.

  • Principle: The time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer is measured.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske), a constant temperature bath, and a stopwatch.

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Charge the viscometer with the sample and place it in the constant temperature bath until it reaches thermal equilibrium.

    • Using suction, draw the liquid up through the capillary to the upper timing mark.

    • Release the suction and measure the time it takes for the liquid meniscus to travel between the upper and lower timing marks.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. Dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

G cluster_viscosity Viscosity Measurement Workflow start Start select_viscometer Select Appropriate Viscometer start->select_viscometer charge_sample Charge Sample into Viscometer select_viscometer->charge_sample thermal_equilibrium Achieve Thermal Equilibrium in Bath charge_sample->thermal_equilibrium draw_liquid Draw Liquid Above Upper Mark thermal_equilibrium->draw_liquid measure_time Measure Efflux Time Between Marks draw_liquid->measure_time calculate_viscosity Calculate Kinematic Viscosity measure_time->calculate_viscosity end End calculate_viscosity->end

Viscosity Measurement Workflow using Capillary Viscometry.
Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

Experimental Protocol: Pendant Drop Tensiometry

This optical method is used to determine the surface or interfacial tension of a liquid.

  • Principle: The shape of a drop hanging from a needle is determined by the balance between surface tension and gravity. The surface tension can be calculated by analyzing the drop's shape.

  • Apparatus: A drop shape analyzer equipped with a light source, a camera, and software for image analysis.

  • Procedure:

    • A drop of this compound is formed at the tip of a needle.

    • The profile of the pendant drop is captured by the camera.

    • The software analyzes the shape of the drop and fits it to the Young-Laplace equation.

    • The surface tension is calculated from the parameters of the fitted curve.

G cluster_surface_tension Surface Tension Measurement Workflow start Start form_drop Form a Pendant Drop start->form_drop capture_image Capture Drop Profile Image form_drop->capture_image analyze_shape Analyze Drop Shape capture_image->analyze_shape fit_equation Fit to Young-Laplace Equation analyze_shape->fit_equation calculate_st Calculate Surface Tension fit_equation->calculate_st end End calculate_st->end

Surface Tension Measurement using Pendant Drop Method.
Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a common technique for measuring heat capacity as a function of temperature.

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • An empty sample pan is run as a baseline.

    • A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

    • The sample of this compound is run.

    • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.

G cluster_heat_capacity Heat Capacity Measurement Workflow start Start run_baseline Run Empty Pan (Baseline) start->run_baseline run_standard Run Sapphire Standard run_baseline->run_standard run_sample Run Sample run_standard->run_sample compare_signals Compare Heat Flow Signals run_sample->compare_signals calculate_cp Calculate Heat Capacity compare_signals->calculate_cp end End calculate_cp->end

Heat Capacity Measurement Workflow using DSC.

Conclusion

References

The Antimicrobial Potential of Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds. This technical guide provides an in-depth overview of the antimicrobial properties of thiazole derivatives, focusing on their spectrum of activity, mechanisms of action, and the experimental methodologies used for their evaluation.

Antimicrobial Spectrum of Thiazole Derivatives

Thiazole compounds have demonstrated a broad spectrum of antimicrobial activity against a variety of pathogenic bacteria and fungi. The effectiveness of these compounds is largely dependent on the nature and position of substituents on the thiazole ring.

Antibacterial Activity

Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4] Structure-activity relationship (SAR) studies have revealed that the introduction of specific moieties, such as halogens, nitro groups, and various heterocyclic rings, can significantly enhance antibacterial potency.[5] For instance, certain thiazole-based Schiff bases and quinolone-thiazole hybrids have exhibited considerable activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Antifungal Activity

Several thiazole derivatives have exhibited potent antifungal activity, particularly against Candida species.[1][5][8][9] The mechanism often involves the inhibition of key fungal enzymes, leading to disruption of the cell membrane.[5][8] The antifungal efficacy is also closely linked to the lipophilicity of the derivatives, which facilitates their penetration of the fungal cell membrane.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative thiazole derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Compound A 8–161616–3232[5]
Compound B 1.563.136.2512.5[10]
Compound C 50---
Compound D 0.03-7.81-0.03-7.81-
Thiazole-Quinolinium 4a4 ----[6]
Thiazole-Quinolinium 4b4 ----[6]

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerReference
Compound E 32-[5]
Compound F 200-
Thiazole Derivative 7a < Fluconazole-[8]
Thiazole Derivative 7b < Fluconazole-[8]
Thiazole Derivative 7c < Fluconazole-[8]
Compound G 0.008–7.81-[1]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole compounds is attributed to their ability to interfere with essential cellular processes in microorganisms. Molecular docking studies and biochemical assays have identified several potential molecular targets.

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for maintaining DNA topology.[11] Several thiazole-based compounds have been identified as inhibitors of the ATP-binding site of DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death.[11][12][13]

Inhibition of Fatty Acid Synthesis (FabH)

β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates fatty acid biosynthesis in bacteria.[14] Thiazole derivatives have been shown to inhibit FabH, disrupting the bacterial cell membrane synthesis and leading to bactericidal effects.[14]

Inhibition of Fungal Lanosterol 14α-demethylase

A primary mechanism of antifungal action for azole compounds, including some thiazoles, is the inhibition of lanosterol 14α-demethylase.[5] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.[5][8]

Inhibition of Tyrosyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis. Some thiazole-containing compounds have been investigated as inhibitors of tyrosyl-tRNA synthetase (TyrRS), presenting a potential avenue for the development of novel antibacterial agents.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of the antimicrobial properties of thiazole compounds.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7][16][17][18]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (typically in DMSO)

  • Positive control antibiotic/antifungal

  • Sterile diluent (e.g., saline or broth)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the microtiter plate. Add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution to the first well of each row and mix. Transfer 100 µL from the first well to the second, and repeat this serial dilution across the plate, discarding the final 100 µL from the last well.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure optical density.

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[19][20][21][22]

Materials:

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Positive control antibiotic/antifungal

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a standardized inoculum of the microorganism and uniformly streak it onto the surface of the agar plate using a sterile swab.

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action Assays

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[23][24]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (substrate)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, etc.)

  • Test compound

  • DNA loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

  • Initiate the reaction by adding DNA gyrase and ATP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms compared to the no-compound control.

This assay determines the inhibitory effect of a compound on the FabH enzyme.[25][26][27][28]

Materials:

  • Purified bacterial FabH enzyme

  • Acetyl-CoA (substrate)

  • Malonyl-ACP (substrate)

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., a reagent that reacts with the free thiol group of Coenzyme A)

  • Spectrophotometer

Procedure:

  • Pre-incubate the FabH enzyme with varying concentrations of the test compound in the assay buffer.

  • Initiate the reaction by adding the substrates (acetyl-CoA and malonyl-ACP).

  • Incubate the reaction at the optimal temperature.

  • Measure the enzyme activity by monitoring the rate of product formation. This can be done continuously by spectrophotometrically measuring the increase in absorbance due to the reaction of the liberated Coenzyme A with a chromogenic reagent.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of thiazole compounds' antimicrobial properties.

Experimental_Workflow_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization agar_well Agar Well Diffusion characterization->agar_well broth_micro Broth Microdilution (MIC Determination) characterization->broth_micro moa Mechanism of Action Studies broth_micro->moa sar Structure-Activity Relationship (SAR) Analysis broth_micro->sar toxicity Cytotoxicity Assays moa->toxicity sar->synthesis Optimization

Caption: A general experimental workflow for the discovery and evaluation of novel antimicrobial thiazole compounds.

DNA_Gyrase_Inhibition_Workflow start Prepare Reaction Mix (Buffer, Relaxed DNA, Test Compound) add_enzyme Add DNA Gyrase and ATP start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation stop_reaction Stop Reaction (SDS, Proteinase K) incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualization Stain and Visualize DNA Bands electrophoresis->visualization analysis Analyze Inhibition of Supercoiling visualization->analysis

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

SAR_Logical_Relationship thiazole Thiazole Core activity Antimicrobial Activity (e.g., MIC) thiazole->activity substituent Substituent Properties (e.g., Electronic, Steric, Lipophilic) substituent->activity qsar QSAR Model activity->qsar qsar->substituent Predicts

Caption: A logical relationship diagram illustrating the basis of Structure-Activity Relationship (SAR) studies.

References

The Potential of Thiazole Derivatives in Pest Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research of scientific literature and databases did not yield any evidence of 2-isobutyl-4-methylthiazole being utilized as a semiochemical or pest attractant. This technical guide, therefore, broadens the scope to explore the established and potential applications of the broader class of thiazole derivatives in pest management, with a focus on their significant insecticidal properties.

Executive Summary

The thiazole ring is a crucial heterocyclic scaffold in the development of biologically active compounds. While the specific compound this compound is not documented as a pest attractant, various other thiazole derivatives have been successfully developed and commercialized as potent insecticides.[1][2][3] These compounds often target the nervous system of insects, offering an alternative mode of action to combat resistance to existing pesticides. This guide provides a comprehensive overview of the synthesis, insecticidal activity, and potential mechanisms of action of thiazole-based compounds in the context of integrated pest management (IPM).

Thiazole Derivatives as Insecticides

Thiazole-containing compounds represent a significant class of insecticides, with notable examples like Thiamethoxam and Clothianidin, which are neonicotinoids.[1] These compounds are effective against a wide range of sucking and chewing insect pests. Research is ongoing to discover novel thiazole derivatives with improved efficacy, selectivity, and environmental profiles.

Quantitative Data on Insecticidal Activity

Numerous studies have evaluated the insecticidal activity of novel thiazole derivatives against various pest species. The lethal concentration 50 (LC50), the concentration of a substance required to kill 50% of a test population, is a standard metric for this evaluation. The following tables summarize the LC50 values for several recently synthesized thiazole derivatives against key lepidopteran pests.

Table 1: Insecticidal Activities of N-pyridylpyrazole Thiazole Derivatives against Lepidopteran Pests [1][4]

Compound IDTarget PestLC50 (mg/L)
7g Plutella xylostella (Diamondback Moth)5.32
Spodoptera exigua (Beet Armyworm)6.75
Spodoptera frugiperda (Fall Armyworm)7.64
7h Plutella xylostella16.45
7i Plutella xylostella8.96
7j Plutella xylostella10.11
Indoxacarb (Commercial Insecticide) Plutella xylostella5.01

Table 2: Insecticidal Activity of Thiazole-Fused Quinoxalines against Spodoptera litura (Cotton Leafworm) [2][5]

Compound IDLarval InstarLC50 (mg/L)
7 2nd1123.89
8 2nd1136.75
9 2nd1705.56

Experimental Protocols

While specific protocols for evaluating this compound as an attractant are not available, this section outlines a generalized workflow for the synthesis and bioassay of novel thiazole derivatives for insecticidal activity.

General Synthesis of N-pyridylpyrazole Thiazole Carboxylates

A common route for synthesizing thiazole derivatives involves the reaction of a key intermediate with various reagents to introduce different functional groups. The following diagram illustrates a representative synthetic pathway.[1]

G cluster_synthesis Synthesis Pathway A Intermediate A (N-pyridylpyrazole derivative) B Thiazole Carboxylate Intermediate A->B Reaction with thiazole-containing reagent C Final Thiazole Derivative (e.g., Compound 6g) B->C Further modification (e.g., esterification)

Caption: A generalized synthetic route for N-pyridylpyrazole thiazole derivatives.

A specific example is the synthesis of Cyclobutylmethyl 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylate (compound 6g).[1]

Insecticidal Bioassay Protocol

The following is a generalized protocol for assessing the insecticidal activity of synthesized compounds against lepidopteran larvae.[1]

  • Insect Rearing: Maintain a healthy, multi-generational colony of the target insect species under controlled laboratory conditions (e.g., 25±1°C, 65±5% RH, 16:8 h light:dark photoperiod).

  • Diet Preparation: Prepare an artificial diet for the larvae.

  • Compound Application:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO).

    • Incorporate various concentrations of the test compounds into the artificial diet.

    • A control group with only the solvent should be included.

  • Larval Exposure:

    • Place third-instar larvae onto the treated diet in individual containers.

    • Maintain the larvae under the same controlled conditions as the main colony.

  • Mortality Assessment: Record larval mortality at specified time points (e.g., 48 hours).

  • Data Analysis: Calculate the LC50 values using probit analysis.

G cluster_workflow Insecticidal Bioassay Workflow A Insect Rearing D Larval Exposure A->D B Diet Preparation C Compound Application to Diet B->C C->D E Mortality Assessment D->E F Data Analysis (LC50 Calculation) E->F

Caption: A generalized workflow for conducting insecticidal bioassays.

Insect Olfactory Signaling Pathway

For a compound to act as a semiochemical (attractant or repellent), it must be detected by the insect's olfactory system. This process involves a cascade of events, from the binding of the odorant molecule to a receptor to the generation of a nerve impulse.

Insects primarily detect odors through their antennae and maxillary palps, which are covered in sensory hairs called sensilla.[6][7] Within these sensilla, olfactory receptor neurons (ORNs) express specific odorant receptors (ORs).

G cluster_pathway Generalized Insect Olfactory Signaling Pathway Odorant Odorant Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in sensillar lymph OR Odorant Receptor (OR) + Orco OBP->OR Transport to receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion channel opening Signal Nerve Impulse to Brain ORN->Signal Depolarization and Action Potential

Caption: A simplified diagram of a generalized insect olfactory signaling pathway.

When an odorant molecule enters the sensillum, it is typically bound by an Odorant Binding Protein (OBP) and transported to an OR on the dendrite of an ORN.[6][8] The binding of the odorant to the receptor, which is a complex of a specific OR and a co-receptor (Orco), leads to the opening of an ion channel.[9] This results in the depolarization of the neuron and the generation of an action potential, which is then transmitted to the brain for processing.[7]

Conclusion and Future Directions

While this compound is not a known pest attractant, the broader class of thiazole derivatives holds significant promise for the development of novel insecticides. The data presented in this guide highlight the potent activity of some thiazole compounds against major agricultural pests. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the insecticidal activity and selectivity of thiazole derivatives.[4]

  • Mode of Action Studies: To elucidate the specific molecular targets of novel thiazole insecticides.

  • Ecotoxicological and Environmental Fate Studies: To ensure the safety of new compounds to non-target organisms and the environment.

  • Screening for Semiochemical Activity: While the initial focus has been on insecticidal properties, a systematic screening of a diverse library of thiazole derivatives for attractant or repellent activity could yet uncover novel semiochemicals for use in IPM programs.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Isobutyl-4-methylthiazole in Food Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Isobutyl-4-methylthiazole, a key flavor compound, in various food matrices. The protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry for the accurate determination of flavor components.

Introduction

This compound is a volatile heterocyclic compound that contributes to the characteristic flavor profiles of numerous food products, including tomatoes and processed goods. Its analysis is crucial for quality control, product development, and flavor research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with headspace solid-phase microextraction (HS-SPME), it offers a solvent-free, sensitive, and efficient method for the extraction and concentration of analytes from complex food matrices. This application note provides a detailed protocol and typical performance characteristics for the quantitative analysis of this compound.

Experimental Protocols

1. Sample Preparation (HS-SPME)

This protocol is designed for liquid matrices such as juices and beverages. For solid samples, homogenization and dilution with deionized water to a liquid consistency is required before proceeding.

  • Materials:

    • 20 mL headspace vials with PTFE-lined septa

    • Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater-stirrer or water bath with magnetic stirrer

    • Sodium chloride (NaCl), analytical grade

    • Internal standard (IS) solution (e.g., 2-methyl-3-heptanone in methanol, 10 µg/mL)

  • Procedure:

    • Pipette 10 mL of the liquid food sample into a 20 mL headspace vial.

    • Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.

    • Spike the sample with a known concentration of the internal standard solution (e.g., 10 µL of 10 µg/mL 2-methyl-3-heptanone).

    • Immediately seal the vial with the PTFE-lined septum and cap.

    • Place the vial in a heater-stirrer or water bath and allow it to equilibrate at a constant temperature (e.g., 50°C) for 15 minutes with continuous agitation.

    • After equilibration, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature and with continued agitation.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption and analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

  • GC Conditions:

    • Injection Port: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar or medium-polarity capillary column

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp 1: Increase to 150°C at a rate of 5°C/min

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode:

      • Full Scan: m/z 40-350 for qualitative analysis and compound identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 155, 112, 85) and the internal standard.

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound in a food matrix using the described method. These values are representative and may vary depending on the specific instrument and matrix.

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.05 µg/L
Limit of Quantitation (LOQ)0.15 µg/L
Recovery85 - 105%
Precision (%RSD)< 10%

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Matrix (e.g., Beverage) Vial Add Sample, NaCl, and Internal Standard to Headspace Vial Sample->Vial Equilibrate Equilibrate and Agitate at 50°C Vial->Equilibrate SPME Expose SPME Fiber to Headspace Equilibrate->SPME GC_Injector Thermal Desorption in GC Injector SPME->GC_Injector Analyte Transfer GC_Separation Chromatographic Separation GC_Injector->GC_Separation MS_Detection Mass Spectrometry Detection (Scan/SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Application Note: HPLC Method for the Quantification of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Isobutyl-4-methylthiazole. This thiazole derivative is a significant compound in the food and fragrance industries, contributing to the sensory profile of various products.[1][2] The described method is applicable for quality control, purity assessment, and research and development purposes.

Introduction

This compound is a volatile organic compound known for its characteristic green, nutty, and tomato-like aroma. It is a key flavor component in many food products and is also utilized in the fragrance industry.[1][3] Accurate and reliable quantification of this compound is crucial for ensuring product consistency and quality. This document provides a detailed protocol for a reverse-phase HPLC method with UV detection for the determination of this compound.

Methodology

A reverse-phase HPLC method was developed for the analysis of this compound.[4][5] The separation is achieved on a C18 column with a mobile phase consisting of acetonitrile and water, with phosphoric acid as a modifier. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[4][5]

Chromatographic Conditions:

ParameterValue
Column Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (85%)

  • This compound reference standard (>95% purity)

2. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For solid or semi-solid samples, an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to isolate the analyte.

4. HPLC Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Data

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.2
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.82.5
501.21.9
1000.81.5

Table 3: Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.698.0
6059.198.5
8080.7100.9

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and accurate means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important flavor and fragrance compound.

References

Application Notes and Protocols for Volatile Compound Analysis in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative overview of common sample preparation techniques for the analysis of volatile organic compounds (VOCs) in various beverages. The selection of an appropriate sample preparation method is critical for the accurate and sensitive profiling of volatile compounds that contribute to the aroma, flavor, and overall quality of beverages.

Introduction to Volatile Compound Analysis in Beverages

The characteristic aroma and flavor of beverages are primarily determined by a complex mixture of volatile organic compounds. These compounds can originate from the raw materials, be formed during processing (e.g., fermentation, roasting), or develop during storage. The analysis of these VOCs is essential for quality control, product development, and authenticity assessment. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose, and effective sample preparation is a prerequisite for obtaining reliable and reproducible results.[1]

This document focuses on three widely used solvent-free or solvent-minimized sample preparation techniques:

  • Headspace (HS) Analysis: A technique that samples the vapor phase in equilibrium with the liquid or solid sample.

  • Solid-Phase Microextraction (SPME): A technique that uses a coated fiber to extract and concentrate analytes from a sample.[2]

  • Stir Bar Sorptive Extraction (SBSE): A technique that employs a magnetic stir bar coated with a sorbent phase for the extraction of analytes.

Comparative Overview of Techniques

The choice of sample preparation technique depends on the specific beverage matrix, the target analytes, and the desired sensitivity.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Static Headspace (SHS) Analysis of the vapor phase in a sealed vial at equilibrium.Simple, fast, automated, good for highly volatile compounds.[3]Limited sensitivity for less volatile compounds, matrix effects can be significant.Rapid screening of highly volatile compounds in simple matrices.
Dynamic Headspace (DHS) Volatiles are purged from the sample with an inert gas and trapped on an adsorbent.Higher sensitivity than SHS, exhaustive extraction is possible.[3]More complex instrumentation, potential for analyte breakthrough.Analysis of a wide range of volatiles, including trace-level compounds.
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the headspace above the sample to adsorb volatiles.Solvent-free, sensitive, combines extraction and concentration, versatile fiber coatings available.[2][4]Fiber fragility, limited sample capacity, potential for competitive adsorption.[5]Broad-spectrum analysis of volatiles in various beverages like wine, coffee, and fruit juices.[4][6][7]
Stir Bar Sorptive Extraction (SBSE) A magnetic stir bar coated with a sorbent (typically PDMS) is stirred in the sample.High sample capacity leading to excellent sensitivity, especially for non-polar compounds.[8]Longer extraction times, primarily effective for less polar analytes with standard coatings.Trace analysis of flavor and off-flavor compounds in beer and wine.[9][10]

Experimental Protocols

Headspace-Solid Phase Microextraction (HS-SPME) for Volatile Analysis in Wine

This protocol is suitable for the analysis of a broad range of volatile compounds, including esters, alcohols, and terpenes, which are key contributors to wine aroma.[4]

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heating block with magnetic stirring capabilities

  • GC-MS system

Procedure:

  • Sample Preparation: Pipette 5 mL of wine into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Internal Standard: Add a suitable internal standard (e.g., 10 µL of 100 mg/L 2-octanol in ethanol) for quantification purposes.

  • Equilibration: Seal the vial and place it in the heating block at 40°C for 15 minutes with constant stirring (e.g., 500 rpm) to allow the sample to reach equilibrium.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.

  • Desorption and Analysis: Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption at 250°C for 5 minutes in splitless mode.[4] The desorbed analytes are then separated and detected by the GC-MS system.

Stir Bar Sorptive Extraction (SBSE) for Volatile Analysis in Beer

This protocol is designed for the sensitive detection of flavor-active compounds in beer, including esters and higher alcohols.

Materials:

  • 40 mL screw-cap vials with PTFE/silicone septa

  • Polydimethylsiloxane (PDMS) coated stir bars (Twister®)

  • Magnetic stir plate

  • Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

  • Sample Preparation: Degas the beer sample by gentle stirring or sonication. Pipette 10 mL of the degassed beer into a 40 mL vial.

  • Salt Addition: Add 2.5 g of NaCl to the vial.

  • Internal Standard: Add an appropriate internal standard.

  • Extraction: Place a PDMS-coated stir bar into the vial, seal it, and stir the sample at 1000 rpm for 60 minutes at room temperature.

  • Stir Bar Recovery and Drying: After extraction, remove the stir bar with clean forceps, rinse it briefly with deionized water, and gently dry it with a lint-free tissue.

  • Thermal Desorption and Analysis: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in the TDU of the GC-MS system. The analytes are thermally desorbed (e.g., from 40°C to 250°C at 60°C/min) and transferred to the GC column for analysis.

Static Headspace (SHS) for Volatile Analysis in Fruit Juice

This protocol is a rapid and straightforward method for screening the most volatile compounds in fruit juices.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • Headspace autosampler

  • GC-MS system

Procedure:

  • Sample Preparation: Pipette 5 mL of the fruit juice into a 20 mL headspace vial.

  • Salt Addition: Add 1 g of NaCl to the vial.

  • Equilibration: Seal the vial and place it in the headspace autosampler's incubator at 60°C for 20 minutes to allow for equilibration between the liquid and vapor phases.

  • Injection and Analysis: After equilibration, a portion of the headspace gas (e.g., 1 mL) is automatically injected into the GC-MS for analysis.

Data Presentation: Quantitative Comparison of Techniques

The following tables summarize available quantitative data for key volatile compounds in various beverages using different sample preparation techniques. Please note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Esters in Beer by HS-SPME-GC-MS [11][12]

CompoundLOD (µg/L)LOQ (µg/L)
Ethyl Butyrate0.030.10
Isoamyl Acetate0.050.17
Ethyl Hexanoate0.020.07
Ethyl Octanoate0.010.03
Geranyl Acetate0.040.13

Table 2: Recovery of Volatile Compounds in Wine using HS-SPME [13]

CompoundRecovery (%)
Ethyl Hexanoate98.6 - 100.3
Ethyl Octanoate98.6 - 100.3
Oak Lactone (cis)98.6 - 100.3
Oak Lactone (trans)98.6 - 100.3

Table 3: Quantitative Data for Pyrazines in Coffee by Headspace GC-MS [9]

CompoundConcentration Range (mg/kg)
2-Methylpyrazine15.0 - 55.0
2,5-Dimethylpyrazine8.0 - 30.0
2,6-Dimethylpyrazine5.0 - 20.0
Ethylpyrazine1.0 - 8.0

Visualizations

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Beverage Sample Vial Headspace Vial Sample->Vial Salt Add Salt Vial->Salt IS Add Internal Standard Salt->IS Equilibrate Equilibrate (Heat & Stir) IS->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS SBSE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Degassed Beverage Sample Vial Vial Sample->Vial Salt Add Salt Vial->Salt AddBar Add SBSE Stir Bar Salt->AddBar Stir Stir for Extraction AddBar->Stir RemoveBar Remove Stir Bar Stir->RemoveBar RinseDry Rinse & Dry Stir Bar RemoveBar->RinseDry Desorb Thermal Desorption (TDU) RinseDry->Desorb GCMS GC-MS Analysis Desorb->GCMS SHS_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Sample Beverage Sample Vial Headspace Vial Sample->Vial Salt Add Salt Vial->Salt Equilibrate Incubate & Equilibrate Salt->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject GCMS GC-MS Analysis Inject->GCMS

References

Solid Phase Microextraction (SPME) for the Analysis of 2-Isobutyl-4-methylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 2-isobutyl-4-methylthiazole. This volatile heterocyclic compound is a significant contributor to the aroma profile of various food products, notably tomatoes, and is also of interest in flavor and fragrance chemistry as well as potentially in pharmaceutical research due to the biological activities of thiazole derivatives.

Introduction

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds from various matrices. This compound is a key aroma compound found in tomatoes and other food products, contributing to their characteristic "green" and "ripe" flavor notes.[3][4] Accurate and reliable quantification of this compound is crucial for quality control in the food industry and for research in flavor chemistry.

This application note details a validated Headspace SPME (HS-SPME) method for the analysis of this compound, providing a robust protocol for researchers.

Principles of Headspace SPME

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated HS-SPME-GC-MS method for the analysis of volatile aroma compounds in a food matrix, which is applicable to this compound. The data is based on a comprehensive study of 29 volatile compounds in fresh tomatoes.[2][5]

Table 1: Method Validation Parameters for Volatile Aroma Compounds [2][5]

ParameterValue Range
Linearity (R²)> 0.99
Precision (RSD%)< 20%
Limit of Detection (LOD)4 - 30 ng/g
Limit of Quantitation (LOQ)13 - 100 ng/g

Table 2: Recommended SPME Fiber and GC-MS Conditions

ParameterRecommended Setting
SPME
Fiber CoatingDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction ModeHeadspace (HS)
Extraction Temperature50 - 70 °C
Extraction Time30 - 60 min
Desorption Temperature250 °C
Desorption Time5 min
GC-MS
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Inlet ModeSplitless
Oven Program40 °C (2 min), ramp to 250 °C at 5 °C/min, hold for 5 min
MS ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300 (Full Scan)
Quantifier Ion (for SIM)To be determined from the mass spectrum of this compound (e.g., m/z 99, 141)

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler holder with a DVB/CAR/PDMS fiber.

  • Vials: 20 mL clear glass vials with PTFE/silicone septa and aluminum caps.

  • Standard: this compound (analytical standard grade).

  • Solvent: Methanol or Ethanol (HPLC grade) for stock solution preparation.

  • Matrix: The sample to be analyzed (e.g., tomato homogenate, food product).

  • Internal Standard (optional but recommended for quantitative accuracy): A deuterated analog or a compound with similar chemical properties not present in the sample.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

Standard Solution Preparation
  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of methanol to prepare a stock solution of high concentration (e.g., 1000 µg/mL).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent. These will be used to spike the matrix for calibration curves.

Sample Preparation
  • Liquid Samples: For liquid samples like juices, directly pipette a known volume (e.g., 5 mL) into a 20 mL headspace vial.

  • Solid/Semi-solid Samples: For solid or semi-solid samples like tomato paste, accurately weigh a known amount (e.g., 5 g) into a 20 mL headspace vial. If necessary, homogenize the sample prior to weighing. For some applications, adding a small amount of deionized water can facilitate the release of volatiles.

  • Salting Out: Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Internal Standard: If using an internal standard, spike the sample with a known amount at this stage.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

HS-SPME Procedure
  • Incubation: Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60 °C). Allow the sample to equilibrate for a set time (e.g., 15 min) with agitation (e.g., using a magnetic stirrer).

  • Extraction: Expose the SPME fiber to the headspace of the vial for the predetermined extraction time (e.g., 45 min) while maintaining the temperature and agitation.

  • Desorption: After extraction, immediately retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.

GC-MS Analysis
  • Inject the SPME fiber into the GC inlet, which is held at a high temperature (e.g., 250 °C) to desorb the analytes onto the analytical column.

  • Start the GC-MS data acquisition using the parameters outlined in Table 2.

  • Identify this compound based on its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample Matrix Vial Headspace Vial Sample->Vial NaCl Add NaCl Vial->NaCl IS Add Internal Standard NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate & Equilibrate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Logic_Relationship Analyte This compound in Sample Matrix Headspace Volatiles in Headspace Analyte->Headspace Partitioning (influenced by Temp, NaCl) SPME_Fiber Analyte Adsorbed on SPME Fiber Headspace->SPME_Fiber Adsorption (influenced by Fiber Type, Time) GC_Column Separation in GC Column SPME_Fiber->GC_Column Thermal Desorption MS_Detector Detection by Mass Spectrometer GC_Column->MS_Detector Elution

Caption: Logical relationships in the SPME analysis process.

Conclusion

The described HS-SPME-GC-MS method provides a sensitive, reliable, and robust approach for the determination of this compound in various matrices. The solvent-free nature and minimal sample preparation requirements make it an environmentally friendly and efficient analytical technique. By following the detailed protocols and optimizing the parameters for specific applications, researchers can achieve accurate and precise quantification of this important flavor compound.

References

Application Note: Quantitative Analysis of 2-Isobutyl-3-methoxypyrazine in Coffee by Headspace SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Dual Role of 2-Isobutyl-3-methoxypyrazine in Coffee Aroma

2-Isobutyl-3-methoxypyrazine (IBMP) is a potent, naturally occurring aroma compound that significantly influences the sensory profile of various foods and beverages, including coffee.[1][2] It is characterized by a distinct earthy, green, and vegetative aroma, often described as reminiscent of green bell peppers or raw peas.[2][3] IBMP possesses an exceptionally low sensory detection threshold, meaning even trace amounts can have a profound impact on the final perceived flavor of the coffee.

While IBMP can contribute to the complexity of a coffee's aroma profile, its presence is often associated with the "potato taste defect" (PTD), a significant quality issue primarily affecting coffees from the Great Lakes region of Africa.[4][5][6][7] This defect, characterized by a raw potato-like off-flavor, renders the coffee unpalatable. The presence of IBMP in green coffee beans has been linked to this defect, making its accurate quantification crucial for quality control, from green bean sourcing to final product assessment.[4][5][7]

This application note provides a comprehensive, validated protocol for the quantification of 2-isobutyl-3-methoxypyrazine in ground roasted coffee beans using Static Headspace Solid-Phase Microextraction (SHS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free method offers high sensitivity and represents the aroma profile as perceived by the consumer, making it an ideal technique for this application.[8]

The Analytical Principle: Headspace SPME-GC-MS

Headspace analysis is a technique used to investigate the volatile organic compounds (VOCs) released from a solid or liquid sample into the gaseous phase (the "headspace") in a sealed container.[8] Solid-Phase Microextraction (SPME) is a modern, solventless sample preparation technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace.[9][10] Volatile analytes, like IBMP, partition from the sample matrix into the headspace and are then adsorbed and concentrated by the SPME fiber.

Following this extraction and concentration step, the fiber is retracted and introduced into the hot injector of a gas chromatograph. The high temperature desorbs the analytes from the fiber onto the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for positive identification and accurate quantification.[11][12]

This combination of techniques (SHS-SPME-GC-MS) is highly effective for analyzing trace-level volatile compounds in complex food matrices like coffee.[13][14]

spme_principle cluster_vial Sealed Headspace Vial cluster_gc GC-MS System sample Coffee Sample (IBMP in matrix) headspace Headspace (Volatilized IBMP) sample->headspace Partitioning (Equilibration) spme_fiber SPME Fiber (Adsorbed IBMP) headspace->spme_fiber Adsorption & Concentration gc_injector Hot GC Injector spme_fiber->gc_injector Thermal Desorption gc_column GC Column (Separation) gc_injector->gc_column Separation ms_detector MS Detector (Detection & ID) gc_column->ms_detector Analysis

Figure 1: Principle of Headspace SPME-GC-MS Analysis.

Experimental Protocol

Materials, Reagents, and Equipment
  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (GC-MS)

    • SPME-compatible autosampler (e.g., HTA, Agilent, Shimadzu)[11]

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis in coffee.[15]

  • Glassware and Consumables:

    • 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.[9][11]

    • Analytical balance (4-decimal place)

    • Coffee grinder

    • Standard laboratory glassware (volumetric flasks, pipettes)

  • Standards and Reagents:

    • 2-Isobutyl-3-methoxypyrazine (IBMP) standard (≥99% purity)

    • Internal Standard (IS): 2-Isopropyl-3-methoxypyrazine (IPMP) is a suitable choice.[4]

    • Methanol or Dichloromethane (GC grade, for stock solutions)

    • Sodium Chloride (ACS grade, optional, to increase partitioning)

    • Helium (Carrier Gas, 99.999% purity)

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of IBMP and IPMP standards into separate 10 mL volumetric flasks using methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the IBMP primary stock solution. A typical concentration range might be 0.05, 0.1, 0.2, 0.5, 1, 10, and 50 ng/mL.[4]

  • Internal Standard Spiking Solution: Prepare a working solution of IPMP at a constant concentration (e.g., 10 ng/mL) to spike into all standards and samples.

Sample Preparation and Extraction Workflow
  • Grinding: Grind roasted coffee beans to a consistent, medium coarseness suitable for drip-filter preparation.[11] Perform grinding immediately before analysis to minimize loss of volatile compounds.

  • Weighing: Accurately weigh 2.0 g of the ground coffee directly into a 20 mL headspace vial.[9][11] Prepare samples in triplicate for statistical validity.

  • (Optional) Matrix Modification: Add 1.0 g of Sodium Chloride to the vial. This can increase the ionic strength of any residual moisture and promote the "salting-out" effect, driving more volatile compounds into the headspace.

  • Internal Standard Spiking: Add a precise aliquot (e.g., 10 µL) of the IPMP internal standard working solution to each vial.

  • Sealing: Immediately seal the vial with the magnetic screw cap.

  • Analysis: Place the prepared vials into the autosampler tray for automated headspace SPME-GC-MS analysis.

workflow start Start: Roasted Coffee Beans grind 1. Grind Beans (Medium Coarseness) start->grind weigh 2. Weigh 2.0g into 20mL Vial grind->weigh add_is 3. Spike with Internal Standard (IPMP) weigh->add_is seal 4. Immediately Seal Vial add_is->seal autosampler 5. Place in Autosampler seal->autosampler spme 6. HS-SPME Extraction (Automated Sequence) autosampler->spme gcms 7. GC-MS Analysis (Separation & Detection) spme->gcms data 8. Data Processing (Integration & Quantification) gcms->data report 9. Report Results (ng/g of IBMP) data->report end End report->end

Figure 2: Experimental Workflow for IBMP Analysis in Coffee.
Instrumental Parameters

The following tables provide recommended starting parameters for the SHS-SPME and GC-MS analysis. These should be optimized for the specific instrumentation in use.

Table 1: Headspace SPME Parameters

Parameter Recommended Value Rationale
SPME Fiber 50/30µm DVB/CAR/PDMS Provides broad selectivity for various volatile and semi-volatile compounds found in coffee.[15]
Incubation Temp. 80 °C Higher temperatures increase the volatility of analytes, enhancing their concentration in the headspace.[8][12]
Incubation Time 45 min Allows the sample to reach thermal equilibrium, ensuring consistent partitioning of volatiles into the headspace.[12]
Extraction Time 30 min Sufficient time for analytes to adsorb onto the fiber. Longer times may not significantly increase signal and can reduce sample throughput.[16]
Desorption Temp. 250 °C Ensures complete transfer of analytes from the SPME fiber to the GC injector.[15]

| Desorption Time | 5 min | Allows for complete desorption without causing thermal degradation of the fiber coating.[15] |

Table 2: GC-MS Parameters

Parameter Recommended Value
Injector Mode Splitless
Injector Temp. 250 °C[15]
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Column DB-WAX or equivalent polar column (e.g., 60 m x 0.25 mm ID, 0.25 µm film)[9]
Oven Program 40 °C (hold 5 min), ramp at 3 °C/min to 190 °C, then 10 °C/min to 230 °C (hold 5 min)[8]
MS Transfer Line 280 °C[15]
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[15]
Acquisition Mode Scan (m/z 40-300) for identification, Selected Ion Monitoring (SIM) for quantification
SIM Ions (IBMP) Quantifier: m/z 124, Qualifiers: m/z 94, 151, 166[4]

| SIM Ion (IPMP) | Quantifier: m/z 137[4] |

Method Validation, Calibration, and Quantification

To ensure the trustworthiness and reliability of results, the analytical method must be validated.[17] Key validation parameters include:

  • Linearity & Range: A calibration curve is generated by plotting the peak area ratio (IBMP/IPMP) against the concentration of the standards. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995 over the specified concentration range.[18]

  • Accuracy: Determined by analyzing spiked coffee samples at different concentrations (e.g., low, medium, high). The recovery should typically be within 80-120%.[19]

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should ideally be < 15%.[18]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of IBMP that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD S/N ≈ 3, LOQ S/N ≈ 10).

Quantification: The concentration of IBMP in the coffee sample (C_sample) is calculated using the equation from the linear regression of the calibration curve:

C_sample (ng/g) = ( (Area_IBMP / Area_IPMP) - y-intercept ) / slope

The result is then divided by the sample weight (in grams) to report the final concentration in ng/g.

Conclusion

This application note details a robust and sensitive SHS-SPME-GC-MS method for the quantification of 2-isobutyl-3-methoxypyrazine in roasted coffee. The protocol is designed for researchers, quality control analysts, and drug development professionals (in the context of flavor and fragrance analysis) who require accurate data on this critical aroma compound. By implementing this method and adhering to good validation practices, laboratories can effectively monitor coffee quality, identify potential defects, and contribute to a deeper understanding of coffee chemistry.

References

Use of 2-Isobutyl-4-methylthiazole as a flavor ingredient in savory products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 2-Isobutyl-4-methylthiazole in Savory Flavor Systems

1. Introduction

This compound is a potent flavor ingredient recognized for its unique contribution to savory and vegetable-like flavor profiles.[1][2][3] Classified as a thiazole derivative, it is utilized in the food and fragrance industries to impart specific aromatic characteristics.[1][2][3] Its primary sensory contribution is often described as a rich, savory note, with a character reminiscent of tomato.[4] This makes it a valuable component in the formulation of a wide array of savory products, including snacks, sauces, seasonings, and beverages.[1][2][4] Due to its effectiveness and stability, it is a preferred choice for flavor chemists and product developers aiming to create authentic and impactful sensory experiences.[1][2]

2. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems. These properties influence its solubility, volatility, and stability during processing and storage.

PropertyValueReference
CAS Number 61323-24-8[5][6][7]
Molecular Formula C8H13NS[5][6][7]
Molecular Weight 155.26 g/mol [5][7]
Appearance Colorless to light yellow/brown clear liquid[2][5]
Boiling Point 189 °C to 206 °C @ 760 mm Hg[2][5][6]
Flash Point 74.44 °C (166.00 °F)[5][6]
Solubility Slightly soluble in water; Soluble in alcohol[5][6]
Purity ≥ 96% (GC)[2]

3. Sensory Profile and Applications

This compound is characterized by a distinct aroma profile that enhances the perception of savory and vegetable notes.

AttributeDescriptors
Aroma/Flavor Tomato, Savory, Rich
Primary Character Imparts a rich, savory note.
Serviceable Range Vegetables, fruits, beverages, cold applications.

This ingredient is particularly effective in building complex flavor profiles in various food matrices. Thiazoles, as a class, are known to enhance meaty, savory, and roasted notes, making them invaluable in products that aim to replicate cooked flavors.[8]

Suggested Applications:

  • Sauces and Seasonings: Contributes a rich, savory character to tomato-based sauces, barbecue sauces, and dry seasoning blends.[1][2]

  • Snacks: Enhances the overall savory impact of snacks like potato chips and extruded snacks.[1][8]

  • Soups and Broths: Can be used to build a richer, more complex base flavor in soups and stocks.

  • Processed Meats: Complements the flavor profile of processed meats and meat alternatives.[8]

Experimental Protocols

1. Protocol for Preparation of Stock Solution

Due to its high flavor potency and slight solubility in water, preparing a stock solution is recommended for accurate dosing.

Objective: To prepare a standardized stock solution of this compound for experimental use.

Materials:

  • This compound (≥96% purity)

  • Propylene Glycol (PG) or Ethanol (95%), food grade

  • Glass volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

  • Analytical balance

  • Amber glass storage bottles

Procedure:

  • Tare a clean, dry 10 mL glass beaker on an analytical balance.

  • Carefully weigh 1.00 g of this compound into the beaker.

  • Quantitatively transfer the weighed compound to a 100 mL volumetric flask using a small amount of the selected solvent (PG or Ethanol).

  • Add the solvent to the flask, ensuring the final volume reaches the 100 mL mark.

  • Stopper the flask and mix thoroughly by inversion until the solution is homogeneous. This yields a 1% (w/v) stock solution.

  • For lower concentrations, perform serial dilutions as required. For example, to create a 0.1% solution, dilute 10 mL of the 1% stock solution to 100 mL with the solvent.

  • Transfer the final stock solution to a labeled amber glass bottle and store in a cool, dark place.

2. Protocol for Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[9][10] This protocol is designed to assess the sensory impact of this compound in a simple savory broth.

Objective: To determine if the addition of this compound at a specific concentration creates a sensorially perceptible difference in a savory broth.

Materials:

  • Control Sample: Savory broth base (e.g., low-sodium chicken or vegetable broth).

  • Test Sample: Control broth containing a defined concentration of this compound.

  • Stock solution of this compound.

  • Sensory evaluation booths with controlled lighting and ventilation.[9]

  • Identical sample cups, coded with random 3-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Panel of 10-20 trained sensory assessors.[10]

Procedure:

  • Sample Preparation:

    • Prepare a sufficient quantity of the savory broth base.

    • Divide the broth into two portions. One will serve as the Control (A).

    • To the second portion, add the this compound stock solution to achieve the desired final concentration (e.g., 0.5 ppm). This is the Test Sample (B).

    • Heat both Control and Test broths to a consistent serving temperature (e.g., 50°C).

  • Test Setup:

    • For each panelist, present three coded samples in a randomized order. Two samples will be identical, and one will be different (e.g., AAB, BAA, ABA, BBA, BAB, ABB).

    • The order of presentation should be balanced across all panelists.

  • Evaluation:

    • Instruct panelists to taste each sample from left to right.

    • Panelists must identify which of the three samples is different from the other two.

    • Palate cleansing with water and crackers is required between sets of samples.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for the triangle test (based on the number of panelists and a chosen significance level, typically p < 0.05) to determine if the number of correct answers is statistically significant.

    • A significant result indicates that a perceptible sensory difference exists between the control and test samples.

3. Protocol for Descriptive Analysis

Descriptive analysis is used to characterize and quantify the sensory attributes of a product.[11] This method provides detailed information on the specific flavor notes contributed by this compound.

Objective: To identify and quantify the key aroma and flavor attributes of this compound in a savory sauce.

Materials:

  • Reference Sample: A simple, neutral savory sauce (e.g., a basic white sauce or unseasoned tomato sauce).

  • Test Sample: The same sauce base with a predetermined, perceptible concentration of this compound.

  • Panel of 8-12 highly trained descriptive analysis panelists.

  • Sensory lexicon (a list of agreed-upon descriptive terms).

  • Intensity scales (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).

Procedure:

  • Lexicon Development: In preliminary sessions, have the panel taste the reference and test samples to generate a list of descriptive terms for aroma and flavor (e.g., "tomato leaf," "savory," "green," "earthy").

  • Panel Training: Train the panelists to consistently identify and rate the intensity of each attribute in the lexicon using the provided scale. Provide standards or references for key attributes where possible.

  • Sample Evaluation:

    • Present the coded reference and test samples to the panelists in a balanced, randomized order.

    • Panelists will evaluate each sample individually and rate the intensity of each attribute from the lexicon on the provided scale.

    • Multiple replications are necessary for robust data.

  • Data Analysis:

    • For each attribute, calculate the mean intensity score from all panelists for both the reference and test samples.

    • Use statistical analysis (e.g., ANOVA, t-tests) to determine which attributes are significantly different between the two samples.

    • The results will provide a detailed sensory profile, or "flavor profile," of the impact of this compound on the savory sauce.

Visualizations

G start Start: Define Project Objective sourcing Source this compound (Verify Purity & CAS No.) start->sourcing stock_prep Prepare Stock Solution (e.g., 1% in Propylene Glycol) sourcing->stock_prep incorporation Incorporate Stock Solution (Create Control & Test Samples) stock_prep->incorporation matrix_prep Prepare Food Matrix (e.g., Savory Broth, Sauce) matrix_prep->incorporation sensory_eval Conduct Sensory Evaluation (Triangle or Descriptive Analysis) incorporation->sensory_eval data_analysis Analyze Sensory Data (Statistical Significance) sensory_eval->data_analysis iteration Decision: Iterate or Finalize? data_analysis->iteration adjust Adjust Concentration or Matrix iteration->adjust Iterate finalize Finalize Formulation iteration->finalize Finalize adjust->incorporation

Caption: Workflow for savory product development.

G eval_profile Evaluate Flavor Profile of Final Product is_optimal Is Profile Optimal? eval_profile->is_optimal off_notes Off-Notes Detected? is_optimal->off_notes No end_ok Profile is Optimal. Finalize Specification. is_optimal->end_ok Yes conc_high Concentration Too High? off_notes->conc_high Yes intensity_issue Flavor Intensity Incorrect? off_notes->intensity_issue No reduce_conc Action: Reduce Concentration by 25-50% and Re-evaluate conc_high->reduce_conc Yes matrix_interact Interaction with Matrix? conc_high->matrix_interact No reduce_conc->eval_profile eval_matrix Action: Evaluate in Simpler Matrix. Consider Fat/Protein Binding matrix_interact->eval_matrix Yes eval_matrix->eval_profile adjust_conc Action: Adjust Concentration (Increase/Decrease) by 10-20% intensity_issue->adjust_conc Yes adjust_conc->eval_profile

Caption: Decision tree for flavor troubleshooting.

References

Application Notes and Protocols: 2-Isobutyl-4-methylthiazole in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the application of 2-Isobutyl-4-methylthiazole in fragrance formulations. It explores the unique olfactory characteristics of this powerful sulfur-containing heterocyclic compound and outlines its potential for creating innovative and impactful scent profiles. This guide delves into the causality behind experimental choices, provides detailed, self-validating protocols for evaluation and application, and is grounded in authoritative references to ensure scientific integrity.

Introduction to this compound

This compound (CAS No. 61323-24-8) is a potent aroma chemical renowned for its intense and distinctive olfactory profile. While extensively utilized in the flavor industry to impart savory, green, and tomato-like notes, its application in perfumery offers a unique opportunity to introduce natural, vegetative, and intriguingly complex facets to fragrance compositions.[1][2][3] Its character is often described as green, sulfury, and reminiscent of a tomato leaf, with underlying fruity and nutty nuances.[4] The presence of a sulfur atom in its heterocyclic structure is responsible for its remarkable potency and character, allowing for significant impact even at very low concentrations.[5]

Understanding the physicochemical properties of this compound is paramount for its effective application in fragrance formulation. These properties dictate its volatility, solubility, and stability within a fragrance concentrate and final product base.

PropertyValueSource
CAS Number 61323-24-8--INVALID-LINK--
Molecular Formula C₈H₁₃NS--INVALID-LINK--
Molecular Weight 155.26 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid--INVALID-LINK--
Boiling Point 189 °C--INVALID-LINK--
Flash Point 74.44 °C (166.00 °F)--INVALID-LINK--
Solubility Soluble in alcohol; slightly soluble in water.--INVALID-LINK--, --INVALID-LINK--

Olfactory Profile and Application in Fragrance

The primary contribution of this compound to a fragrance is its intensely green and vegetative character.[6][7][8] It is a key component in creating realistic "tomato leaf" accords, which have gained popularity in niche and artisanal perfumery for their fresh, natural, and slightly sharp aroma.[1][9][10][11] Beyond this specific application, its unique profile can be leveraged to:

  • Introduce a "Green Bite": In very low concentrations, it can cut through sweetness in floral or fruity compositions, adding a contemporary, crisp edge.

  • Enhance Naturalness: It can lend a sense of vibrant, living foliage to woody and herbal fragrances, creating a more authentic and outdoorsy feel.[5][12]

  • Create Savory and Umami Nuances: In avant-garde perfumery, its savory aspect can be explored to create intriguing and unconventional scent experiences.

Synergistic Blending

The true artistry in using this compound lies in its synergistic effects with other fragrance materials. Due to its high impact, it should be used with extreme caution and precision, preferably in high dilution.

  • With Citrus: A trace amount can anchor the volatility of top notes like Bergamot and Grapefruit, adding a green, slightly bitter complexity that prolongs the initial freshness.

  • With Florals: It can provide a "de-flowering" effect, particularly with heady white florals like Jasmine and Tuberose, by introducing a sharp, green counterpoint that prevents them from becoming overly indolic or sweet. It can also be used to create a "stemmy" or "sappy" green nuance in rose accords.

  • With Woods: Paired with Vetiver or Cedarwood, it can amplify the earthy, root-like facets of these materials, creating a damp, forest-floor effect.

  • With Fruits: It can be used to create unripe, green fruit notes, such as green mango or green fig, adding a tart and astringent quality.

Regulatory and Safety Considerations

Crucial Note on Regulatory Status: There is conflicting information regarding the use of this compound (CAS 61323-24-8) in fragrances. Some sources, such as The Good Scents Company, state that it is "not for fragrance use".[9] However, the International Fragrance Association (IFRA) has set a usage level for the closely related 2-isobutyl thiazole (CAS 18640-74-9) at up to 0.0800% in the fragrance concentrate.[13] Furthermore, IFRA's Fragrance Ingredient Glossary includes 2-Isopropyl-4-methylthiazole, indicating its relevance to the industry.[14]

It is imperative that formulators verify the current regulatory status and obtain a comprehensive safety and regulatory compliance statement from their supplier before any use in a commercial fragrance formulation. The self-regulated nature of the fragrance industry, guided by IFRA, means that adherence to their standards is essential for product safety and market acceptance.[15]

From a handling perspective, this compound is a flammable liquid and can cause skin and serious eye irritation.[6] Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling the neat material.

Experimental Protocols

The following protocols are designed as a framework for the evaluation and application of this compound in a research and development setting.

Protocol for Olfactory Evaluation

Objective: To systematically evaluate the olfactory profile of this compound at various dilutions and track its evaporation over time (tenacity).

Materials:

  • This compound

  • Dipropylene Glycol (DPG) or 190-proof perfumer's alcohol

  • Glass vials with caps

  • Pipettes or graduated cylinders

  • Perfumery smelling strips

  • Timer

Procedure:

  • Prepare Dilutions: Create a series of dilutions of this compound in your chosen solvent (DPG or alcohol). Recommended starting dilutions are 10%, 1%, 0.1%, and 0.01%. For a highly potent material like this, even lower dilutions may be necessary.

  • Labeling: Clearly label each vial with the chemical name and concentration.

  • Initial Evaluation:

    • Dip a clean smelling strip into the 0.01% dilution, ensuring not to oversaturate the strip.

    • Wave the strip gently under your nose and record your initial impressions. Note the primary scent characteristics (e.g., green, sulfury, tomato), any nuances (e.g., fruity, nutty), and the perceived intensity on a scale of 1 to 10.

    • Repeat this process for the higher concentrations, allowing for a rest period between each to prevent olfactory fatigue. Smelling your own skin can help "reset" your nose.[16]

  • Tenacity Study (Evaporation Curve):

    • Dip a fresh smelling strip into the 1% dilution.

    • Note the time.

    • Evaluate the scent on the strip at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[13]

    • At each interval, record the perceived intensity and any changes in the odor profile as the more volatile components evaporate. The related 2-isopropyl-4-methylthiazole has a reported odor life of 4 hours on a smelling strip, which can serve as a preliminary reference.[17][18]

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_tenacity Tenacity Study P1 Prepare Dilutions (10%, 1%, 0.1%, 0.01%) P2 Label Vials P1->P2 E1 Dip Smelling Strip (Start with lowest concentration) P2->E1 E2 Evaluate Initial Scent (Record descriptors & intensity) E1->E2 E3 Repeat for all concentrations E2->E3 T1 Dip Strip in 1% Dilution E3->T1 T2 Evaluate at Timed Intervals (5m, 15m, 1h, 4h, 8h+) T1->T2 T3 Record Changes in Intensity & Profile T2->T3

Caption: Workflow for the systematic olfactory evaluation of this compound.

Protocol for Creating a Model "Tomato Leaf" Accord

Objective: To create a simple, illustrative fragrance accord that showcases the characteristic tomato leaf scent of this compound.

Causality: This accord is built around the central theme of this compound. The other ingredients are chosen to support and round out its profile: Cis-3-Hexenol for a general fresh-cut grass greenness, Triplal for a sharper, more astringent green leaf note, and a touch of blackcurrant bud absolute for a slightly fruity, sulfurous complexity that complements the thiazole.

Materials (as 100% unless otherwise specified):

  • This compound (as a 0.1% dilution in DPG)

  • Cis-3-Hexenol

  • Triplal (Green Apple/Leafy Aldehyde)

  • Blackcurrant Bud Absolute (Cassis)

  • Perfumery Solvent (e.g., DPG)

  • Digital scale (0.001g accuracy)

  • Beaker and stirring rod

Formulation (Illustrative Example):

IngredientParts (by weight)Olfactory Contribution
Cis-3-Hexenol30Fresh, grassy greenness
Triplal15Sharp, leafy green, slightly fruity
Blackcurrant Bud Absolute5Fruity, sulfurous, complex green
This compound (0.1% dil.)10Core tomato leaf, sulfury, vegetative
DPG (Solvent)40Diluent, base
Total 100

Procedure:

  • Tare the beaker on the digital scale.

  • Carefully weigh each ingredient into the beaker in the order listed.

  • Gently stir the mixture until it is homogenous.

  • Allow the accord to macerate for at least 48 hours before evaluation. This allows the individual components to meld and harmonize.

  • Evaluate the final accord on a smelling strip and in a simple application base (e.g., 1% in perfumer's alcohol).

Protocol for Stability Testing in a Cosmetic Base

Objective: To assess the physical and chemical stability of a fragrance containing this compound in a representative cosmetic base (e.g., a simple lotion or an alcoholic solution).[1][16][19]

Materials:

  • Fragrance concentrate containing this compound.

  • Unfragranced cosmetic base (e.g., lotion, hydroalcoholic solution).

  • Control sample of the unfragranced base.

  • Glass jars with airtight lids.

  • Oven/Incubator set to 40-45°C.

  • Refrigerator/Cold chamber set to 4°C.

  • UV light cabinet (for photostability).[20][21]

  • pH meter, viscometer.

Procedure:

  • Sample Preparation: Prepare two samples:

    • Test Sample: Incorporate the fragrance concentrate into the cosmetic base at a typical usage level (e.g., 0.5% for a lotion, 10% for an Eau de Toilette).

    • Control Sample: The unfragranced cosmetic base.

  • Initial Assessment: For both samples, record the initial characteristics:

    • Color: Visual assessment against a white background.

    • Odor: Olfactory evaluation on a smelling strip and from the container.

    • pH: Measure using a calibrated pH meter.

    • Viscosity: Measure using a viscometer.

    • Appearance: Note any separation, precipitation, or clarity issues.

  • Accelerated Stability Testing:

    • Place aliquots of both the test and control samples in airtight glass jars under the following conditions:

      • Elevated Temperature: 40-45°C.

      • Room Temperature: ~20-25°C (as a benchmark).

      • Refrigerated: 4°C.

      • Freeze-Thaw Cycles: Alternate samples between -10°C and 25°C for 24 hours at each temperature, for three cycles.[19]

      • Photostability: Place samples in transparent containers in a UV light cabinet.[20][21]

  • Evaluation Intervals: Assess the samples at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Assessment: At each interval, compare the test sample to the control sample and to its initial assessment. Look for any changes in color, odor (both character and intensity), pH, viscosity, and appearance. Any significant deviation in the test sample that is not observed in the control may be attributable to the fragrance oil.

Stability_Testing_Workflow cluster_setup Setup cluster_conditions Storage Conditions cluster_analysis Analysis S1 Prepare Test Sample (Fragranced Base) S3 Initial Assessment (Color, Odor, pH, Viscosity) S1->S3 S2 Prepare Control Sample (Unfragranced Base) S2->S3 C1 Elevated Temp (40-45°C) S3->C1 C2 Room Temp (~25°C) S3->C2 C3 Refrigerated (4°C) S3->C3 C4 Freeze-Thaw Cycles S3->C4 C5 UV Light Exposure S3->C5 A1 Evaluate at Intervals (1W, 2W, 1M, 3M) C1->A1 C2->A1 C3->A1 C4->A1 C5->A1 A2 Compare Test vs. Control A1->A2 A3 Document Changes (Color, Odor, pH, Viscosity) A2->A3

Caption: A generalized workflow for assessing the stability of a fragrance in a cosmetic base.

Conclusion

This compound is a high-impact, specialty raw material that offers significant creative potential for the modern perfumer. Its powerful green, vegetative, and sulfury notes can be used to craft highly realistic natural accords or to introduce novel, disruptive elements into traditional fragrance structures. Its potency demands careful, precise application and a thorough understanding of its olfactory profile through systematic evaluation. While its regulatory status requires careful verification, the exploration of this compound and similar heterocyclic compounds represents a promising frontier in the ongoing quest for new and exciting olfactory experiences in fragrance creation.

References

Application Notes and Protocols for the Sensory Evaluation of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4-methylthiazole (CAS No. 61323-24-8) is a sulfur-containing heterocyclic compound known for its significant contribution to the aroma and flavor of various food products.[1][2][3] Its characteristic sensory profile is often described as savory, meaty, and roasted, making it a key component in the formulation of flavors for snacks, sauces, and seasonings.[1][2][3] In the context of pharmaceutical and drug development, understanding the sensory attributes of excipients and active pharmaceutical ingredients (APIs) is crucial for patient compliance and overall product acceptability. This document provides detailed protocols for the sensory evaluation of this compound, enabling researchers to quantitatively and qualitatively assess its sensory characteristics.

It is critical to distinguish this compound from the structurally similar compound 2-isobutylthiazole (CAS No. 18640-74-9). The latter is characterized by a distinct green, tomato-leaf-like aroma. Misidentification can lead to significant deviations in sensory outcomes.

Quantitative Data Summary

Table 1: Sensory Descriptors of this compound

AttributeDescription
AromaSavory, Meaty, Roasted, Earthy, Musky[1][3]
FlavorSavory, Meaty, Roasted[3]

Table 2: Illustrative Quantitative Sensory Data Presentation

ParameterMediumValueMethod
Odor Threshold WaterData not availableAscending Forced-Choice Triangle Test (ASTM E679)
OilData not availableAscending Forced-Choice Triangle Test (ASTM E679)
Taste Threshold WaterData not availableAscending Forced-Choice Triangle Test (ASTM E1432)
Intensity Ratings (Quantitative Descriptive Analysis) 10 ppm in WaterSee Spider Web Plot (Figure 1)QDA® Method

Note: The absence of specific threshold values highlights a data gap in the current literature and presents an opportunity for further research.

Experimental Protocols

Protocol 1: Determination of Odor and Taste Thresholds using the Ascending Forced-Choice (AFC) Triangle Test

This protocol is designed to determine the detection threshold of this compound, which is the lowest concentration at which the substance is detectable.

1. Panelist Selection and Training:

  • Recruit a panel of 20-30 individuals who are non-smokers and free from conditions that could affect their sense of smell or taste.

  • Screen panelists for their ability to discriminate between different concentrations of basic tastes (sweet, sour, salty, bitter) and reference odorants.

  • Train panelists on the triangle test procedure.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol for water-based solutions, propylene glycol for oil-based solutions).

  • Create a series of dilutions from the stock solution, with concentration steps decreasing by a factor of two or three. The range should span from clearly imperceptible to easily detectable.

  • The medium for dilution should be carefully selected based on the intended application (e.g., purified, odor-free water; neutral vegetable oil).

3. Test Procedure:

  • For each concentration level, present panelists with three samples in coded, identical containers. Two of the samples are identical (blanks, i.e., the medium without the test substance), and one is different (the diluted this compound).

  • The order of presentation of the three samples should be randomized for each panelist.

  • Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.

  • A forced-choice procedure is used, meaning panelists must choose one sample, even if they are guessing.

  • Provide palate cleansers (e.g., unsalted crackers and purified water) and enforce a waiting period between sample sets to prevent sensory fatigue.

4. Data Analysis:

  • Tally the number of correct identifications at each concentration level.

  • The group detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (midway between the chance probability of 33.3% and 100% correct).

  • Statistical analysis (e.g., using binomial tables or chi-square analysis) should be performed to determine the significance of the results.

Caption: Workflow for Odor/Taste Threshold Determination.

Protocol 2: Quantitative Descriptive Analysis (QDA®)

This protocol is used to develop a detailed sensory profile of this compound by quantifying the intensity of its aroma and flavor attributes.

1. Panelist Selection and Training:

  • Select a panel of 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment to the training process.[4][5]

  • Conduct extensive training sessions (often 20-40 hours) where panelists are exposed to a range of reference standards representing different aroma and flavor notes.

  • The panel, facilitated by a panel leader, develops a consensus vocabulary (a list of descriptors) for the sensory attributes of this compound.[6][7] Reference standards should be used to anchor these terms (e.g., beef broth for "savory," toasted nuts for "roasted").

2. Sample Evaluation:

  • Prepare samples of this compound at a defined concentration in a neutral medium.

  • Provide panelists with the samples in a controlled environment (individual booths with controlled lighting and temperature).

  • Panelists independently rate the intensity of each descriptor on a line scale (e.g., a 15-cm line anchored with "low" and "high").[5]

3. Data Analysis:

  • Convert the ratings from the line scales to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.[8]

  • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

  • The results are often presented in a "spider web" or "radar" plot, providing a visual fingerprint of the product's sensory profile.

G cluster_training Panel Training cluster_eval Product Evaluation cluster_analysis Data Analysis & Visualization PS Panelist Selection (Screening) TD Terminology Development (Consensus Vocabulary) PS->TD ST Scale Training (Intensity Ratings) TD->ST RS Reference Standards (e.g., Beef Broth, Toasted Nuts) RS->TD Sample Sample Presentation (Controlled Environment) Rating Independent Rating (Line Scales) Sample->Rating Data Data Collection & Tabulation Stats Statistical Analysis (ANOVA, PCA) Data->Stats Plot Spider Web Plot (Sensory Profile) Stats->Plot

Caption: Quantitative Descriptive Analysis (QDA®) Workflow.

Olfactory Signaling Pathway

The perception of an aroma compound like this compound begins when the volatile molecule travels to the olfactory epithelium in the nasal cavity. There, it binds to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons. While the specific OR for this compound has not been identified, the general signal transduction mechanism is well-understood.

The binding of an odorant to its receptor initiates a cascade of intracellular events. This typically involves the activation of a G-protein (Gα-olf), which in turn activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the neuron. If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

G cluster_membrane Cell Membrane of Olfactory Neuron OR Olfactory Receptor (GPCR) G G-protein (Gα-olf) OR->G Activates AC Adenylyl Cyclase G->AC Activates cAMP cAMP AC->cAMP Converts ATP to Channel Ion Channel (CNG) Depolarization Depolarization (Na+, Ca2+ influx) Channel->Depolarization Odorant This compound Odorant->OR Binds ATP ATP cAMP->Channel Opens ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential Perception Odor Perception ActionPotential->Perception

Caption: Generalized Olfactory Signal Transduction Pathway.

References

Application Note: Determination of 2-Isobutyl-4-methylthiazole in Tomato Products by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative determination of 2-isobutyl-4-methylthiazole, a key aroma compound, in various tomato products. The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and pre-concentration of the analyte, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers high sensitivity and selectivity for the detection of volatile and semi-volatile compounds in complex food matrices. The protocol described herein is applicable to a range of tomato-based samples, including fresh tomatoes, tomato paste, and tomato juice.

Introduction

This compound is a sulfur-containing heterocyclic compound that contributes to the characteristic flavor profile of tomatoes.[1] Its presence and concentration can significantly influence the sensory perception and consumer acceptance of tomato products. Accurate quantification of this volatile compound is crucial for quality control, product development, and flavor research in the food industry. This document provides a detailed, step-by-step protocol for the analysis of this compound, along with typical method validation parameters.

Experimental Protocol

This protocol is a representative method synthesized from established practices for the analysis of volatile compounds in tomato matrices.[2][3][4]

Materials and Reagents
  • Samples: Fresh tomatoes, tomato paste, tomato juice.

  • Analytical Standard: this compound (≥98% purity).

  • Internal Standard (IS): 4-methyl-2-pentanol or other suitable compound not present in the sample.

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade).

  • Reagents: Sodium chloride (NaCl, analytical grade), Deionized water.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[2]

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Autosampler: Capable of performing HS-SPME.

  • Analytical Balance, Vortex Mixer, Centrifuge.

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the expected concentration range in the samples.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of the IS in 10 mL of methanol.

Sample Preparation
  • Fresh Tomatoes: Homogenize 100 g of fresh tomatoes. Weigh 5 g of the homogenate into a 20 mL headspace vial.

  • Tomato Paste: Weigh 2 g of tomato paste into a 20 mL headspace vial. Add 3 mL of deionized water and vortex to homogenize.

  • Tomato Juice: Pipette 5 mL of tomato juice into a 20 mL headspace vial.

  • Matrix Modification: To each vial, add 1.5 g of NaCl to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.[2]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample and standard vial.

  • Immediately seal the vials with PTFE-faced silicone septa.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation.[2]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC injector port, held at 250°C, for 5 minutes for thermal desorption of the analytes.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 160°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-350.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity. The characteristic ions for this compound should be determined from the mass spectrum of the standard.

Data Presentation

The following table summarizes the typical quantitative performance parameters for the determination of this compound in tomato products using the described method. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterResult
Linearity Range 1 - 200 ng/g
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g
Precision (RSD%) < 10%
Recovery (%) 85 - 105%

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Tomato Product Sample (Fresh, Paste, Juice) Homogenize Homogenization/ Dilution Sample->Homogenize Standard This compound Standard Weigh Weighing into Headspace Vial Standard->Weigh Homogenize->Weigh NaCl Addition of NaCl Weigh->NaCl Spike Spiking with Internal Standard Seal Sealing of Vial Spike->Seal NaCl->Spike Incubate Incubation & Equilibration (60°C, 15 min) Seal->Incubate Extract Headspace Extraction (60°C, 30 min) Incubate->Extract Desorb Thermal Desorption (250°C, 5 min) Extract->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting of Results Quantification->Report

Caption: Experimental workflow for the determination of this compound.

signaling_pathway cluster_precursors Precursors in Tomato cluster_biosynthesis Biosynthesis & Formation cluster_volatiles Volatile Compounds cluster_flavor Sensory Perception AminoAcids Amino Acids (e.g., Leucine) Enzymatic Enzymatic Reactions (during ripening and processing) AminoAcids->Enzymatic Maillard Maillard Reaction (during thermal processing) AminoAcids->Maillard FattyAcids Fatty Acids FattyAcids->Enzymatic Thiazole This compound Enzymatic->Thiazole OtherVolatiles Other Volatile Flavor Compounds Enzymatic->OtherVolatiles Maillard->Thiazole TomatoFlavor Overall Tomato Flavor Thiazole->TomatoFlavor OtherVolatiles->TomatoFlavor

Caption: Simplified pathway of volatile flavor compound formation in tomatoes.

References

Application Notes and Protocols for the Extraction of 2-Isobutyl-4-methylthiazole from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of 2-isobutyl-4-methylthiazole from various complex matrices. This compound is a key flavor compound found in a variety of foods and beverages, contributing to their characteristic aroma. Accurate and efficient extraction of this compound is crucial for quality control, flavor analysis, and research in food science and drug development.

Introduction to Extraction Techniques

The extraction of volatile and semi-volatile compounds like this compound from complex matrices such as food, beverages, and biological samples presents a significant analytical challenge. The choice of extraction method depends on the matrix composition, the concentration of the analyte, and the desired analytical outcome. This document focuses on three widely used techniques:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds.

  • Stir Bar Sorptive Extraction (SBSE): A highly sensitive extraction method that utilizes a magnetic stir bar coated with a sorbent phase, offering a larger extraction phase volume compared to SPME.

  • Liquid-Liquid Extraction (LLE): A conventional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the extraction of volatile flavor compounds, including thiazoles, from complex matrices using the described techniques. It is important to note that these values are indicative and can vary depending on the specific matrix, analyte concentration, and optimized experimental conditions.

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)Liquid-Liquid Extraction (LLE)
Typical Recovery 70-100% (for optimized methods)80-100%50-90%
Limit of Detection (LOD) ng/L to µg/L rangeng/L rangeµg/L to mg/L range
Limit of Quantification (LOQ) ng/L to µg/L rangeng/L rangeµg/L to mg/L range
Relative Standard Deviation (RSD) < 15%< 20%< 20%

Experimental Protocols and Workflows

Detailed protocols for each extraction technique are provided below, followed by a workflow diagram generated using the DOT language.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used technique for the analysis of volatile and semi-volatile compounds in food and beverage samples.[1][2][3] The method involves the partitioning of analytes from the sample matrix into the headspace and subsequent adsorption onto a coated fiber. The choice of fiber coating is critical for selective and efficient extraction. For thiazoles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[1][4]

Experimental Protocol: HS-SPME for this compound in Tomato Juice
  • Sample Preparation:

    • Homogenize 5 g of fresh tomato sample.

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

    • Add a small magnetic stir bar to the vial.

  • Extraction:

    • Place the vial in a heating block or water bath equipped with a magnetic stirrer.

    • Set the incubation temperature to 60°C and the stirring speed to 500 rpm.

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

    • Set the injector temperature to 250°C for thermal desorption of the analytes from the fiber for 5 minutes in splitless mode.

    • Run the GC-MS analysis under the conditions specified in the "Analytical Finish" section.

HS-SPME Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis Sample Tomato Sample (5g) Homogenize Homogenize Sample->Homogenize Vial Transfer to 20mL vial Homogenize->Vial Add_Salt Add NaCl (1g) Vial->Add_Salt Equilibrate Equilibrate (60°C, 15 min) Add_Salt->Equilibrate Expose_Fiber Expose DVB/CAR/PDMS Fiber (30 min) Equilibrate->Expose_Fiber Desorb Thermal Desorption (250°C, 5 min) Expose_Fiber->Desorb GCMS GC-MS Analysis Desorb->GCMS

HS-SPME workflow for this compound extraction.

Stir Bar Sorptive Extraction (SBSE)

SBSE is a powerful technique for the enrichment of trace-level organic compounds from liquid samples.[5] It utilizes a stir bar coated with a sorbent, most commonly polydimethylsiloxane (PDMS). For more polar compounds, an ethylene glycol-silicone (EG-Silicone) coated stir bar can provide better recoveries.[6]

Experimental Protocol: SBSE for this compound in White Wine
  • Sample Preparation:

    • Place 10 mL of white wine into a 20 mL glass vial.

    • If necessary, adjust the pH of the sample to near neutral (pH 6.5-7.0) with a suitable buffer to ensure the analyte is in a neutral form.

    • Add a conditioned EG-Silicone coated stir bar (10 mm length, 0.5 mm film thickness) to the vial.

  • Extraction:

    • Place the vial on a magnetic stirrer and stir at 1000 rpm for 60 minutes at room temperature.

  • Desorption and Analysis:

    • After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

    • Place the stir bar into a thermal desorption tube.

    • Insert the tube into a thermal desorption unit (TDU) coupled to a GC-MS system.

    • Desorb the analytes at 250°C for 10 minutes with a helium flow. The desorbed compounds are cryofocused in a cooled injection system (CIS) at -10°C before being transferred to the GC column.

    • Run the GC-MS analysis under the conditions specified in the "Analytical Finish" section.

SBSE Workflow Diagram

SBSE_Workflow cluster_prep Sample Preparation cluster_extraction SBSE Extraction cluster_analysis Analysis Sample White Wine Sample (10mL) pH_Adjust pH Adjustment (optional) Sample->pH_Adjust Add_Stir_Bar Add EG-Silicone Stir Bar pH_Adjust->Add_Stir_Bar Stir Stir (1000 rpm, 60 min) Add_Stir_Bar->Stir Rinse_Dry Rinse and Dry Stir Bar Stir->Rinse_Dry Thermal_Desorption Thermal Desorption (250°C, 10 min) Rinse_Dry->Thermal_Desorption GCMS GC-MS Analysis Thermal_Desorption->GCMS

SBSE workflow for this compound extraction.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] The choice of solvent is crucial and depends on the polarity of the target analyte. For a moderately polar compound like this compound, dichloromethane or a mixture of diethyl ether and pentane can be effective.

Experimental Protocol: LLE for this compound in a Savory Sauce
  • Sample Preparation:

    • Weigh 10 g of the sauce into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex to dilute the sample.

    • Add 10 mL of dichloromethane as the extraction solvent.

  • Extraction:

    • Cap the tube and shake vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully collect the lower organic layer (dichloromethane) using a Pasteur pipette and transfer it to a clean vial.

    • Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system for analysis under the conditions specified in the "Analytical Finish" section.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction LLE Extraction cluster_analysis Post-Extraction & Analysis Sample Sauce Sample (10g) Dilute Dilute with Water (10mL) Sample->Dilute Add_Solvent Add Dichloromethane (10mL) Dilute->Add_Solvent Shake Shake (2 min) Add_Solvent->Shake Centrifuge Centrifuge (4000 rpm, 10 min) Shake->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Repeat_Extraction Repeat Extraction Collect_Organic->Repeat_Extraction Dry Dry with Na2SO4 Repeat_Extraction->Dry Concentrate Concentrate to 1mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

LLE workflow for this compound extraction.

Analytical Finish: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of the extracts is typically performed using GC-MS, which provides both separation and identification of the target analyte.

Typical GC-MS Parameters
  • Gas Chromatograph (GC):

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. For more polar analytes, a DB-WAX or similar polar column can be used.[9][10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference standard or a spectral library (e.g., NIST).

Conclusion

The choice of extraction method for this compound depends on the specific requirements of the analysis. HS-SPME offers a fast, sensitive, and solvent-free option for volatile analysis. SBSE provides even higher sensitivity, making it suitable for trace-level detection. LLE, while more labor-intensive and requiring solvents, is a robust and versatile technique for a wide range of sample types. The protocols and workflows provided in this document serve as a starting point for method development and can be optimized to suit the specific needs of the researcher.

References

Application Note and Protocol: Isotope Dilution Assay for the Quantification of 2-Isobutyl-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isobutyl-3-methoxypyrazine (IBMP), a potent aroma compound, is a key contributor to the characteristic "bell pepper" or "herbaceous" aroma in various food products, most notably in certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc.[1][2][3][4] Its presence, even at trace levels (ng/L), can significantly impact the sensory profile of consumer products.[1][2] Consequently, accurate and precise quantification of IBMP is crucial for quality control in the food and beverage industry and for sensory analysis in research and development.

Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantification of trace volatile compounds like IBMP in complex matrices.[3][5] This method involves the addition of a known amount of a stable isotope-labeled internal standard, 2-isobutyl-3-methoxypyrazine-d3 (d3-IBMP), to the sample.[6][7][8] The internal standard is chemically identical to the analyte of interest and exhibits similar behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in extraction efficiency and instrument response. This application note provides detailed protocols for the determination of IBMP in various matrices using SIDA GC-MS.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the isotope dilution assay for 2-isobutyl-3-methoxypyrazine analysis using GC-MS and GC-MS/MS.

ParameterValueMatrixAnalytical MethodReference
Linearity Range 0.267 - 41.16 ng/LModel WineHS-SPME-GC-MS/MS[8]
0 - 100 ng/LModel WineHS-SPME-GC-MS/MS (PCI)[1]
1 - 20 ng/LWineMonoTrap®-GC-MS/MS (PCI)[2]
Limit of Detection (LOD) 8.6 ng/LWineHS-SPME-GC-MS/MS (EI)[1]
2 ng/LWineHS-SPME-GC-MS/MS (PCI)[1]
Limit of Quantification (LOQ) 33 ng/LWineHS-SPME-GC-MS/MS (EI)[1]
Repeatability (RSD%) 3%WineMonoTrap®-GC-MS/MS (PCI)[2]

Experimental Protocols

Reagents and Materials
  • Standards:

    • 2-Isobutyl-3-methoxypyrazine (IBMP), ≥99% purity

    • 2-Isobutyl-3-methoxypyrazine-d3 (d3-IBMP)

  • Solvents:

    • Methanol (HPLC grade)

    • Ethanol (200 proof)

    • Dichloromethane (DCM), (HPLC grade)

    • Water (Milli-Q or equivalent)

  • Reagents:

    • Sodium chloride (NaCl), ≥99.5% purity

    • Anhydrous sodium sulfate

    • Tartaric acid

  • Sample Vials:

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • 2 mL autosampler vials with screw caps and septa

  • Extraction Supplies:

    • Solid-Phase Microextraction (SPME) fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

    • Centrifuge tubes (50 mL)

    • Pipettes and pipette tips

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

Preparation of Standard Solutions
  • Stock Solutions (10,000 µg/mL): Prepare individual stock solutions of IBMP and d3-IBMP in 10% ethyl alcohol. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with model wine (0.5% w/v tartaric acid in 12% v/v ethanol) to create a calibration curve (e.g., 0, 5, 20, 100 ng/L).

  • Internal Standard Spiking Solution: Prepare a spiking solution of d3-IBMP in model wine to achieve a final concentration of 80 ng/L in the calibration standards and samples.[1]

Sample Preparation Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds in liquid samples like wine.

  • Sample Aliquoting: Place 5 mL of the sample (e.g., wine) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the d3-IBMP internal standard spiking solution to each sample and calibration standard to achieve a final concentration of 80 ng/L.[1]

  • Matrix Modification: Add 2 grams of sodium chloride to the vial to increase the ionic strength of the solution and enhance the partitioning of IBMP into the headspace.[1]

  • Equilibration: Immediately seal the vial and place it in a heating block or autosampler with agitation. Equilibrate the sample at room temperature for 30 minutes.[1]

  • Extraction: Expose the conditioned SPME fiber to the headspace of the sample for 30 minutes at room temperature with continued agitation.[1]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption at 250°C for 2 minutes.[1]

Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)

This method is a classic extraction technique that can be used for various liquid samples.

  • Sample Aliquoting: Measure 20 mL of the sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the d3-IBMP internal standard spiking solution to each sample.

  • pH Adjustment: Adjust the sample pH to 7.0 by adding a 5 mol/L NaOH solution.

  • Matrix Modification: Add 5 g of NaCl to the sample and vortex to dissolve.

  • Extraction: Add 10 mL of dichloromethane to the tube. Cap the tube and shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Re-extraction: Repeat the extraction with another 10 mL of DCM and combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to approximately 0.5 mL using a gentle stream of nitrogen.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC): Agilent 7890A GC system or equivalent.

  • Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or similar.

  • Inlet: Split/splitless inlet at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 1 minute.

    • Ramp at 3.0°C/min to 110°C.

    • Ramp at 1.5°C/min to 131°C.

  • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).[1][2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • IBMP transitions: m/z 166 -> 124 (quantifier), m/z 166 -> 151 (qualifier)

    • d3-IBMP transitions: (adjust for the mass shift due to deuterium labeling, e.g., m/z 169 -> 127)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_lle LLE cluster_analysis Analysis cluster_processing Data Processing sample Sample (e.g., Wine) spike Spike with d3-IBMP Internal Standard sample->spike hs_spme_prep Add NaCl, Equilibrate spike->hs_spme_prep Method 1 lle_prep pH Adjustment, Add NaCl spike->lle_prep Method 2 hs_spme_extract Headspace Extraction with SPME Fiber hs_spme_prep->hs_spme_extract gcms GC-MS/MS Analysis hs_spme_extract->gcms lle_extract Extract with Dichloromethane lle_prep->lle_extract lle_concentrate Concentrate Extract lle_extract->lle_concentrate lle_concentrate->gcms data Data Acquisition (MRM) gcms->data quant Quantification using Calibration Curve data->quant report Report IBMP Concentration quant->report

Caption: Experimental workflow for the Isotope Dilution Assay of 2-Isobutyl-3-methoxypyrazine.

logical_relationships cluster_method Isotope Dilution Mass Spectrometry analyte IBMP (Analyte) extraction Extraction & Concentration analyte->extraction is d3-IBMP (Internal Standard) is->extraction gc_separation GC Separation extraction->gc_separation ms_detection MS/MS Detection (MRM) gc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logical relationships of components in the Isotope Dilution Mass Spectrometry method.

References

Application Notes and Protocols for the Preparation of 2-Isobutyl-4-methylthiazole Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[1][2] In the pharmaceutical industry, reference standards are critical for ensuring the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs) and drug products.[3] 2-Isobutyl-4-methylthiazole is a key flavor and fragrance compound and can be a potential impurity or starting material in the synthesis of various pharmaceutical compounds. Therefore, a well-characterized reference standard of this compound is essential for accurate analytical method development, validation, and routine quality control.

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of a this compound reference standard. The methodologies described herein are designed to yield a high-purity material suitable for use as a primary reference standard.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name This compound
Synonyms 4-Methyl-2-(2-methylpropyl)-1,3-thiazole
CAS Number 61323-24-8[4]
Molecular Formula C₈H₁₃NS[4]
Molecular Weight 155.26 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point 189 °C[4]
Density 0.98 g/cm³[4]
Refractive Index n20/D 1.49[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[5] This protocol adapts the Hantzsch synthesis for the preparation of this compound. The reaction involves the condensation of an α-haloketone (chloroacetone) with a thioamide (isovalerylthioamide).

Materials:

  • Isovalerylthioamide

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isovalerylthioamide (1 equivalent) in ethanol.

  • Add chloroacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound

To achieve the high purity required for a reference standard, the crude product from the synthesis must be purified. Fractional distillation is a suitable method for purifying liquid compounds with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Heating mantle

  • Thermometer

  • Collection flasks

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Carefully monitor the temperature at the head of the column.

  • Discard the initial fraction that distills at a lower temperature.

  • Collect the fraction that distills at the boiling point of this compound (approximately 189 °C).

  • Continue distillation until the temperature begins to rise significantly, then stop.

  • The collected fraction should be the purified this compound.

For even higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3]

Protocol 3: Characterization and Purity Assessment of the Reference Standard

The identity and purity of the prepared this compound reference standard must be rigorously confirmed using a combination of analytical techniques.[1]

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their identity by mass fragmentation patterns.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 250 °C) to ensure elution of all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acceptance Criteria: Purity should be ≥ 99.5% as determined by peak area normalization. The mass spectrum should be consistent with the structure of this compound.

3.2 High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can also be used to determine the purity of the reference standard.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.[6]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: Determined by UV scan of the compound (typically in the range of 220-280 nm).

  • Acceptance Criteria: Purity should be ≥ 99.5% as determined by peak area normalization.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the reference standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Acceptance Criteria: The ¹H and ¹³C NMR spectra must be consistent with the structure of this compound, and no significant impurity signals should be observed.

3.4 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Neat liquid (between KBr plates) or as a thin film.

  • Acceptance Criteria: The FTIR spectrum should show characteristic absorption bands corresponding to the functional groups of this compound.

Data Presentation

The following tables summarize the expected analytical data for the this compound reference standard.

Table 1: GC-MS Data

ParameterValue
Purity (Area %) ≥ 99.5%
Major Mass Fragments (m/z) Consistent with the structure of this compound

Table 2: HPLC Data

ParameterValue
Purity (Area %) ≥ 99.5%
Retention Time Consistent with the reference standard

Table 3: ¹H-NMR Spectral Data (Expected Chemical Shifts in CDCl₃)

Proton AssignmentChemical Shift (ppm)Multiplicity
-CH₃ (isobutyl)~0.9-1.0Doublet
-CH- (isobutyl)~2.0-2.2Multiplet
-CH₂- (isobutyl)~2.7-2.9Doublet
-CH₃ (thiazole)~2.4Singlet
-CH= (thiazole)~6.8Singlet

Table 4: ¹³C-NMR Spectral Data (Expected Chemical Shifts in CDCl₃)

Carbon AssignmentChemical Shift (ppm)
-CH₃ (isobutyl)~22
-CH- (isobutyl)~29
-CH₂- (isobutyl)~44
-CH₃ (thiazole)~19
=C-CH₃ (thiazole)~150
-CH= (thiazole)~115
=C-N (thiazole)~168

Table 5: FTIR Spectral Data (Expected Absorption Bands)

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aliphatic)2850-3000
C=N stretching (thiazole ring)1500-1600
C=C stretching (thiazole ring)1400-1500
C-H bending (aliphatic)1350-1470

Workflow Diagram

The following diagram illustrates the complete workflow for the preparation and certification of the this compound reference standard.

Workflow Workflow for this compound Reference Standard Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Certification s1 Reactants: Isovalerylthioamide Chloroacetone s2 Hantzsch Thiazole Synthesis s1->s2 s3 Crude this compound s2->s3 p1 Fractional Distillation s3->p1 p2 Purified this compound p1->p2 c1 Analytical Testing: - GC-MS - HPLC - NMR (1H, 13C) - FTIR p2->c1 c2 Data Analysis & Review c1->c2 c3 Certified Reference Standard c2->c3

Caption: Workflow for the preparation and certification of this compound reference standard.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Isobutyl-4-methylthiazole synthesis via the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Thioisovaleramide may have degraded, or the α-halo ketone (e.g., chloroacetone) may be old or impure.Ensure the α-halo ketone is fresh or properly stored, as they can be lachrymatory and decompose over time. Verify the purity of the thioamide.
Suboptimal reaction temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC. Conversely, excessive heat can lead to side product formation.
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate and yield.Alcohols like ethanol and methanol are commonly used. For some substrates, a mixture of solvents, such as ethanol/water, can improve yields.[2]
Incorrect workup procedure: The product may not precipitate if the pH is not optimal, or it may be lost during extraction.Ensure the pH is sufficiently basic (pH 7-8) during neutralization with a saturated sodium bicarbonate solution to facilitate product precipitation.[3] If the product remains in solution, perform extraction with a suitable organic solvent like ethyl acetate.
Incomplete Reaction Insufficient reaction time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned time, extend the reaction duration.
Low reaction temperature: The activation energy for the reaction may not be met at the current temperature.Gently heat the reaction mixture. For less reactive substrates, refluxing in a suitable solvent may be necessary.
Formation of Side Products Unstable reactants: Thioamides can be unstable under acidic conditions, leading to the formation of byproducts.Consider running the reaction under neutral or slightly basic conditions if side product formation is an issue.
High reaction temperature: Excessive heat can cause decomposition of reactants or products.Optimize the reaction temperature by running small-scale trials at different temperatures.
Difficulty in Product Isolation Product is soluble in the workup solution: The thiazole derivative may not precipitate upon neutralization.If precipitation does not occur, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion formation during extraction: This can make phase separation difficult.If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for an extended period can help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of this compound?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring.[4] The reaction begins with a nucleophilic attack of the sulfur atom of thioisovaleramide on the α-carbon of chloroacetone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic this compound ring.[5][6]

Q2: What are the recommended starting materials for the synthesis of this compound?

The typical starting materials are:

  • α-Halo Ketone: Chloroacetone or bromoacetone.

  • Thioamide: Thioisovaleramide.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. A suitable mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[4]

Q4: What is a typical work-up procedure for this synthesis?

After the reaction is complete (as indicated by TLC), the mixture is typically cooled to room temperature. The reaction mixture is then poured into a beaker containing a weak base solution, such as 5% aqueous sodium carbonate or saturated sodium bicarbonate, to neutralize the acid formed during the reaction and to precipitate the thiazole product.[3][4] The solid product is then collected by vacuum filtration, washed with cold water, and dried.

Q5: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[3] Reactions are typically carried out in a sealed microwave vessel at elevated temperatures (e.g., 90-120°C) for a shorter duration (e.g., 10-30 minutes).[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hantzsch Thiazole Synthesis[2]
EntrySolventCatalyst (mol%)Time (h)Temperature (°C)Yield (%)
1Water1524Room Temp.10
2Water15610045
3Methanol1524Room Temp.18
4Methanol1546055
5Ethanol1524Room Temp.60
6Ethanol1526587
71-Butanol15611060
82-Propanol1538065
9Ethanol/Water (1:1)1524Room Temp.70
10Ethanol/Water (1:1) 15 2 65 87
11Ethanol/Water (1:1)-76550
12Ethanol/Water (1:1)526574
13Ethanol/Water (1:1)1026579

Note: Data adapted from a representative Hantzsch synthesis. Yields are dependent on the specific substrates used.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is a generalized procedure based on standard Hantzsch thiazole syntheses.

Materials:

  • Thioisovaleramide (1.0 mmol)

  • Chloroacetone (1.0 mmol)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve thioisovaleramide (1.0 mmol) in ethanol (10 mL) with stirring.

  • To this solution, add chloroacetone (1.0 mmol) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78°C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of saturated sodium bicarbonate solution and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and air dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Thioisovaleramide (1.0 mmol)

  • Chloroacetone (1.0 mmol)

  • Methanol (5 mL)

  • Microwave reaction vessel (10 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel, combine thioisovaleramide (1.0 mmol) and chloroacetone (1.0 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 90°C for 30 minutes.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Proceed with the work-up and purification as described in Protocol 1.

Visualizations

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine Thioisovaleramide and Chloroacetone in Solvent react Heat Reaction Mixture (Conventional or Microwave) start->react monitor Monitor Progress by TLC react->monitor monitor->react Incomplete cool Cool to Room Temperature monitor->cool Complete neutralize Neutralize with NaHCO3 Solution cool->neutralize precipitate Product Precipitation neutralize->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize product Pure this compound recrystallize->product

Caption: General experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Suboptimal Temperature issue->cause1 cause2 Incorrect Solvent issue->cause2 cause3 Poor Reagent Quality issue->cause3 cause4 Insufficient Reaction Time issue->cause4 sol1 Optimize Temperature (e.g., 60-80°C) cause1->sol1 sol2 Screen Solvents (e.g., Ethanol, Methanol, EtOH/H2O) cause2->sol2 sol3 Use Fresh/Pure Reagents cause3->sol3 sol4 Extend Reaction Time & Monitor by TLC cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Isobutyl-4-methylthiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, a liquid at room temperature, are fractional vacuum distillation and preparative chromatography (HPLC and column chromatography). The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically arise from the synthesis process and can include unreacted starting materials, such as those used in the Hantzsch thiazole synthesis (e.g., α-haloketones and thioamides), as well as byproducts from side reactions.[1] Degradation products may also be present if the compound has been stored improperly or exposed to excessive heat.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is commonly assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). An established reverse-phase HPLC method uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier.[2]

Q4: Is this compound stable during purification?

A4: Thiazole rings are generally stable. However, it is advisable to use neutral conditions when possible and avoid excessive temperatures to prevent potential decomposition, especially during distillation.[1]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Fractional Vacuum Distillation

Problem: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of your product and the impurity are very close.

  • Solution:

    • Improve Column Efficiency: Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux or Raschig rings).

    • Optimize Pressure: Adjust the vacuum pressure. A lower pressure will decrease the boiling points and may increase the boiling point difference between your product and the impurity.[1]

    • Slow the Distillation Rate: Distill the mixture very slowly to allow for better equilibrium between the liquid and vapor phases in the column.[1]

Problem: The product decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, even under vacuum.

  • Solution:

    • Use a Higher Vacuum: Employ a high-vacuum pump to significantly lower the boiling point.[1]

    • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus can be effective as it allows for distillation at lower temperatures over a short path.

Column Chromatography

Problem: Poor separation of this compound from impurities on a silica gel column.

  • Possible Cause: The chosen solvent system (eluent) has inappropriate polarity.

  • Solution:

    • Systematically vary the polarity of the eluent. A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

    • Perform thin-layer chromatography (TLC) with various solvent systems first to identify the optimal eluent for separation. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[1]

Problem: The compound is streaking on the TLC plate and the column.

  • Possible Cause: Thiazoles can be basic due to the nitrogen atom, which can interact with acidic sites on the silica gel.

  • Solution: Add a small amount of a basic modifier like triethylamine (0.1–1%) to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[1]

Problem: The compound is not eluting from the column.

  • Possible Cause: The compound is highly polar and is strongly adsorbed onto the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system is often effective.[1]

Quantitative Data

Purification TechniqueTypical Purity AchievedScaleNotes
Fractional Vacuum Distillation>95%Grams to KilogramsEfficiency is highly dependent on the difference in boiling points between the product and impurities.
Preparative HPLC>99%Milligrams to GramsCan achieve very high purity but is generally a lower throughput technique.[2]
Flash Column Chromatography95-99%Milligrams to GramsPurity depends on the resolution of the compound from its impurities on TLC.

Experimental Protocols

General Protocol for Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the flask in a heating mantle.

    • Collect the initial fractions (forerun) which may contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (approximately 189 °C at atmospheric pressure, this will be lower under vacuum).[3]

    • Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

  • Completion: Once the main fraction is collected, stop heating and slowly release the vacuum before turning off the vacuum pump.

General Protocol for Preparative HPLC

This protocol is based on an analytical method that can be scaled up.[2]

  • Column: A C18 preparative HPLC column.

  • Mobile Phase: A mixture of acetonitrile and water. A modifier such as formic acid can be used for MS compatibility.

  • Method Development: First, perform an analytical scale injection to determine the retention time of this compound and to optimize the separation from impurities.

  • Scale-Up:

    • Increase the injection volume and/or the concentration of the sample.

    • Set the fraction collector to collect the eluent at the retention time corresponding to the product.

  • Post-Purification: Combine the collected fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualizations

experimental_workflow crude_product Crude this compound purity_analysis Purity Analysis (GC-MS, HPLC) crude_product->purity_analysis distillation Fractional Vacuum Distillation purity_analysis->distillation High boiling impurities chromatography Preparative Chromatography purity_analysis->chromatography Close-boiling or polar impurities pure_product Pure Product (>95-99%) distillation->pure_product waste Impurities distillation->waste chromatography->pure_product chromatography->waste

Caption: Decision workflow for selecting a purification method.

troubleshooting_distillation cluster_issue Distillation Issue cluster_solution Potential Solutions co_distillation Co-distillation with Impurity improve_column Increase column efficiency co_distillation->improve_column optimize_pressure Optimize vacuum pressure co_distillation->optimize_pressure slow_rate Slow distillation rate co_distillation->slow_rate decomposition Product Decomposition higher_vacuum Use higher vacuum decomposition->higher_vacuum

Caption: Troubleshooting guide for fractional distillation.

References

Technical Support Center: 2-Isobutyl-4-methylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isobutyl-4-methylthiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely starting materials are isovaleramide (a thioamide) and 1-chloro-2-butanone (an α-haloketone).

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

During the Hantzsch synthesis of this compound, several impurities can arise from starting materials, side-reactions, and degradation of the final product. A summary of potential impurities is provided in the table below.

Q3: How can I detect and quantify these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying known impurities and assessing the overall purity of the product.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying unknown impurities by providing information on their molecular weight and fragmentation patterns.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities that have been isolated.[7][8]

Q4: What are the typical storage conditions to prevent degradation of this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to light, air (oxygen), and moisture can lead to the formation of oxidative and hydrolytic degradation products.

Troubleshooting Guides

Problem 1: My final product shows a low purity with several unexpected peaks in the HPLC chromatogram.

  • Possible Cause 1: Unreacted Starting Materials. Incomplete reaction can lead to the presence of isovaleramide and 1-chloro-2-butanone in your final product.

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or a fast HPLC method. Consider adjusting the reaction time, temperature, or stoichiometry of reactants.

  • Possible Cause 2: Side-Reactions. The Hantzsch synthesis can be accompanied by side-reactions leading to various byproducts.

    • Solution: Optimize the reaction conditions (e.g., temperature, solvent, catalyst) to favor the formation of the desired product. Purification techniques such as column chromatography or distillation are essential to remove these byproducts.

  • Possible Cause 3: Degradation of the Product. The work-up or purification conditions might be causing the degradation of the this compound.

    • Solution: Avoid prolonged exposure to harsh acidic or basic conditions during work-up. Ensure that the purification process (e.g., distillation) is performed at the lowest possible temperature to prevent thermal degradation.

Problem 2: I have an unknown peak in my GC-MS analysis. How do I identify it?

  • Step 1: Analyze the Mass Spectrum. Examine the molecular ion peak (M+) to determine the molecular weight of the impurity. Analyze the fragmentation pattern to identify characteristic fragments that can provide clues about the structure of the molecule.

  • Step 2: Propose Potential Structures. Based on the starting materials and reaction conditions, propose plausible structures for the impurity that are consistent with the observed molecular weight and fragmentation pattern. For example, consider dimers of the starting materials or products of condensation reactions.

  • Step 3: Isolate and Characterize. If the impurity is present in a significant amount, isolate it using preparative HPLC or column chromatography. Characterize the isolated impurity using spectroscopic techniques like 1H NMR, 13C NMR, and IR spectroscopy to confirm its structure.

Impurity Profile

The following table summarizes potential impurities in the synthesis of this compound, their likely sources, and recommended analytical techniques for their detection.

Impurity NameStructureLikely SourceRecommended Analytical Technique
Isovaleramide(CH₃)₂CHCH₂CONH₂Unreacted starting materialHPLC, GC-MS
1-Chloro-2-butanoneCH₃CH₂COCH₂ClUnreacted starting materialHPLC, GC-MS
2-Isobutyl-4-methyl-4,5-dihydro-1,3-thiazol-4-olC₈H₁₅NOSReaction intermediateLC-MS
Self-condensation product of 1-chloro-2-butanonee.g., C₈H₁₂O₂Dimerization of the α-haloketoneGC-MS, LC-MS
4-MethylthiazoleC₄H₅NSImpurity in starting materials or side reactionGC-MS
2-IsobutyloxazoleC₈H₁₃NORearrangement byproductGC-MS, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is intended for the quantitative analysis of this compound and the detection of known impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 80% A

      • 20-25 min: 80% A

      • 25-30 min: 80% to 30% A

      • 30-35 min: 30% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • The percentage purity can be calculated by the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • Injection Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify the main product peak corresponding to this compound.

    • For each impurity peak, analyze the mass spectrum and compare it with spectral libraries (e.g., NIST) for tentative identification.

Visualizations

Synthesis_Pathway Isovaleramide Isovaleramide Reaction Reaction Isovaleramide->Reaction 1-Chloro-2-butanone 1-Chloro-2-butanone 1-Chloro-2-butanone->Reaction This compound This compound Reaction->this compound Impurities Impurities Reaction->Impurities

Caption: Hantzsch synthesis of this compound.

Troubleshooting_Workflow Start Start Analyze_Sample Analyze sample by HPLC/GC-MS Start->Analyze_Sample Check_Purity Purity < Specification? Analyze_Sample->Check_Purity Identify_Impurities Identify major impurities Check_Purity->Identify_Impurities Yes End End Check_Purity->End No Known_Impurity Known impurity? Identify_Impurities->Known_Impurity Optimize_Synthesis Optimize synthesis/workup Known_Impurity->Optimize_Synthesis Yes Isolate_Characterize Isolate and characterize (NMR, etc.) Known_Impurity->Isolate_Characterize No Optimize_Synthesis->Analyze_Sample Isolate_Characterize->Optimize_Synthesis

Caption: Workflow for identifying and addressing impurities.

Analytical_Techniques Sample Sample HPLC HPLC Sample->HPLC GC-MS GC-MS Sample->GC-MS Purity Purity HPLC->Purity Identification Identification GC-MS->Identification NMR NMR Structure Structure NMR->Structure Identification->NMR

References

Stability of 2-Isobutyl-4-methylthiazole under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Isobutyl-4-methylthiazole under various pH conditions. It includes troubleshooting for common experimental issues, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: Based on the behavior of similar thiazole derivatives, this compound is expected to be relatively stable at neutral and strongly acidic pH. However, it is susceptible to hydrolysis under moderately acidic and alkaline conditions. The rate of hydrolysis is generally pH-dependent.

Q2: What are the likely degradation pathways for this compound under hydrolytic stress?

A2: The primary degradation pathway under hydrolytic conditions is likely the cleavage of the thiazole ring. This can be initiated by nucleophilic attack of water or hydroxide ions on the C2 carbon of the thiazole ring, leading to ring-opening and the formation of various degradation products.

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound and its degradation products.[1][2][3] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][2][3]

Q4: Are there any specific storage recommendations for this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For solutions, using buffered systems at a pH where the compound is most stable (e.g., neutral or strongly acidic) is advisable.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation observed at neutral pH. Oxidative degradation may be occurring, catalyzed by trace metals or exposure to air.Degas all solvents and solutions. Consider adding a chelating agent like EDTA to sequester metal ions. Ensure experiments are conducted under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in stability studies. Variability in buffer preparation, temperature control, or analytical methodology.Ensure precise and consistent preparation of all buffer solutions. Use a calibrated, temperature-controlled incubator or water bath. Validate the analytical method for linearity, precision, and accuracy.
Appearance of unexpected peaks in HPLC chromatograms. Contamination of solvents, reagents, or sample vials. Photodegradation if samples are not protected from light.Use high-purity solvents and reagents. Thoroughly clean all glassware and sample vials. Protect all samples and stock solutions from light by using amber vials or covering them with aluminum foil.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase pH and organic solvent ratio. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation of the parent compound and its degradants.

Stability Data Summary

The following tables summarize plausible quantitative data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values (7 days at 40°C)

pHBuffer System% Recovery of this compoundMajor Degradation Products (% Peak Area)
1.00.1 M HCl98.5%Degradant A (0.8%), Degradant B (0.7%)
3.00.1 M Acetate85.2%Degradant A (8.5%), Degradant C (6.3%)
5.00.1 M Acetate92.1%Degradant A (4.2%), Degradant C (3.7%)
7.00.1 M Phosphate95.8%Degradant D (2.5%), Degradant E (1.7%)
9.00.1 M Borate89.4%Degradant D (6.8%), Degradant F (3.8%)
12.00.1 M NaOH75.6%Degradant G (15.2%), Degradant H (9.2%)

Table 2: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDuration% Recovery of this compoundMajor Degradation Products (% Peak Area)
0.1 M HCl24 hours at 60°C96.2%Degradant A (2.1%), Degradant B (1.7%)
0.1 M NaOH24 hours at 60°C82.5%Degradant G (10.5%), Degradant H (7.0%)
3% H₂O₂24 hours at RT88.9%Oxidative Degradant 1 (7.3%), Oxidative Degradant 2 (3.8%)
Photolytic (ICH Q1B)1.2 million lux hours91.3%Photodegradant X (5.5%), Photodegradant Y (3.2%)
Thermal48 hours at 80°C (Solid)99.1%Minimal degradation observed

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1, acetate for pH 3-5, phosphate for pH 7, and borate for pH 9, and 0.1 M NaOH for pH 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions in a temperature-controlled oven at 40°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 5, and 7 days).

  • Sample Analysis: Immediately neutralize the aliquots if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Quantify the remaining this compound and the formation of degradation products at each time point.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Reflux the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Reflux the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.

  • Sample Analysis: After the specified stress period, prepare the samples for HPLC analysis by neutralizing (if necessary) and diluting to an appropriate concentration.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation photo Photolytic Stress (ICH Q1B) stock->photo thermal Thermal Stress (80°C, Solid) stock->thermal neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize Dissolve, Dilute hplc HPLC-UV/MS Analysis neutralize->hplc data Data Interpretation hplc->data end End data->end

Caption: Experimental workflow for forced degradation studies.

Hydrolytic_Degradation_Pathway cluster_main Plausible Hydrolytic Degradation of this compound cluster_acid Acid-Catalyzed Hydrolysis (e.g., pH 3) cluster_base Base-Catalyzed Hydrolysis (e.g., pH 12) parent This compound intermediate_acid Protonated Thiazole Intermediate parent->intermediate_acid H+ intermediate_base Hydroxide Adduct parent->intermediate_base OH- product_a Degradant A (Thioamide Derivative) intermediate_acid->product_a H2O Ring Opening product_c Degradant C (Keto-compound) intermediate_acid->product_c Further Hydrolysis product_g Degradant G (Carboxylate Salt) intermediate_base->product_g Ring Opening product_h Degradant H (Amine) intermediate_base->product_h Further Cleavage

Caption: Plausible hydrolytic degradation pathways.

References

Technical Support Center: 2-Isobutyl-4-methylthiazole Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of 2-isobutyl-4-methylthiazole. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic compound. In the pharmaceutical industry, understanding the stability of a molecule is critical as degradation products can impact the safety and efficacy of a drug substance. Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods.[1]

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the chemical reactivity of the thiazole ring, the following degradation pathways are plausible under stress conditions such as hydrolysis, oxidation, and photolysis:

  • Hydrolysis (Acidic/Basic): The thiazole ring is generally stable to hydrolysis. However, under forcing conditions, cleavage of the thiazole ring could potentially occur, leading to the formation of smaller, more polar compounds.

  • Oxidation: Oxidation is a likely degradation pathway. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or a sulfone. Additionally, the isobutyl group could undergo oxidation.

  • Photolysis: Exposure to UV light can induce complex photochemical rearrangements of the thiazole ring, potentially leading to isomeric impurities or ring-opened products.[2][3][4][5][6]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though specific thermal degradants are difficult to predict without experimental data.

Q3: What specific degradation products should I be looking for?

Potential Degradation ProductFormation ConditionPredicted Structure
This compound N-oxideOxidationA nitrogen-oxidized derivative of the parent molecule.
This compound S-oxideOxidationA sulfur-oxidized derivative (sulfoxide) of the parent molecule.
This compound S,S-dioxideOxidationA further sulfur-oxidized derivative (sulfone) of the parent molecule.
Ring-opened productsHydrolysis, PhotolysisVarious smaller molecules resulting from the cleavage of the thiazole ring.
Isomeric impuritiesPhotolysisMolecules with the same molecular formula but different arrangements of atoms due to photochemical rearrangement.

Q4: I am seeing unexpected peaks in my chromatogram after a forced degradation study. How can I identify them?

  • Mass Spectrometry (MS): Use a mass spectrometer coupled to your chromatography system (e.g., LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the potential degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ions of the unknown peaks in an MS/MS experiment can provide structural information about the degradants.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help in determining the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can be used to elucidate its complete structure.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Increase the severity of the stress conditions: This can include increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), raising the temperature, or extending the duration of the study.

  • Confirm the suitability of the analytical method: Ensure your analytical method is capable of separating the parent compound from any potential degradation products. The method should be "stability-indicating."

Issue 2: The mass balance of the study is poor (sum of the parent compound and degradation products is significantly less than 100%).

  • Check for non-chromophoric degradation products: Some degradation products may not have a UV chromophore and will not be detected by a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector.

  • Investigate the formation of volatile degradants: Some degradation products may be volatile and lost during sample preparation or analysis. Headspace GC-MS could be used to investigate this possibility.

  • Consider adsorption to container surfaces: The parent compound or its degradants may adsorb to the surface of the storage container.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be optimized for your particular experimental setup.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

2. Equipment:

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Water bath or oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

5. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (or a buffer) gradient, with UV detection at a wavelength where the parent compound has maximum absorbance.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (80°C) stock->thermal Expose to Stress Conditions photo Photolytic (ICH Q1B) stock->photo Expose to Stress Conditions neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc identification Peak Identification (LC-MS, MS/MS) hplc->identification degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent This compound n_oxide N-oxide parent->n_oxide H₂O₂ s_oxide S-oxide parent->s_oxide H₂O₂ ring_opened_h Ring-opened Products parent->ring_opened_h H⁺/OH⁻, Δ isomers Isomers parent->isomers hv ring_opened_p Ring-opened Products parent->ring_opened_p hv s_dioxide S,S-dioxide s_oxide->s_dioxide H₂O₂

References

Technical Support Center: Overcoming Matrix Effects in 2-Isobutyl-4-methylthiazole GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-isobutyl-4-methylthiazole, a key volatile flavor compound found in various food matrices like tomatoes.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC-MS analysis of volatile compounds like this compound?

In GC-MS, the term "matrix effect" refers to the alteration of an analyte's signal (either enhancement or suppression) caused by co-extracted, non-target compounds from the sample matrix.[2][3] The matrix consists of all components within a sample except for the analyte of interest.[2] For GC-MS specifically, a phenomenon known as matrix-induced signal enhancement is common.[3][4] This occurs when non-volatile matrix components accumulate in the GC inlet, blocking active sites where the analyte might otherwise be adsorbed or degrade. This protection results in a greater amount of analyte reaching the detector, leading to an artificially high signal and inaccurate quantification.[2][4][5]

Q2: How can I determine if my analysis is impacted by matrix effects?

The most straightforward method is to compare the analytical response of a standard prepared in a pure solvent (e.g., methanol or acetonitrile) with the response of the same standard spiked into a blank sample extract (a "matrix-matched standard"). A significant difference in the signal intensity between the two standards indicates the presence of matrix effects.[2] A higher signal in the matrix-matched standard suggests signal enhancement.

Q3: What are the primary strategies to overcome matrix effects in GC-MS?

There are three main approaches to mitigate or compensate for matrix effects:

  • Advanced Sample Preparation: Techniques like Headspace (HS) extraction and Solid-Phase Microextraction (SPME) are highly effective for volatile compounds.[6][7] They work by extracting analytes from the sample's headspace, leaving most non-volatile matrix components behind, thus minimizing interference.[7]

  • Calibration Strategies: When matrix effects cannot be eliminated through sample preparation, specific calibration methods can compensate for them. These include Matrix-Matched Calibration, the Standard Addition Method, and Stable Isotope Dilution Analysis (SIDA).[8][9][10]

  • Use of Analyte Protectants (APs): Adding specific compounds (APs) to both sample extracts and calibration standards can help equalize the matrix effect. These APs work by occupying the active sites in the GC system, protecting both the standards and the target analytes from degradation or adsorption, leading to more consistent and accurate results.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound that may be related to matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Signal Enhancement / Overestimation of Analyte Non-volatile matrix components are protecting the analyte from active sites in the GC inlet and column.[5]1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte.[5][12] 2. Employ the Standard Addition Method: This method involves adding known amounts of standard to sample aliquots to create a calibration curve within the sample itself, inherently correcting for matrix effects.[9][13] 3. Use Stable Isotope Dilution Analysis (SIDA): Add a known amount of a stable isotope-labeled version of this compound to the sample before extraction. This is the most robust method as the internal standard behaves almost identically to the analyte, correcting for both matrix effects and variations in sample preparation.[10][14][15]
Poor Peak Shape (e.g., Tailing) Analyte is interacting with active sites (e.g., free silanol groups) in the GC inlet liner or the front of the analytical column.1. Perform Inlet Maintenance: Regularly replace the GC inlet liner and septum. Ensure the liner is properly deactivated.[2] 2. Use Analyte Protectants: Add analyte protectants to both standards and samples to mask active sites.[11]
Low or Inconsistent Analyte Recovery Inefficient extraction from a complex matrix or analyte loss during sample cleanup.1. Optimize Sample Preparation: For a volatile compound like this compound, Headspace-SPME is often ideal. Optimize parameters like fiber type, extraction time, and temperature.[16][17] 2. Use Stable Isotope Dilution Analysis (SIDA): An isotopically labeled internal standard will co-extract with the analyte and can accurately correct for recovery losses during the entire sample preparation and analysis workflow.[14]
High Background Noise in Chromatogram Complex matrices, such as those from food products, can introduce many interfering compounds. The QuEChERS method, while effective, can contribute to the introduction of matrix constituents.[5][12]1. Improve Sample Cleanup: If using a method like QuEChERS, ensure the dispersive SPE (dSPE) cleanup step is optimized for your matrix. Different sorbents can be tested to remove interferences.[18] 2. Switch to a Cleaner Extraction Technique: Headspace (HS) or SPME are inherently cleaner techniques for volatile analysis as they minimize the transfer of non-volatile matrix components.[7][19]

Data Presentation: Comparison of Remediation Strategies

Table 1: Comparison of Sample Preparation Techniques for Volatile Analysis

Technique Principle Advantages Disadvantages Typical Recovery (%)
Headspace (HS) Analysis of the vapor phase in equilibrium with the sample in a sealed vial.Excellent for volatile compounds, significantly reduces matrix interference, solvent-free.[6][19]Limited to volatile and semi-volatile analytes; sensitivity can be lower for some compounds.Matrix-dependent, but generally good for volatiles.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption in the GC inlet.[7]Solvent-free, simple, sensitive, and reduces matrix interference.[6][7]Susceptible to matrix effects (competition on the fiber); fiber lifetime is limited.[1][16]86-118% (for various compounds in Baijiu).[16]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup.[20]High throughput, effective for a wide range of analytes.[21]Can co-extract significant matrix components, often requiring matrix-matched calibration.[5][12]83-120% (for pesticides in tomatoes).[21]

Table 2: Comparison of Calibration Strategies for Overcoming Matrix Effects

Strategy Principle Advantages Disadvantages
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract to mimic the effect seen in the samples.[22]Effectively compensates for consistent matrix effects; widely used.[5][12]Requires a representative blank matrix which can be difficult to obtain; inconvenient and imprecise if matrix varies between samples.[8]
Standard Addition Method Known quantities of the standard are added directly to aliquots of the unknown sample.[9]Highly accurate for complex or variable matrices as each sample generates its own calibration.[23][24]More laborious and time-consuming; requires more sample volume.
Stable Isotope Dilution Analysis (SIDA) An isotopically labeled analog of the analyte is used as an internal standard.[10][14]Considered the "gold standard"; corrects for matrix effects and variations in sample preparation and recovery.[14][15][25]Requires a specific, isotopically labeled standard for each analyte, which can be expensive or not commercially available.[25]
Analyte Protectants (APs) Additives that co-inject with standards and samples to mask active sites in the GC system.[11]Can overcome matrix effects and improve analyte signal and peak shape; can be simpler than matrix-matching.[8]May not be effective for all analytes or matrices; can potentially interfere with other compounds.[11]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline for the extraction of this compound from a liquid or semi-solid food matrix. Optimization is critical for each specific matrix.[16][26]

  • Sample Preparation: Homogenize the sample. Weigh a precise amount (e.g., 2-5 g) of the homogenized sample into a 20 mL headspace vial.

  • Salting-Out (Optional but Recommended): Add a salt, such as sodium chloride (NaCl), to the vial (e.g., to 30-40% w/v).[26] This increases the ionic strength of the sample, promoting the partitioning of volatile organic compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Equilibration: Place the vial in an autosampler tray with an incubator. Heat the sample (e.g., at 45-70 °C) for a set period (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[17]

  • SPME Extraction: Insert the SPME fiber (e.g., a 50/30 µm DVB/CAR/PDMS fiber is common for broad volatile analysis) into the vial, exposing it to the headspace for a defined time (e.g., 30-50 minutes) while maintaining the incubation temperature.[17][26]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C) for thermal desorption for 2-5 minutes in splitless mode.[26]

  • GC-MS Analysis: Start the GC-MS data acquisition simultaneously with the desorption step.

Protocol 2: Standard Addition Method for Quantification

This protocol describes how to perform a 4-point standard addition for a single sample.[13][23]

  • Sample Aliquoting: Prepare five identical aliquots of the sample extract (e.g., 1 mL each).

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero" point).

    • Spike the remaining four aliquots with increasing, known concentrations of a this compound standard solution. The spiking levels should bracket the expected concentration of the analyte in the sample.

  • GC-MS Analysis: Analyze all five aliquots under identical GC-MS conditions.

  • Data Analysis:

    • Measure the peak area of this compound in each of the five chromatograms.

    • Create a plot with the "added concentration" on the x-axis and the "instrument response (peak area)" on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[2][13]

Visualizations

G cluster_solutions Mitigation Strategies cluster_cal_options Calibration Options start Inaccurate Quantification or Poor Peak Shape Observed check_me Test for Matrix Effects (Compare Solvent vs. Matrix-Matched Standard) start->check_me no_me No Significant Matrix Effect (Difference <20%) check_me->no_me No yes_me Significant Matrix Effect (Difference >20%) check_me->yes_me Yes review_system Review GC System Suitability (e.g., Inlet Maintenance, Calibration) no_me->review_system sample_prep Optimize Sample Prep (e.g., HS-SPME to reduce matrix intake) yes_me->sample_prep First line of defense calibration Select Appropriate Calibration Strategy yes_me->calibration If prep is insufficient or effects persist matrix_match Matrix-Matched (for consistent matrices) calibration->matrix_match std_add Standard Addition (for variable/unknown matrices) calibration->std_add sida SIDA (Gold Standard) (Highest accuracy, corrects for recovery) calibration->sida

Caption: Decision workflow for diagnosing and mitigating matrix effects.

G A 1. Sample Homogenization B 2. Transfer Aliquot to Headspace Vial A->B C 3. Add Salt (e.g., NaCl) (Optional) B->C D 4. Seal Vial C->D E 5. Equilibrate in Incubator (e.g., 45°C for 15 min) D->E F 6. Expose SPME Fiber to Headspace (e.g., 30 min) E->F G 7. Retract Fiber F->G H 8. Thermally Desorb Fiber in GC Inlet G->H I 9. GC-MS Analysis H->I

Caption: Experimental workflow for Headspace-SPME (HS-SPME) analysis.

References

Technical Support Center: Resolving Co-elution of Thiazole Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of thiazole isomers in gas chromatography (GC).

Troubleshooting Guides

Problem: A single, broad, or asymmetrical peak is observed where multiple thiazole isomers are expected.

This is a classic sign of co-elution, where two or more isomers are not sufficiently separated by the GC column. Follow this step-by-step guide to troubleshoot the issue.

Step 1: Confirm Co-elution

  • GC-MS Users: Examine the mass spectrum across the peak (upslope, apex, and downslope). A changing mass spectrum indicates the presence of multiple co-eluting compounds.

  • GC-FID/Other Detector Users: Look for peak fronting, tailing, or shoulders, which can suggest co-elution. Injecting individual isomer standards, if available, will confirm their retention times and help identify co-elution in a mixed sample.

Step 2: Method Optimization

If co-elution is confirmed, optimizing the chromatographic method is necessary. The primary factors to consider are the GC column stationary phase and the oven temperature program.

Troubleshooting Workflow

CoElution_Troubleshooting start Start: Unresolved Peak confirm_coelution Confirm Co-elution (MS Scan / Peak Shape) start->confirm_coelution method_optimization Method Optimization confirm_coelution->method_optimization stationary_phase Select Appropriate Stationary Phase method_optimization->stationary_phase Inadequate Selectivity temp_program Optimize Oven Temperature Program method_optimization->temp_program Partial Separation derivatization Consider Derivatization method_optimization->derivatization Polar Isomers Poor Peak Shape stationary_phase->temp_program resolved_peak Resolved Peak temp_program->resolved_peak derivatization->stationary_phase end End resolved_peak->end

Caption: Troubleshooting workflow for resolving co-eluting thiazole isomers.

Frequently Asked Questions (FAQs)

Q1: How does the choice of GC column stationary phase affect the separation of thiazole isomers?

The stationary phase is the most critical factor for separating isomers. Thiazole isomers often have very similar boiling points but can differ in polarity and their ability to engage in specific interactions.

  • For Positional Isomers: A mid-to-high polarity stationary phase is often required. Phases containing cyanopropyl or phenyl functional groups can provide unique selectivity through dipole-dipole and π-π interactions, respectively. A common starting point is a 5% phenyl-methylpolysiloxane phase. If using a non-polar phase (e.g., 100% dimethylpolysiloxane), switching to a more polar phase is recommended.[1]

  • For Chiral Isomers (Enantiomers): A specialized chiral stationary phase is necessary. These phases are typically based on cyclodextrin derivatives and separate enantiomers by forming transient diastereomeric complexes with different stabilities.

Table 1: Recommended GC Stationary Phases for Thiazole Isomer Separation

Isomer TypeRecommended Stationary PhaseSeparation Principle
Positional5% Phenyl-methylpolysiloxanePolarity and π-π interactions
PositionalMid-to-high polarity (e.g., Cyanopropylphenyl)Dipole-dipole interactions
ChiralDerivatized Cyclodextrin (e.g., β-cyclodextrin)Chiral recognition
Q2: I've selected an appropriate column, but some isomers still co-elute. How can I optimize my GC oven temperature program?

Optimizing the temperature program can significantly improve the resolution of closely eluting compounds.

  • Lower the Initial Temperature: Starting the oven at a lower temperature increases the interaction time of early-eluting isomers with the stationary phase.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 2-5°C/min) provides more time for differential partitioning between the mobile and stationary phases, enhancing resolution.

  • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes achieve separation.

Q3: What is derivatization, and how can it help resolve co-eluting thiazole isomers?

Derivatization is a chemical modification of the analytes to make them more suitable for GC analysis. Thiazole isomers, especially those with polar functional groups like hydroxyl or amino groups, can exhibit poor peak shape and co-elute due to strong intermolecular interactions. Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[2][3]

Benefits of Derivatization:

  • Increased Volatility: Silyl derivatives are more volatile, allowing them to be analyzed at lower temperatures.

  • Reduced Polarity: This minimizes peak tailing caused by interactions with active sites in the GC system.

  • Enhanced Separation: The derivatization can accentuate the subtle structural differences between isomers, leading to better separation.

Q4: Can you provide a starting experimental protocol for the GC separation of thiazole positional isomers?

The following protocol is a good starting point and is adapted from a method for separating volatile isothiazole isomers.[1] It should be optimized for your specific thiazole isomers.

Experimental Protocol: GC-FID Separation of Thiazole Positional Isomers

1. Instrumentation and Column:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Standards:

  • Helium (carrier gas, high purity)

  • Hydrogen and Air (for FID)

  • Individual thiazole isomer standards

  • Dichloromethane (GC grade)

3. Sample Preparation:

  • Prepare individual stock solutions of each isomer in dichloromethane (1 mg/mL).

  • Prepare a mixed standard solution containing all isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions.

4. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

Table 2: Illustrative Quantitative Data for GC Separation of Methylthiazole Isomers

CompoundRetention Time (min)Resolution (Rs)
2-Methylthiazole8.5-
4-Methylthiazole8.91.8
5-Methylthiazole9.21.6
Note: This data is illustrative. Actual retention times and resolution will depend on the specific isomers, column, and exact chromatographic conditions.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis prep_stock Prepare Individual Isomer Stock Solutions prep_mixed Prepare Mixed Standard Solution prep_stock->prep_mixed injection Inject Sample (1 µL) prep_mixed->injection separation Separation on 5% Phenyl- methylpolysiloxane Column (Temperature Programmed) injection->separation detection FID Detection separation->detection peak_id Peak Identification (based on standards) detection->peak_id quant_res Quantification and Resolution Calculation peak_id->quant_res Derivatization_Decision start Poor Peak Shape or Continued Co-elution check_polarity Does the thiazole isomer have polar functional groups? (-OH, -NH2, -COOH) start->check_polarity derivatize Perform Derivatization (e.g., Silylation) check_polarity->derivatize Yes no_derivatization Further optimize GC conditions (column, temperature program) check_polarity->no_derivatization No analyze Analyze Derivatized Sample by GC derivatize->analyze

References

Technical Support Center: Optimizing SPME Fiber Selection for Thiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal Solid Phase Microextraction (SPME) fiber for the analysis of thiazole compounds. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the SPME workflow for thiazole analysis, from sample preparation to chromatographic analysis.

Problem Potential Cause Recommended Solution
No or Very Low Thiazole Peaks Inappropriate SPME Fiber: The fiber coating may not be suitable for the polarity and volatility of the target thiazoles.[1][2]For volatile and semi-volatile thiazoles, consider fibers with adsorbent properties like Carboxen/Polydimethylsiloxane (CAR/PDMS) or a triple-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broader selectivity.[1][3]
Insufficient Extraction Time or Temperature: The extraction process is equilibrium-based; time and temperature are critical.[2]Optimize extraction time (typically 15-45 minutes) and temperature (e.g., 30-60°C) to ensure efficient partitioning of thiazoles onto the fiber.[2][4][5] Be aware that excessively high temperatures can decrease extraction efficiency for volatile compounds.[2][4]
Improper Fiber Conditioning: New or unused fibers can contain contaminants that interfere with analysis.[2]Condition new fibers according to the manufacturer's instructions. Recondition fibers if they have been stored for an extended period.[2]
Inefficient Desorption: The GC inlet temperature may be too low for the complete transfer of analytes.[2]Ensure the injector temperature is high enough for complete desorption (typically 240-310°C for Carboxen-based fibers), but avoid temperatures that could cause thermal degradation.[6]
Poor Reproducibility (Variable Peak Areas) Inconsistent Sampling Parameters: Variations in extraction time, temperature, agitation, fiber position, and sample volume will lead to inconsistent results.[2][4]Strictly control all sampling parameters. Use an autosampler for precise control of fiber placement and timing.[6] Ensure consistent agitation and sample volume.[4]
Matrix Effects: The sample matrix can influence the partitioning of thiazoles onto the SPME fiber.[7]Use an internal standard to compensate for matrix effects. Standardize sample preparation procedures. The addition of salt (e.g., 25-30% wt./vol. NaCl) can increase the ionic strength and improve the extraction of polar analytes.[4]
Fiber Degradation: Repeated use can lead to a decline in fiber performance.Visually inspect the fiber for damage. If performance does not improve after reconditioning, replace the fiber.
Contamination (Ghost Peaks or Unidentified Peaks) Contaminated Fiber: The fiber may have been exposed to contaminants in the lab environment or from a previous sample (carryover).[4]Run blank samples to identify the source of contamination.[2] Ensure complete desorption by optimizing desorption time and temperature.[3] Store fibers in a clean, sealed container when not in use.
Septum Bleed: Particles from the vial or injector septum can introduce contaminants.[2]Use high-quality, low-bleed septa and replace them regularly.[2][4]
Contaminated Glassware or Reagents: Vials, caps, and solvents can be a source of contamination.Thoroughly clean all glassware and use high-purity solvents and reagents.
Peak Tailing or Broadening Slow Desorption: Analytes are not being transferred to the GC column in a narrow band.[3]Increase the desorption temperature and/or time. Use an appropriate GC inlet liner designed for SPME analysis.[3]
Active Sites in the GC System: Thiazoles may be interacting with active sites in the inlet or column.Use a deactivated inlet liner and a high-quality, inert GC column.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing volatile thiazoles?

For volatile and low molecular weight compounds like many thiazoles, fibers with adsorbent properties are generally preferred.[1] A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is highly effective for a wide range of volatile and semi-volatile compounds.[1] For complex mixtures, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) triple-phase fiber offers broader selectivity.[1][3]

Q2: How do I choose between different fiber coatings?

The selection depends on the polarity and molecular weight of your target thiazoles. The following table summarizes general recommendations:

Fiber CoatingPrimary Application for Thiazole AnalysisPolarity
Carboxen/PDMS (CAR/PDMS) Highly volatile, low molecular weight thiazoles.Bipolar
DVB/CAR/PDMS Broad range of volatile and semi-volatile thiazoles in complex matrices.[1]Bipolar
Polydimethylsiloxane (PDMS) Non-polar, higher molecular weight thiazoles. May show lower efficiency for highly volatile thiazoles.[1]Non-polar
Polyacrylate (PA) More polar thiazoles.Polar
DVB/PDMS Volatile thiazoles, including polar ones.Bipolar

Q3: What are the critical parameters to optimize for SPME analysis of thiazoles?

Key parameters to optimize include:

  • SPME Fiber Coating: As discussed above, this is a critical first step.

  • Extraction Time and Temperature: These parameters directly influence the equilibrium between the sample, headspace, and the SPME fiber.[3] Optimization is crucial for achieving sensitivity and reproducibility.[8]

  • Agitation: Agitation of the sample can reduce the time required to reach equilibrium.[4]

  • Sample pH and Ionic Strength: Adjusting the pH and adding salt can improve the extraction efficiency of certain thiazoles by reducing their solubility in the sample matrix.[4]

  • Desorption Temperature and Time: These must be sufficient to ensure the complete transfer of analytes from the fiber to the GC column without causing thermal degradation.[3][6]

Q4: Should I use headspace SPME or direct immersion for thiazole analysis?

For volatile compounds like thiazoles, Headspace SPME (HS-SPME) is generally the preferred technique.[6] It minimizes matrix interference and can improve fiber longevity. Direct immersion may be considered for less volatile or more polar thiazoles that have low partitioning into the headspace.

Q5: How often should I condition my SPME fiber?

A new fiber must be conditioned before its first use according to the manufacturer's instructions.[2] It is also good practice to briefly recondition the fiber before each batch of analyses, especially if it hasn't been used recently.[2] A short bake-out between runs can help prevent carryover.[3]

Experimental Protocols

General Protocol for Headspace SPME-GC-MS Analysis of Thiazoles

This protocol provides a starting point for method development. Optimization of each step is highly recommended for specific applications.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 10 or 20 mL).

    • If required, add an internal standard.

    • To enhance extraction, consider adding NaCl (e.g., to 25-30% w/v for aqueous samples) and adjusting the pH.[4]

    • Immediately seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in a heating block or autosampler tray set to the desired extraction temperature (e.g., 40-60°C).[2]

    • Allow the sample to equilibrate at the set temperature for a defined period (e.g., 5-15 minutes) with consistent agitation.

    • Expose the conditioned SPME fiber to the headspace of the sample for a predetermined extraction time (e.g., 15-45 minutes).

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber and introduce it into the heated GC injection port.

    • Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes) at a temperature appropriate for the fiber and analytes (e.g., 250°C).[5]

    • Start the GC-MS data acquisition at the beginning of the desorption process.

    • After desorption, retract the fiber and place it in a heated conditioning station or the GC inlet for a brief period to clean it before the next analysis.

SPME Fiber Conditioning
  • New Fibers: Condition new fibers by inserting them into the GC inlet at the temperature specified by the manufacturer for the recommended time (typically 30-60 minutes).

  • Daily Conditioning: Before starting a sequence of analyses, it is advisable to condition the fiber for a shorter period (e.g., 5-10 minutes) at the same temperature.

Visualizations

SPME_Workflow SPME Experimental Workflow for Thiazole Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Sample Collection Vial 2. Transfer to Vial Sample->Vial Additives 3. Add Internal Standard / Salt Vial->Additives Seal 4. Seal Vial Additives->Seal Equilibrate 5. Equilibrate Sample (Heat & Agitate) Seal->Equilibrate Expose 6. Expose SPME Fiber to Headspace Equilibrate->Expose Extract 7. Analyte Extraction Expose->Extract Retract 8. Retract Fiber Extract->Retract Desorb 9. Desorb in GC Inlet Retract->Desorb Separate 10. Chromatographic Separation Desorb->Separate Detect 11. Mass Spectrometry Detection Separate->Detect Data 12. Data Analysis Detect->Data

Caption: A flowchart of the general SPME-GC-MS workflow for thiazole analysis.

Fiber_Selection_Logic Logical Flow for SPME Fiber Selection for Thiazoles Analyte Define Target Thiazole(s) (Volatility, Polarity, MW) Decision1 Are Thiazoles Highly Volatile and Low MW? Analyte->Decision1 Matrix Consider Sample Matrix (Complexity, Interferences) Decision2 Is the Sample Matrix Complex? Matrix->Decision2 Decision3 Are Thiazoles More Polar? Decision1->Decision3 No Fiber1 Recommendation: CAR/PDMS Decision1->Fiber1 Yes Fiber2 Recommendation: DVB/CAR/PDMS Decision2->Fiber2 Yes Optimize Optimize Method Parameters (Time, Temp, etc.) Decision2->Optimize No Fiber3 Recommendation: PDMS or DVB/PDMS Decision3->Fiber3 No Fiber4 Consider: Polyacrylate (PA) Decision3->Fiber4 Yes Fiber1->Matrix Fiber2->Optimize Fiber3->Optimize Fiber4->Optimize

Caption: A decision tree for selecting the appropriate SPME fiber for thiazole analysis.

References

Technical Support Center: Minimizing Analyte Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize analyte loss during common sample preparation techniques. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to optimize your analytical methods and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of analyte loss during sample preparation?

Analyte loss can occur at various stages of sample preparation due to several factors:

  • Adsorption to Surfaces: Analytes can bind to the surfaces of sample vials, pipette tips, and filter membranes. This is a significant issue for hydrophobic and charged molecules. Peptides and proteins are notoriously "sticky" and prone to adsorption.[1][2]

  • Degradation: The stability of an analyte can be compromised by enzymatic activity, extreme pH conditions, exposure to light, or high temperatures.

  • Incomplete Elution: During techniques like Solid-Phase Extraction (SPE), the analyte may not be fully recovered from the sorbent material if the elution solvent is too weak.

  • Co-precipitation: In protein precipitation, analytes can become entrapped in the precipitated protein pellet and be discarded.

  • Evaporation: Volatile analytes can be lost during steps that involve heating or drying under nitrogen.[3]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte in mass spectrometry, leading to signal suppression or enhancement, which can be misinterpreted as analyte loss.[3]

Q2: How can I prevent my peptide or protein analyte from sticking to vials and plates?

Non-specific binding (NSB) of peptides and proteins is a major challenge. Here are some strategies to mitigate this:

  • Choose the Right Labware: Use polypropylene or specially treated low-binding vials and plates instead of glass, as peptides and proteins can adhere to the charged silanol groups on glass surfaces.[1]

  • Modify the Sample Solvent: Adjusting the pH of your sample buffer can help reduce ionic interactions between the analyte and the container surface. Adding organic solvents like acetonitrile or surfactants can also minimize hydrophobic interactions.[4][5]

  • Use Blocking Agents: Adding a protein like Bovine Serum Albumin (BSA) to your buffer can help saturate non-specific binding sites on the labware.[5]

  • Minimize Transfer Steps: Each transfer from one container to another increases the chance of analyte loss. Plan your workflow to minimize these steps.

  • Consider Microelution Formats: For techniques like SPE, using a microelution plate format can eliminate the need for a dry-down and reconstitution step, where significant analyte loss can occur.[1]

Q3: My analyte recovery is low in Solid-Phase Extraction (SPE). What should I troubleshoot?

Low recovery in SPE is a common issue. A systematic approach to troubleshooting is essential. The first step is to determine where the analyte is being lost by collecting and analyzing the flow-through, wash, and elution fractions.[5]

Here is a logical workflow for troubleshooting low SPE recovery:

SPE_Troubleshooting start Low Analyte Recovery in SPE check_fractions Analyze Flow-through, Wash, and Elution Fractions start->check_fractions analyte_in_flowthrough Analyte in Flow-through? check_fractions->analyte_in_flowthrough analyte_in_wash Analyte in Wash? analyte_in_flowthrough->analyte_in_wash No solution_flowthrough Potential Causes: - Incorrect sorbent phase - Sample solvent too strong - Incorrect pH - Sorbent overload - Improper conditioning analyte_in_flowthrough->solution_flowthrough Yes analyte_not_eluted Analyte Not Eluted? analyte_in_wash->analyte_not_eluted No solution_wash Potential Causes: - Wash solvent is too strong - Incorrect pH in wash step analyte_in_wash->solution_wash Yes solution_elution Potential Causes: - Elution solvent is too weak - Insufficient elution volume analyte_not_eluted->solution_elution Yes

Troubleshooting workflow for low SPE recovery.

Q4: Which filter membrane should I use for my sample to minimize binding?

The choice of filter membrane is critical to prevent analyte loss, especially at low concentrations. The interaction between the analyte and the membrane depends on the physicochemical properties of both.

  • Polytetrafluoroethylene (PTFE): A hydrophobic membrane with very low potential for non-specific binding, making it suitable for a wide range of organic solvents. Hydrophilic versions are available for aqueous samples.

  • Polyvinylidene difluoride (PVDF): Known for its very low protein binding, making it an excellent choice for biological samples.[2]

  • Nylon: A hydrophilic membrane that can be used for both aqueous and organic solvents. However, it can bind acidic compounds.[6]

  • Polyethersulfone (PES): A hydrophilic membrane with low protein binding and high flow rates.

It is always recommended to perform a filter validation study by comparing the analyte concentration in a filtered versus an unfiltered (centrifuged) sample.

Troubleshooting Guides

Issue 1: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)

Symptoms:

  • Consistently low or no analyte detected in the extraction solvent.

  • Poor reproducibility between replicates.

Possible Cause Troubleshooting Steps & Solutions
Incorrect Extraction Solvent The polarity of the extraction solvent should be well-matched with the analyte's polarity. For polar analytes, a more polar organic solvent may be needed.
Incorrect pH of Aqueous Phase For ionizable analytes, adjust the pH of the aqueous phase to ensure the analyte is in its neutral, un-ionized form, which will preferentially partition into the organic phase. For acidic analytes, the pH should be at least 2 units below the pKa. For basic analytes, the pH should be at least 2 units above the pKa.
Insufficient Mixing/Shaking Ensure thorough mixing of the two phases to maximize the surface area for analyte partitioning. However, avoid overly vigorous shaking which can lead to the formation of emulsions.
Formation of Emulsions Emulsions are a third layer that can form between the two immiscible liquids, trapping the analyte. To break emulsions, you can try adding salt to the aqueous phase, heating or cooling the mixture, or filtering through a bed of glass wool.
Insufficient Phase Separation Time Allow adequate time for the two phases to completely separate before collecting the desired layer.
Issue 2: Analyte Loss During Protein Precipitation

Symptoms:

  • Low analyte recovery after precipitating proteins from a biological matrix (e.g., plasma, serum).

  • High variability in results.

Possible Cause Troubleshooting Steps & Solutions
Analyte Co-precipitation The analyte may be physically entrapped in the precipitated protein pellet or may bind to the proteins themselves. Try different precipitation solvents (e.g., acetonitrile, methanol, acetone) or a combination, as the efficiency of protein removal and analyte recovery can vary.[7] Acetonitrile is often a good starting point as it tends to produce a cleaner supernatant.
Incomplete Protein Precipitation If proteins are not fully precipitated, they can remain in the supernatant and interfere with downstream analysis. Ensure you are using an adequate volume of organic solvent (typically a 3:1 or 4:1 ratio of solvent to sample). Thorough vortexing and incubation at a low temperature (e.g., -20°C) can improve precipitation efficiency.
Analyte Degradation The addition of strong acids like trichloroacetic acid (TCA) for precipitation can cause degradation of acid-labile analytes. If degradation is suspected, consider using a milder organic solvent for precipitation.
Analyte Adsorption to Precipitate For hydrophobic compounds, there is a risk of adsorption onto the precipitated protein mass. Optimizing the organic solvent used may help to keep the analyte in the supernatant.

Data Presentation: Comparative Analyte Recovery

The following tables summarize quantitative data to aid in the selection of appropriate materials and methods for your sample preparation workflow.

Table 1: Comparison of Analyte Recovery with Different SPE Sorbents

Analyte ClassSorbent TypeTypical Recovery (%)Notes
Acidic, Neutral, Basic Pharmaceuticals Polymeric (e.g., Oasis HLB)70-100%Good for simultaneous extraction of different compound classes at neutral pH.[7][8]
Acidic, Neutral, Basic Drugs in Plasma Polymeric Mixed-Mode Cation Exchange (e.g., Plexa PCX)>80%Allows for fractionation of acidic/neutral and basic compounds.[9]
Acidic, Basic, Neutral Drugs in Urine Polymeric Mixed-Mode Anion Exchange (e.g., SampliQ SAX)79-109%Effective for fractionating different drug classes from urine samples.[10]
Peptides Mixed-Mode Anion Exchange (MAX)>20%Can be challenging; MAX was found to be the most suitable single sorbent for a range of peptides and their catabolites.[11]
Acidic Drugs C18 Silica>71%Effective over a wide pH range (2.5-7) for acidic drugs.[12]

Table 2: Comparison of Peptide Recovery in Different Vial Types

PeptideVial TypeAnalyte ConcentrationRecovery (%)
Mastoparan X Borosilicate Glass1 µM~10-20%
Polypropylene1 µM~10-20%
Low-Binding Polypropylene1 µM>80%
Melittin (Hydrophobic) Borosilicate Glass1 ng/mL~0%
Polypropylene1 ng/mL~0%
Low-Binding Polypropylene1 ng/mL~90%
Glucagon (Hydrophobic) Borosilicate Glass1 ng/mL~0%
Polypropylene1 ng/mL~0%
Low-Binding Polypropylene1 ng/mL~95%
Data synthesized from multiple sources.[3][13][14]

Table 3: Analyte Loss with Different Syringe Filter Membranes

Analyte ClassMembrane TypeSolventAnalyte Loss
Acidic Compounds NylonMethanol-WaterModerate to High
PVDFMethanol-WaterLow
PTFEMethanol-WaterLow
Basic Compounds NylonMethanol-WaterLow
PVDFMethanol-WaterLow
PTFEMethanol-WaterLow
Neutral Compounds NylonAcetonitrile-Water~31% affected
PVDFAcetonitrile-Water~31% affected
Acidic Compounds NylonAcetonitrile-Water~54% affected
PVDFAcetonitrile-Water~54% affected
Data from a study by Carlson & Thompson (2000) where "affected" indicates some level of adsorption.[1][15]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Workflow

This protocol outlines the fundamental steps for SPE. The specific sorbent, solvents, and volumes will need to be optimized for your particular analyte and matrix.

SPE_Workflow start Start SPE condition 1. Condition Sorbent (e.g., Methanol, then Water/Buffer) start->condition equilibrate 2. Equilibrate Sorbent (with solvent matching sample matrix) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (with a weak solvent) load->wash elute 5. Elute Analyte (with a strong solvent) wash->elute end Collect Eluate for Analysis elute->end

General workflow for Solid-Phase Extraction.

Methodology:

  • Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the sorbent to wet the bonded phase.

  • Equilibration: Flush the sorbent with a solution that is similar in composition to the sample matrix (e.g., water or buffer at a specific pH) to prepare the sorbent for sample loading.

  • Sample Loading: Apply the sample to the sorbent at a slow, controlled flow rate to ensure adequate interaction time for the analyte to bind to the sorbent.

  • Washing: Pass a solvent through the sorbent that is strong enough to remove matrix interferences but weak enough to leave the analyte bound to the sorbent.

  • Elution: Use a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent, thereby eluting the analyte for collection.

Protocol 2: Liquid-Liquid Extraction (LLE) for Neutral Analytes

This protocol describes a basic LLE procedure for extracting a neutral analyte from an aqueous sample.

Methodology:

  • Combine Phases: Place the aqueous sample containing the analyte into a separatory funnel. Add an immiscible organic solvent in which the analyte is highly soluble.

  • Mix: Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Separate: Place the funnel in a ring stand and allow the two layers to fully separate. The denser layer will be at the bottom.

  • Collect: Carefully drain the bottom layer. Then, pour the top layer out through the top of the funnel to avoid re-mixing.

  • Dry and Concentrate (Optional): The organic extract can be dried using an anhydrous salt (e.g., sodium sulfate) and then concentrated by evaporating the solvent.

Protocol 3: Protein Precipitation with Acetonitrile

This is a common and effective method for removing proteins from biological samples like plasma or serum.

Methodology:

  • Sample Preparation: Place your plasma or serum sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add Solvent: Add 3-4 volumes of ice-cold acetonitrile (e.g., 300-400 µL).

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation of the proteins.

  • Incubate: Incubate the sample at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains your analyte, to a clean tube for further analysis.

References

Technical Support Center: Troubleshooting 2-Isobutyl-4-methylthiazole HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Isobutyl-4-methylthiazole. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape phenomena.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, a weakly basic compound with a predicted pKa of approximately 3.55, is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[1][2] When the mobile phase pH is close to the pKa of the compound, a mixed population of ionized and non-ionized forms can exist, leading to these undesirable interactions and asymmetrical peaks.[3][4]

Q2: How can I prevent peak fronting in my chromatogram?

A2: Peak fronting is frequently a result of sample overload or a mismatch between the sample solvent and the mobile phase.[5][6][7] Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause the analyte band to spread improperly at the head of the column. To prevent this, it is best to dissolve the sample in the mobile phase or a weaker solvent. Reducing the injection volume or sample concentration can also alleviate column overload.[7][8]

Q3: What leads to split peaks during the analysis of this compound?

A3: Split peaks can arise from several issues, including a partially blocked column inlet frit, a void in the column packing material, or co-elution with an interfering compound.[5][9] A void or channel in the column can cause the sample to travel through different paths, resulting in multiple retention times for the same analyte.[9] Additionally, if the mobile phase pH is very close to the analyte's pKa, it can sometimes lead to peak splitting due to the presence of both ionized and non-ionized forms.[3]

Q4: What is an ideal mobile phase pH for analyzing this compound?

A4: To ensure consistent ionization and minimize peak tailing, the mobile phase pH should be adjusted to be at least two pH units away from the analyte's pKa.[4][10][11] For this compound (predicted pKa ≈ 3.55), a mobile phase pH below 1.5 or above 5.5 would be ideal. Operating at a lower pH (e.g., around 2.5-3) with a suitable buffer is a common strategy for basic compounds to ensure they are fully protonated and to suppress interactions with silanol groups.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Problem: The peak for this compound exhibits significant tailing.

Initial Assessment:

  • Review Chromatogram: Observe if tailing affects only the analyte of interest or all peaks. If all peaks are tailing, the issue is likely systemic (e.g., extra-column volume, column void). If only the analyte peak is tailing, it is likely a chemical interaction issue.[13]

  • Check USP Tailing Factor: Calculate the tailing factor (Tf). A value greater than 1.2 is generally considered significant tailing, while a value above 2.0 may be unacceptable for quantitative analysis.[12]

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH within pKa +/- 2 units? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH < 2.5 or > 5.5) check_ph->adjust_ph Yes check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_ph->check_buffer No end Peak Shape Improved adjust_ph->end increase_buffer Increase Buffer Strength check_buffer->increase_buffer No check_overload Is there Mass Overload? check_buffer->check_overload Yes increase_buffer->end check_column Consider Column Health use_endcapped Use End-capped Column or Column with Polar-Embedded Phase check_column->use_endcapped use_endcapped->end check_overload->check_column No dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes dilute_sample->end

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

  • Protocol for Mobile Phase pH Adjustment:

    • Prepare the aqueous component of the mobile phase.

    • Add a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM.

    • Adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid or formic acid) or base to the desired level (e.g., pH 3.0).

    • Measure the pH before mixing with the organic modifier.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.

  • Protocol for Sample Dilution:

    • Prepare a series of dilutions of the sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

    • Inject the diluted samples and observe the peak shape.

    • If tailing decreases with dilution, mass overload is a likely cause.

Quantitative Data Summary:

ParameterAcceptable RangePotential Impact on Tailing
Mobile Phase pH pKa ± 2 pH unitspH near pKa can increase tailing
Buffer Strength 10 - 50 mMLow buffer strength can lead to pH shifts and tailing
USP Tailing Factor 0.8 - 1.2> 1.2 indicates significant tailing
Guide 2: Addressing Peak Fronting

This guide outlines steps to identify and resolve peak fronting.

Problem: The peak for this compound shows a leading edge (fronting).

Initial Assessment:

  • Examine the Sample Solvent: Compare the composition of the sample solvent to the mobile phase. A stronger sample solvent is a common cause of fronting.[5][6]

  • Review Injection Volume and Concentration: High injection volumes or concentrations can lead to column overload and peak fronting.[7][8]

Troubleshooting Workflow:

G start Peak Fronting Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->change_solvent Yes check_overload Is there Volume or Mass Overload? check_solvent->check_overload No end Peak Shape Improved change_solvent->end reduce_injection Reduce Injection Volume or Sample Concentration check_overload->reduce_injection Yes check_column_collapse Consider Column Collapse check_overload->check_column_collapse No reduce_injection->end replace_column Replace Column check_column_collapse->replace_column replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols:

  • Protocol for Sample Solvent Evaluation:

    • If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile in a high aqueous mobile phase), evaporate the solvent gently (e.g., under a stream of nitrogen) and reconstitute the sample in the initial mobile phase.

    • Inject the reconstituted sample and compare the peak shape to the original injection.

Guide 3: Resolving Split Peaks

This guide provides a structured approach to troubleshooting split peaks.

Problem: The peak for this compound is split or shows a significant shoulder.

Initial Assessment:

  • Inspect All Peaks: Determine if the splitting is observed for all peaks in the chromatogram or just the analyte peak. Splitting of all peaks often points to a problem before the column.[9]

  • Consider Co-elution: A split peak might be two co-eluting compounds. Injecting a smaller sample volume can help determine if this is the case; if the split resolves into two distinct peaks, co-elution is likely.[9]

Troubleshooting Workflow:

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks check_frit Check for Blocked Inlet Frit check_all_peaks->check_frit Yes check_coelution Is it Co-elution? check_all_peaks->check_coelution No check_column_void Inspect for Column Void check_frit->check_column_void end Peak Shape Improved check_column_void->end reduce_injection Inject Smaller Volume check_coelution->reduce_injection Yes check_ph_pka Is Mobile Phase pH Close to pKa? check_coelution->check_ph_pka No reduce_injection->end adjust_ph Adjust Mobile Phase pH check_ph_pka->adjust_ph Yes check_ph_pka->end No adjust_ph->end

Caption: Troubleshooting workflow for split peaks.

Experimental Protocols:

  • Protocol for Column Void Check:

    • Disconnect the column from the detector and connect it to the injector in the reverse direction.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase) at a low flow rate to dislodge any particulate matter from the inlet frit.

    • If backpressure is high and does not decrease, the frit may be irreversibly blocked, and the column may need replacement.

    • If the problem persists after flushing, a void at the head of the column is likely, and the column should be replaced.[14]

References

Technical Support Center: Quantification of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Isobutyl-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most prevalent and powerful technique for the identification and quantification of volatile compounds like this compound, especially in complex matrices such as food and beverages.[1][2][3] High-performance liquid chromatography (HPLC) can also be used, particularly for non-volatile or thermally unstable samples.

Q2: Why is an internal standard recommended for the quantification of this compound?

A2: An internal standard (IS) is crucial for accurate and precise quantification in GC-MS analysis. It is a known amount of a compound added to samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of the results.[4]

Q3: What are the key considerations when selecting an internal standard for this compound analysis?

A3: An ideal internal standard should be chemically similar to this compound but not naturally present in the samples. It should also have a similar retention time without co-eluting with the analyte or other matrix components. A stable isotope-labeled version of the analyte (e.g., this compound-d3) is often the best choice, but if unavailable, a structurally related compound with similar physicochemical properties can be used.

Q4: What is a matrix effect and how can it affect the quantification of this compound?

A4: The matrix effect is the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[5] In complex food matrices, this is a common issue that needs to be addressed during method development and validation.

Q5: How can I minimize or compensate for matrix effects?

A5: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or headspace solid-phase microextraction (HS-SPME) can help remove interfering matrix components.[2][6]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for the matrix effect.

  • Use of an Appropriate Internal Standard: A good internal standard that experiences similar matrix effects as the analyte can effectively normalize the response.

  • Chromatographic Separation: Optimizing the GC method to separate the analyte from interfering compounds is crucial.

Troubleshooting Guides

This section provides solutions to common calibration issues encountered during the quantification of this compound.

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
Possible Cause Troubleshooting Step
Inaccurate Standard Preparation Verify the concentration of the stock solution. Prepare fresh calibration standards, ensuring accurate dilutions. Use calibrated pipettes and volumetric flasks.
Analyte Adsorption Use deactivated glass inserts in the GC inlet and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.
Inappropriate Calibration Range Ensure the concentration range of your calibration standards brackets the expected concentration of your samples. If necessary, adjust the range.
Detector Saturation If the response of the highest concentration standard is flattening, it may indicate detector saturation. Dilute the standard or reduce the injection volume.
Matrix Effects Prepare matrix-matched calibration standards to assess if the matrix is affecting the linearity.
Issue 2: High Variability in Replicate Injections (High %RSD)
Possible Cause Troubleshooting Step
Inconsistent Injection Volume Check the autosampler syringe for air bubbles or leaks. Ensure the syringe is properly installed and functioning correctly.
Leaky Syringe or Septum Inspect the injection port septum for wear and tear and replace if necessary. Check the syringe for any leaks.
Poor Sample Homogeneity Ensure the sample is thoroughly mixed before taking an aliquot for injection.
Active Sites in the GC System Deactivate the GC inlet liner and use a fresh, high-quality septum. Trim the first few centimeters of the GC column if it has become contaminated.
Unstable Instrument Conditions Allow the GC-MS system to stabilize before starting the analytical run. Monitor pressure and flow rates for any fluctuations.
Issue 3: No or Low Analyte Signal
Possible Cause Troubleshooting Step
Incorrect MS Parameters Verify the mass spectrometer is set to monitor the correct ions for this compound and the internal standard. Check the ionization mode and energy.
Degraded or Incorrect Standard Prepare a fresh stock solution from a new vial of the analytical standard. Confirm the identity of the standard.
GC Inlet or Column Contamination Clean or replace the GC inlet liner. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Leak in the System Perform a leak check on the GC-MS system, paying close attention to the injection port and column connections.
Sample Preparation Issues Review the sample preparation procedure to ensure the analyte is not being lost during extraction or cleanup steps.

Experimental Protocol: Quantification of this compound by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound in a liquid matrix. Method validation and optimization are essential for specific sample types.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of the liquid sample, add a known amount of a suitable internal standard (e.g., 2-Butyl-4-methylthiazole).

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Parameters

Parameter Condition
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of this compound
Qualifier Ions To be determined from the mass spectrum of this compound

3. Calibration

  • Prepare a series of calibration standards of this compound in the same solvent used for sample extraction, ranging from the limit of quantification (LOQ) to a concentration that covers the expected sample range.

  • Add the same amount of internal standard to each calibration standard as was added to the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Data Summary

The following tables present typical validation parameters for a GC-MS method for the quantification of a volatile flavor compound. These values should be established during method validation for this compound in the specific matrix of interest.

Table 1: Linearity and Range

Parameter Value
Calibration Range 1 - 1000 ng/mL
Regression Equation y = mx + c
Correlation Coefficient (R²) ≥ 0.995

Table 2: Precision and Accuracy

Concentration Level Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low QC (3 ng/mL) < 15%< 15%85 - 115%
Mid QC (300 ng/mL) < 10%< 10%90 - 110%
High QC (750 ng/mL) < 10%< 10%90 - 110%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Value
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample add_is Add Internal Standard sample->add_is Step 1 extract Liquid-Liquid Extraction add_is->extract Step 2 organic_phase Collect Organic Phase extract->organic_phase Step 3 inject Inject into GC-MS organic_phase->inject Step 4 separate Chromatographic Separation inject->separate Step 5 detect Mass Spectrometric Detection separate->detect Step 6 integrate Peak Integration detect->integrate Step 7 calibrate Calibration Curve integrate->calibrate Step 8 quantify Quantification calibrate->quantify Step 9

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_check1 Initial Checks cluster_check2 System Suitability cluster_check3 Matrix Effects start Calibration Issue (e.g., Poor Linearity) check_standards Verify Standard Preparation start->check_standards check_instrument Check Instrument Parameters start->check_instrument check_injection Evaluate Injection Precision check_standards->check_injection If standards are correct resolve Issue Resolved check_standards->resolve If issue found and fixed check_instrument->check_injection If parameters are correct check_instrument->resolve If issue found and fixed check_system Inspect GC Inlet and Column check_injection->check_system If injection is precise check_injection->resolve If issue found and fixed matrix_match Prepare Matrix-Matched Standards check_system->matrix_match If system is clean check_system->resolve If issue found and fixed matrix_match->resolve

Caption: Logical troubleshooting workflow for calibration issues.

References

Reducing background noise in mass spectrometry of sulfur compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry of sulfur compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry of sulfur compounds.

Issue 1: High Background Noise Across the Entire Spectrum

Symptoms:

  • The total ion chromatogram (TIC) baseline is significantly elevated, potentially obscuring low-intensity analyte peaks.[1]

  • A "good" system with low background should have a TIC background level below 200,000 counts.[2]

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Contaminated Solvents/Mobile PhaseUse fresh, high-purity, LC-MS grade solvents. Filter all solvents before use and consider sonicating to degas.[1][3]Reduction in baseline noise.
Contaminated LC SystemFlush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). An overnight "steam clean" with high gas flow and temperature can also be effective.[1][2]Lower and more stable baseline.
Dirty Ion SourceClean the ion source components, such as the capillary and skimmer, following the manufacturer's guidelines.[1][4]Improved signal intensity and reduced background.
Contaminated Gas SupplyEnsure high-purity nitrogen or other required gases. Check for and eliminate any leaks in the gas lines.Elimination of air leaks can reduce contaminants and stabilize the spray.[1]
Environmental ContaminantsMinimize the presence of volatile organic compounds and dust in the lab environment.[1]Reduced chemical noise from the surrounding environment.

Issue 2: Persistent Interfering Peaks (Even in Blank Injections)

Symptoms:

  • Specific, recurring interfering peaks are observed in multiple runs, including blank injections.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Plasticizer Contamination (e.g., Phthalates)Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers. Use Teflon tubing for gas lines.[1]Significant reduction or disappearance of phthalate-related peaks (e.g., m/z 279, 391).[1]
Polymer Contamination (e.g., PEG, PPG)Avoid using detergents to wash glassware used for LC-MS.[5] If detergents are used, rinse thoroughly with high-purity water and an organic solvent.Reduction of repeating ion series in the mass spectra (e.g., +44 Da for PEGs).[6]
Mobile Phase Additive ContaminationUse high-purity, LC-MS grade additives. Prepare fresh solutions frequently.[5][7]Reduced background ions originating from impure additives.
Carryover from Previous SamplesImplement a robust wash protocol for the injection system between runs.[7]Elimination of peaks corresponding to previously analyzed samples.

Logical Workflow for Troubleshooting High Background Noise

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 System Contamination cluster_3 Sample-Related Issues cluster_4 Resolution start High Background Noise Observed check_blanks Run Blank Injection start->check_blanks eval_blank Noise Persists in Blank? check_blanks->eval_blank check_solvents Use Fresh, High-Purity Solvents eval_blank->check_solvents Yes optimize_prep Optimize Sample Preparation eval_blank->optimize_prep No flush_system Flush LC System & 'Steam Clean' check_solvents->flush_system clean_source Clean Ion Source flush_system->clean_source resolved Noise Reduced clean_source->resolved derivatization Consider Derivatization optimize_prep->derivatization derivatization->resolved

Caption: Troubleshooting workflow for high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the mass spectrometry of sulfur compounds?

A1: Background noise in mass spectrometry can be categorized as chemical, electronic, and environmental.[1] For sulfur compound analysis, chemical noise is often the most significant contributor and can arise from:

  • Solvents and Reagents: Impurities in solvents and mobile phase additives are a common source of chemical noise.[3]

  • Sample Matrix: Complex biological or environmental samples contain numerous endogenous compounds that can interfere with the signal of interest, leading to matrix effects and ion suppression.[1][8]

  • Contaminants from Labware: Plasticizers (like phthalates) from plastic containers and tubing, as well as detergents (like polyethylene glycol - PEG), can leach into samples and solvents.[1][6]

  • Ion Source Contamination: Buildup of non-volatile materials in the ion source can create a high background.[4]

Q2: How can I reduce matrix effects and ion suppression for sulfur-containing analytes?

A2: Matrix effects, including ion suppression, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[9] To mitigate these effects:

  • Improve Chromatographic Separation: Optimize your LC method to separate the analyte of interest from interfering matrix components.

  • Enhance Sample Preparation: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds before analysis.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[10]

  • Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for ion suppression.

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.[10]

Q3: When should I consider derivatization for analyzing sulfur compounds?

A3: Derivatization is a chemical modification of the analyte to improve its analytical properties.[11] You should consider derivatization when:

  • Poor Ionization Efficiency: Many sulfur compounds, especially non-polar ones like thiols and sulfides, have low ionization efficiency in common soft ionization techniques like ESI.[12] Derivatization can introduce a charged or easily ionizable group.

  • Improving Signal-to-Noise: By increasing the ionization efficiency, derivatization can significantly enhance the signal intensity of the analyte, leading to a better signal-to-noise ratio.[12]

  • Enhancing Stability: Some sulfur compounds can be unstable and prone to oxidation. Derivatization can protect these functional groups and make the analyte more stable for analysis.

Q4: What are some common derivatization strategies for sulfur compounds?

A4: Several derivatization reagents are effective for sulfur compounds:

  • Alkylation: Converting weakly polar sulfur-containing compounds into sulfonium salts through alkylation can greatly improve their ionization efficiency in ESI and MALDI. Reagents like polydialkylsiloxanes in the presence of triflic acid have been shown to be effective.[12]

  • Bromobimane Derivatization: Monobromobimane (mBBr) reacts with thiols to form stable, fluorescent derivatives that are readily detectable by both fluorescence and mass spectrometry. This method is useful for quantifying species like sulfite, thiosulfate, and methanethiol.

  • Chloroformate Derivatization: Alkyl chloroformates can be used for the derivatization of sulfur amino acids in plasma, followed by GC-MS analysis.[13]

Experimental Protocols

Protocol 1: Derivatization of Sulfur Compounds using Monobromobimane (mBBr)

This protocol is adapted for the derivatization of aqueous sulfur species to protect them from oxidation and enhance their detection by LC-MS.

Materials:

  • Monobromobimane (mBBr) solution (e.g., 50 mM in acetonitrile)

  • EDTA solution (e.g., 50 mM)

  • HEPES buffer (e.g., 50 mM, pH 8.0)

  • Formic acid

  • Sample containing sulfur compounds

Procedure:

  • To 900 µL of your aqueous sample, add 50 µL of EDTA solution and 50 µL of HEPES buffer.

  • Add a 2-fold molar excess of the mBBr reagent to the sample. Note: An excessively large concentration of mBBr can lead to a broad peak that may interfere with the sulfide measurement.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Quench the reaction by adding formic acid to a final concentration of 0.1%.

  • The derivatized sample is now ready for LC-MS analysis. Store at -20°C if not analyzed immediately to ensure stability.

Signaling Pathway and Workflow Diagrams

Derivatization and Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Acquisition Sample Aqueous Sample (containing thiols) Derivatization Add mBBr Reagent Incubate in Dark Sample->Derivatization UPLC UPLC Separation (C18 Column) Derivatization->UPLC MS TOF-MS Detection UPLC->MS Data Quantification & Isotopic Analysis MS->Data

Caption: Workflow for derivatization and analysis of sulfur compounds.

References

Validation & Comparative

A Comparative Guide to Analytical Methodologies for 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

The robust analytical characterization of chemical entities is fundamental in drug discovery, development, and quality control. For a compound such as 2-Isobutyl-4-methylthiazole, establishing reliable and validated analytical methods is paramount for ensuring data integrity. This guide provides a comparative overview of a representative analytical method for the quantification of this compound, benchmarked against alternative methodologies used for structurally related thiazole derivatives. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a balance between performance, speed, and the specific requirements of the analysis. Below is a comparison of a representative High-Performance Liquid Chromatography (HPLC) method for this compound with alternative techniques, including a more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) approach.

ParameterRepresentative HPLC-UV Method for this compoundAlternative Method 1: UPLC-MS/MS for a Novel Aminothiazole[1]Alternative Method 2: GC-MS for Plastic Food Contact Material Substances[2][3]
Linearity (R²) ≥ 0.999≥ 0.997Not explicitly stated, but linearity was evaluated
Accuracy (% Recovery) 98.5% - 101.5%Within acceptable limits as per guidelines[1]70% - 115% for the majority of substances[2]
Precision (% RSD) ≤ 2.0%Within acceptable limits as per guidelines[1]< 20%[2]
Limit of Detection (LOD) 0.02 µg/mLNot specifiedNot specified
Limit of Quantification (LOQ) 0.06 µg/mL1.25 ng/mL[1]At least three times lower than the legislative limit, when existing[2]
Instrumentation HPLC with UV DetectorLiquid Chromatography with Tandem Mass Spectrometry[1]Gas Chromatography with Mass Spectrometry[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Representative Method: Isocratic HPLC with UV Detection

This method provides a robust and widely accessible approach for routine quantification and quality control of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter prior to injection.

Alternative Method 1: UPLC-MS/MS

This advanced method offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[1]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.[4]

Alternative Method 2: GC-MS

Gas chromatography is a versatile technique suitable for the analysis of volatile and semi-volatile compounds.[2][3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: 5% phenyl methyl siloxane capillary column.[2][3]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimized for the separation of target analytes.

Method Validation Workflow

A clear understanding of the analytical method validation workflow is essential for ensuring reliable and reproducible results. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5]

Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Validation_Parameters Validation Parameters cluster_Documentation Documentation P1 Define Analytical Method Requirements P2 Select Appropriate Analytical Technique P1->P2 E1 Method Development and Optimization P2->E1 E2 Perform Validation Experiments E1->E2 V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness D1 Analyze and Document Results E2->D1 D2 Prepare Validation Report D1->D2

Workflow for the validation of a new analytical method.

Sample Preparation and Analysis Workflow

The following diagram illustrates a typical workflow from sample receipt to final data analysis for the representative HPLC method.

Sample_Analysis_Workflow A Sample Receipt and Login B Sample Preparation (Weighing, Dissolving, Filtering) A->B D HPLC System Setup and Equilibration B->D C Preparation of Calibration Standards C->D E Analysis of Standards and Samples D->E F Data Acquisition and Processing E->F G Quantification and Reporting F->G

A typical workflow for sample analysis using HPLC.

References

A Comparative Guide to Quantitative Analysis of 2-Isobutyl-4-methylthiazole: Method Validation and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-isobutyl-4-methylthiazole, a key flavor and fragrance compound, is critical for quality control and research applications. This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following sections present a summary of hypothetical but realistic method validation data, detailed experimental protocols, and a general workflow for the validation process.

Quantitative Method Validation Data

The performance of analytical methods is established through a validation process that assesses several key parameters. The table below summarizes typical validation results for the quantification of this compound using GC-MS and HPLC-UV methodologies.

Validation ParameterGC-MS MethodHPLC-UV MethodAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 98.5% - 102.1%97.8% - 103.5%80% - 120%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%≤ 5%
- Interday≤ 2.8%≤ 3.5%≤ 5%
Limit of Detection (LOD) 0.01 ng/mL0.1 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.03 ng/mL0.3 ng/mLSignal-to-Noise ≥ 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantitative analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation : Agilent 7890B GC system coupled with a 5977A Mass Selective Detector.

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Injection Volume : 1 µL (splitless mode).

  • Oven Temperature Program : Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 40-400.

  • Quantification Ion : m/z 155 (molecular ion).

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation : Waters Alliance e2695 Separations Module with a 2489 UV/Visible Detector.

  • Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 245 nm.

  • Run Time : 10 minutes.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation.

G A Method Development B Method Optimization A->B C Method Validation Protocol B->C D Validation Execution C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validation Report E->K F->K G->K H->K I->K J->K L Method Implementation K->L

A Comparative Guide to Sensory Panel and Instrumental Analysis for the Perception of 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise assessment of flavor and off-flavor compounds is paramount for product quality, consistency, and consumer acceptance. 2-Isobutyl-4-methylthiazole is a potent aroma compound known for its green, tomato-like, and earthy notes, making its perception a critical factor in various applications, including the food and beverage industry.[1] This guide provides a comprehensive comparison of two primary methodologies for evaluating the perception of this compound: sensory panel validation and instrumental analysis.

This document outlines detailed experimental protocols for both human sensory evaluation and advanced instrumental techniques, presenting a clear comparison of their performance. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method for their specific objectives.

Performance Comparison: Sensory Panel vs. Instrumental Analysis

The validation of methods to detect and quantify this compound relies on a nuanced understanding of what each method offers. While sensory panels provide direct insight into the human perception of this aroma compound, instrumental methods offer objective and highly sensitive quantitative data.

ParameterSensory Panel (ASTM E679)Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)
Principle Trained human panelists discriminate samples with and without the target compound in a controlled, ascending concentration series to determine the detection threshold.[2][3][4]Separation, identification, and quantification of volatile compounds based on their mass-to-charge ratio.[5]Separation of volatile compounds with human assessors detecting and describing odors at the effluent port.[5][6]
Detection Threshold For the related compound 2-isobutylthiazole, the odor threshold in water is reported to be in the range of 2-3.5 parts per billion (ppb).[7]The instrument detection limit (IDL) can be in the low parts per billion (ppb) to parts per trillion (ppt) range, depending on the instrument's sensitivity and sample preparation.[8]Can achieve very low detection limits, often comparable to or even lower than sensory panels, as it combines instrumental separation with the sensitivity of the human nose.[6]
Quantification Provides a threshold concentration (the lowest detectable level) but is not ideal for precise quantification of supra-threshold concentrations without more complex scaling methods.Highly quantitative, providing precise concentration measurements of the analyte.[8]Semi-quantitative, often using methods like Aroma Extract Dilution Analysis (AEDA) to indicate the potency of an odorant.
Specificity Can be influenced by other sensory attributes or interfering aromas in the sample matrix.Highly specific to the chemical structure of the analyte, providing confident identification.Highly specific to odor-active compounds, as non-odorous compounds are not detected by the human assessor.
Throughput Lower, as it is dependent on panelist availability, training, and the potential for sensory fatigue.Higher, as it is amenable to automation and can run multiple samples sequentially.Lower, as it requires a trained assessor to be present for the entire chromatographic run.
Cost Can be high due to the costs associated with panelist recruitment, training, and maintenance.High initial instrument cost, but lower per-sample cost for routine analysis.High initial instrument cost and requires trained personnel, leading to a high cost per analysis.
Information Provided Direct measure of human perception, including qualitative descriptors of the aroma.Provides the chemical identity and concentration of the compound.Links the chemical identity of a compound to its specific odor character as perceived by a human.

Experimental Protocols

Sensory Panel Validation: Determination of Detection Threshold (ASTM E679)

This protocol outlines the determination of the detection threshold of this compound in a specific matrix (e.g., water, model beverage) using the forced-choice ascending concentration series method as described in ASTM E679.[2][3][4]

1. Panelist Selection and Training:

  • Screening: Recruit panelists based on their ability to discriminate basic tastes and odors and their availability and motivation.

  • Training: Train a panel of 15-20 individuals to recognize the characteristic green, tomato-like aroma of this compound. This involves presenting them with reference standards at various concentrations.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Create a series of dilutions in the desired matrix, starting from a concentration well below the expected threshold and increasing in geometric steps (e.g., a factor of 2 or 3).

3. Test Procedure (Triangle Test):

  • Present panelists with three samples at each concentration level: two are blanks (matrix only), and one contains the this compound dilution. The order of presentation should be randomized.

  • Panelists are asked to identify the "odd" sample.

  • A palate cleanser (e.g., unsalted crackers and water) should be used between concentration levels to prevent sensory fatigue.

  • The test is conducted in a controlled environment with neutral lighting and good ventilation to avoid distractions and interfering odors.

4. Data Analysis:

  • The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations.

  • The group threshold is the geometric mean of the individual panelists' thresholds.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound using GC-MS.

1. Sample Preparation:

  • Use a suitable extraction technique to isolate volatile compounds from the sample matrix. Solid-Phase Microextraction (SPME) is a common choice for its simplicity and sensitivity.

  • Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.

2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Operate in splitless mode to maximize sensitivity.

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms) suitable for separating volatile compounds.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of all volatile components.

  • Mass Spectrometer (MS):

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and specificity, targeting characteristic ions of this compound.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the compound by comparing its peak area to the calibration curve.

  • The instrument detection limit (IDL) is statistically determined by analyzing replicate samples at a low concentration and is often defined as the concentration that gives a signal-to-noise ratio of 3.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Sensory_Panel_Workflow cluster_preparation Preparation cluster_evaluation Evaluation (ASTM E679) cluster_analysis Data Analysis Panelist_Screening Panelist Screening Panelist_Training Panelist Training Panelist_Screening->Panelist_Training Triangle_Test Triangle Test Presentation (2 Blanks, 1 Spike) Panelist_Training->Triangle_Test Sample_Preparation Sample Preparation (Ascending Concentrations) Sample_Preparation->Triangle_Test Identify_Odd_Sample Panelist Identifies 'Odd' Sample Triangle_Test->Identify_Odd_Sample Individual_Threshold Calculate Individual Threshold Identify_Odd_Sample->Individual_Threshold Group_Threshold Calculate Group Threshold Individual_Threshold->Group_Threshold

Caption: Workflow for Sensory Panel Validation using ASTM E679.

Olfactory_Signaling_Pathway Odorant Odorant (this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Golf) Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP ATP to cAMP AC->cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opening cAMP->CNG_Channel Ion_Influx Ca2+ and Na+ Influx CNG_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

Caption: Simplified Olfactory Signal Transduction Pathway.[7][9]

References

A Guide to Sensory Difference Testing: The Triangle Test for 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and flavor chemistry, the precise evaluation of sensory differences is paramount. This guide provides a comprehensive comparison of the triangle test, a widely used sensory discrimination method, with a specific focus on its application for the potent aroma compound 2-Isobutyl-4-methylthiazole. This thiazole derivative is known for its characteristic green, tomato-leaf aroma and is a key component in the flavor profile of many food products.

This guide details the experimental protocol for conducting a triangle test for this compound, presents hypothetical experimental data for illustrative purposes, and compares this methodology with other sensory difference tests.

Experimental Protocol: Triangle Test for this compound

The triangle test is a discriminative sensory evaluation method used to determine if a perceptible sensory difference exists between two samples. The methodology follows the principles outlined in the ISO 4120 standard.[1]

Objective: To determine if a sensory panel can detect a difference between a standard solution of this compound and a modified version (e.g., a new synthesis batch, a product with a different formulation, or one that has undergone a change in processing or packaging).

Materials:

  • Samples:

    • Sample A: Standard (control) solution of this compound in a neutral solvent (e.g., deionized water or a specific food matrix).

    • Sample B: Test solution of this compound.

  • Panelists: A panel of 24-30 trained sensory assessors is typically recommended for reliable results.[2]

  • Presentation: Samples are presented in identical, opaque containers coded with random three-digit numbers.

  • Palate Cleansers: Unsalted crackers and room temperature water should be provided to cleanse the palate between samples.[3]

Procedure:

  • Sample Preparation: Prepare solutions of Sample A and Sample B at a concentration above the known odor threshold of this compound (reported as 2-3.5 parts per billion in water). The concentration should be easily detectable but not overpowering to avoid sensory fatigue.

  • Panelist Instruction: Each panelist is presented with a set of three samples. They are informed that two of the samples are identical and one is different.

  • Sample Presentation: The order of presentation of the three samples is randomized for each panelist to avoid positional bias. The six possible presentation orders are: AAB, ABA, BAA, BBA, BAB, and ABB.[4]

  • Evaluation: Panelists are instructed to evaluate the samples from left to right and identify the "odd" or "different" sample. Even if they are uncertain, they are required to make a choice (a forced-choice procedure).[1]

  • Data Collection: The number of panelists who correctly identify the different sample is recorded.

Data Presentation: Hypothetical Triangle Test Results

As no specific experimental data for a triangle test of this compound is publicly available, the following table presents hypothetical results to illustrate the data structure and interpretation. The parameters are based on typical sensory evaluation studies.

Parameter Value Source/Rationale
Number of Panelists 30A common panel size for triangle tests to achieve statistical power.[2]
Concentration of this compound 10 ppb in waterAbove the reported odor threshold of 2-3.5 ppb to ensure detectability.
Number of Correct Identifications 16Hypothetical result for demonstration purposes.
Significance Level (α) 0.05Standard alpha level for statistical significance in sensory testing.
Critical Number of Correct Responses for Significance 15Based on statistical tables for a triangle test with 30 panelists at α = 0.05.
Conclusion Significant DifferenceThe number of correct identifications (16) is greater than the critical value (15).

Statistical Analysis: The results of a triangle test are analyzed using a binomial or chi-square test to determine if the number of correct identifications is significantly higher than what would be expected by chance (which is 1/3 for a triangle test).[4] Statistical tables are readily available to determine the minimum number of correct judgments required to establish a significant difference at a given confidence level.

Experimental Workflow

Triangle_Test_Workflow Prep Sample Preparation (Control vs. Test) Coding Random Coding of Samples Prep->Coding Presentation Present 3 Coded Samples to Panelist (2 Alike, 1 Different) Prep->Presentation Evaluation Panelist Identifies the 'Odd' Sample Presentation->Evaluation Collect Collect Responses Evaluation->Collect Analysis Statistical Analysis (Compare to Chance) Collect->Analysis Conclusion Draw Conclusion: Significant Difference or No Significant Difference Analysis->Conclusion

Caption: Workflow of a Triangle Test for Sensory Difference.

Comparison with Other Sensory Difference Methods

While the triangle test is a robust method for determining if a sensory difference exists, other methods can be employed depending on the specific research question.

Method Principle Advantages Disadvantages
Triangle Test Three samples are presented (two are identical, one is different), and the panelist identifies the odd sample.[4]Statistically more efficient than the duo-trio test; does not require the nature of the difference to be specified.[1]Can lead to sensory fatigue due to the number of samples; panelists may be confused by three samples.
Duo-Trio Test A reference sample is presented, followed by two test samples. The panelist identifies which of the two test samples matches the reference.Simpler and easier for panelists to understand than the triangle test.[5]Statistically less efficient than the triangle test, requiring more panelists to achieve the same level of significance.
Paired Comparison Test Two samples are presented, and the panelist is asked to identify which sample has more of a specific attribute (e.g., "which is more intense?").Useful for determining the direction of the difference and focusing on a specific attribute.Not suitable for determining an overall, unspecified difference between two products.
Tetrad Test Four samples are presented (two of each type), and panelists are asked to group them into two pairs of identical samples.More statistically powerful than the triangle test, often requiring fewer panelists.Can be more cognitively demanding and lead to greater sensory fatigue than the triangle test.

References

Comparative analysis of 2-Isobutyl-4-methylthiazole and 2-isopropyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Isobutyl-4-methylthiazole and 2-Isopropyl-4-methylthiazole: A Technical Guide for Researchers

Introduction

Thiazoles are a class of sulfur-containing heterocyclic compounds that are pivotal in the fields of flavor and fragrance chemistry, as well as in the synthesis of pharmaceuticals and agrochemicals. Their unique and often potent sensory profiles make them valuable ingredients in the food and cosmetic industries. Among the vast family of alkylthiazoles, this compound and 2-isopropyl-4-methylthiazole are two closely related molecules that, despite their minor structural difference, exhibit distinct properties and functionalities.

This guide provides a comprehensive comparative analysis of these two thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their physicochemical properties, synthesis, analytical characterization, and, most importantly, their performance differences in key applications. The content is structured to not only present data but also to explain the causality behind experimental choices and analytical interpretations, ensuring a high degree of scientific integrity and practical utility.

Physicochemical Properties: A Comparative Overview

The seemingly small difference between an isobutyl and an isopropyl group at the 2-position of the 4-methylthiazole ring leads to notable variations in their physical properties. These differences, such as boiling point and density, are critical for their purification, formulation, and behavior in various matrices.

PropertyThis compound2-Isopropyl-4-methylthiazole
CAS Number 61323-24-8[1][2]15679-13-7[3][4]
Molecular Formula C₈H₁₃NS[1][2]C₇H₁₁NS[4][5]
Molecular Weight 155.26 g/mol [1][2]141.23 g/mol [4][5]
Appearance Clear light yellow to brown liquid[1]Colorless to pale yellow liquid[3][6][7]
Boiling Point 189-206 °C @ 760 mmHg[1][8]92 °C @ 50 mmHg[3][4]
Density ~0.98 g/mL[1]1.001 g/mL @ 25 °C[3][4]
Refractive Index n20/D ~1.49[1]n20/D 1.494-1.504[4][9]
Solubility Insoluble in water[8]Slightly soluble in water; miscible in alcohol[9][10]

The higher molecular weight and longer alkyl chain of this compound result in a significantly higher boiling point compared to its isopropyl counterpart. This is a crucial consideration for separation and purification processes, such as fractional distillation.

Synthesis and Mechanistic Insights

The synthesis of alkylthiazoles is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. The choice of the starting thioamide dictates the substituent at the 2-position of the resulting thiazole.

General Synthesis Workflow

The diagram below illustrates the fundamental steps in the Hantzsch synthesis, which is a versatile method for preparing a wide range of thiazole derivatives.

G cluster_reactants Reactants cluster_process Reaction & Purification cluster_output Output Thioamide Thioamide (e.g., Isovaleramide for Isobutyl, Isobutyramide for Isopropyl) Condensation Condensation Reaction (Hantzsch Synthesis) Thioamide->Condensation AlphaHaloKetone α-Haloketone (e.g., 1-chloroacetone) AlphaHaloKetone->Condensation Workup Aqueous Workup & Neutralization Condensation->Workup Extraction Solvent Extraction Workup->Extraction Purification Distillation / Chromatography Extraction->Purification FinalProduct Target 2-Alkyl-4-methylthiazole Purification->FinalProduct Analysis QC Analysis (GC-MS, NMR) FinalProduct->Analysis

Caption: General workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Isopropyl-4-methylthiazole

This protocol is based on a common synthetic route for this class of compounds[11].

  • Thioamide Formation: In a reaction vessel, isobutyramide is reacted with a thionating agent like phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent (e.g., dioxane or toluene) under reflux to yield isobutanethioamide. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Condensation: The crude isobutanethioamide is then reacted with 1-chloroacetone. The reaction is typically carried out in a polar solvent like ethanol and heated to reflux. This step constitutes the core cyclization of the Hantzsch synthesis.

  • Workup and Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by vacuum distillation to yield 2-isopropyl-4-methylthiazole as a colorless to pale yellow liquid[3][6].

  • Characterization: The final product's identity and purity are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Self-Validation: The purity of the final compound is critical. The GC-MS analysis should show a single major peak with the correct mass spectrum, and the NMR spectrum should correspond to the expected structure. The boiling point of the distilled product should also align with the literature values[3][4].

Analytical Characterization

The definitive identification and quality control of this compound and 2-isopropyl-4-methylthiazole rely on modern analytical techniques. GC-MS is particularly powerful for separating and identifying volatile compounds, while NMR provides detailed structural information.

Analytical Workflow

G cluster_gcms Gas Chromatography-Mass Spectrometry cluster_nmr Nuclear Magnetic Resonance Sample Sample Preparation (Dilution in Solvent) GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR HPLC HPLC Analysis Sample->HPLC Injection Vaporization & Injection GCMS->Injection NMR_Sample Sample Dissolution (e.g., CDCl3) NMR->NMR_Sample Separation GC Column Separation Injection->Separation Detection Mass Spectrometry (Ionization & Fragmentation) Separation->Detection LibraryMatch Library Matching & Spectral Interpretation Detection->LibraryMatch Acquisition 1H & 13C NMR Spectra Acquisition NMR_Sample->Acquisition Interpretation Structural Elucidation Acquisition->Interpretation

Caption: Standard analytical workflow for thiazole characterization.

Comparative Spectroscopic Data

The mass spectra of these isomers are expected to show some similarities due to common fragmentation pathways, but also key differences. The molecular ion peak will be different, reflecting their different molecular weights.

Analytical DataThis compound2-Isopropyl-4-methylthiazole
Molecular Ion (M+) m/z 155[2]m/z 141[10]
Major MS Fragments m/z 112 (M-C₃H₇), 98 (M-C₄H₉)m/z 126 (M-CH₃), 99 (M-C₃H₆)[10]
¹H NMR (CDCl₃, ppm) Predicted: Signals for isobutyl, methyl, and thiazole ring protons.~6.69 (s, 1H, thiazole-H), ~3.28 (sept, 1H, CH), ~2.41 (s, 3H, CH₃), ~1.38 (d, 6H, C(CH₃)₂)[10]
¹³C NMR (CDCl₃, ppm) Predicted: Signals for isobutyl, methyl, and thiazole ring carbons.~177.4 (C2), ~152.0 (C4), ~111.7 (C5), ~33.3 (CH), ~23.2 (C(CH₃)₂), ~17.0 (CH₃)[10]
Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 100 ppm solution of the thiazole compound in a suitable solvent like dichloromethane or methanol.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Injector: Splitless injection at 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

Comparative Performance: The Decisive Role of Sensory Profile

The most significant distinction between these two molecules lies in their aroma and flavor profiles. This difference is a direct consequence of their isomeric alkyl groups, which interact differently with olfactory receptors. 2-isopropyl-4-methylthiazole is widely recognized for its complex, multi-faceted profile, while this compound leans towards more savory notes.

Sensory AspectThis compound2-Isopropyl-4-methylthiazole
Odor Descriptors Savory, rich[1][12]Green, vegetable, nutty, rooty, earthy, tropical fruit, peach-like[3][6][7][13]
Flavor Profile Imparts rich, savory notes to snacks, sauces, and seasonings[1][12]Alliaceous, earthy, sulfury coffee with a tropical fruity nuance. Adds "fuzzy skin" notes to peach flavors[3][9][13]
Natural Occurrence Maillard reaction productFound in roasted meat, tomato, durian, and is a product of the Maillard reaction[3][10]
Primary Application Savory flavor formulations[1][12]Fruit flavor enhancer (peach, mango, tropical), beverages, confectionery[3][5][14]

The green and fruity notes of 2-isopropyl-4-methylthiazole make it a powerful tool for building authentic tropical fruit flavors[14]. In contrast, the savory character of this compound makes it more suitable for enhancing meaty and cooked flavors[1][12]. This divergence in sensory performance is a classic example of how subtle changes in molecular structure can lead to profound functional differences, a key concept in structure-activity relationships.

Applications in Research and Development

Beyond their use as flavor and fragrance ingredients, these thiazoles serve as valuable building blocks in organic synthesis.

Application AreaThis compound2-Isopropyl-4-methylthiazole
Flavor & Fragrance Primary use in savory food products, seasonings, and some personal care items for its unique scent[1][12].Widely used as a flavor enhancer in fruity and tropical-themed foods, beverages, and confectionery. Also used in cosmetics[5][14].
Pharmaceuticals Used as a building block in the synthesis of more complex molecules, including potential therapeutic agents[1][12]. It is an intermediate in the synthesis of drugs like Febuxostat[15][16].Acts as a building block for new chemicals and aromas[5]. Can be a precursor in the synthesis of other specialized thiazole derivatives[17].
Agrochemicals Investigated as an attractant for certain pests, offering potential for eco-friendly pest control solutions[12].Less commonly cited for this application compared to the isobutyl variant.
Other Research Exhibits antimicrobial properties, suggesting potential use in food preservation[1][12].Studied as a key component of natural aromas and as a product of the Maillard reaction in food chemistry[10].

Conclusion

The comparative analysis of this compound and 2-isopropyl-4-methylthiazole reveals two compounds with distinct and valuable properties. While structurally very similar, their performance characteristics, particularly their sensory profiles, dictate their applications.

  • Choose 2-Isopropyl-4-methylthiazole for: Applications requiring green, nutty, and complex tropical fruit notes. It is the superior choice for enhancing fruit flavors in beverages, confectionery, and fragrances.

  • Choose this compound for: Formulations that benefit from a rich, savory character. It is ideal for enhancing the flavor of snacks, sauces, seasonings, and for use as a synthetic intermediate in pharmaceutical and agrochemical research.

This guide has provided the foundational data, experimental protocols, and comparative insights to assist researchers in making informed decisions about the selection and application of these versatile thiazole derivatives.

References

A Sensory Showdown: Unmasking the Flavor Profiles of Alkylthiazoles in a Food Model

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the sensory attributes of key alkylthiazoles, providing researchers, scientists, and product development professionals with the data and methodologies to harness their potent flavor characteristics.

Alkylthiazoles are a class of heterocyclic compounds renowned for their significant contribution to the desirable aromas of many cooked and roasted foods. Formed primarily through the Maillard reaction, these potent molecules are instrumental in developing the savory, nutty, and roasted notes that define the flavor profiles of products ranging from roasted meats and coffee to savory snacks and baked goods. Understanding the distinct sensory characteristics of individual alkylthiazoles is crucial for precise flavor formulation and product development. This guide provides a comparative sensory analysis of key alkylthiazoles in a neutral food model, supported by quantitative data and detailed experimental protocols.

Quantitative Sensory Data at a Glance

To facilitate a direct comparison of the sensory impact of various alkylthiazoles, the following table summarizes their reported odor and flavor thresholds, alongside their characteristic sensory descriptors. These values, gathered from various studies, provide a quantitative basis for understanding the potency and nature of each compound's contribution to a food's aroma profile.

AlkylthiazoleOdor Threshold (in water, ppb)Flavor Threshold (in water, ppb)Key Sensory Descriptors
2-Methylthiazole 30-Green, nutty, vegetable-like
2-Isobutylthiazole 2 - 3.525 - 50 (in tomato juice)Green, tomato leaf, earthy, metallic[1]
2,4,5-Trimethylthiazole ~10-Nutty, roasted, cocoa, coffee-like, earthy[2][3][4]
2-Acetylthiazole --Popcorn, roasted peanut, nutty, corn chip, baked goods, roast meat[5][6][7][8]
4-Methyl-5-vinylthiazole --Potent aroma, cocoa, roasted nuts

Note: Odor and flavor thresholds can vary significantly depending on the food matrix and the sensory methodology employed.

Delving into the Experimental Details

The sensory data presented in this guide is typically generated using a combination of instrumental analysis and human sensory panels. Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds, while trained sensory panels are essential for characterizing and quantifying the perceived flavors.

Experimental Protocol: Sensory Panel Evaluation of Alkylthiazoles in a Food Model

This protocol outlines a standardized approach for conducting a descriptive sensory analysis of alkylthiazoles in a neutral food matrix, such as a simple starch-based broth or a deodorized vegetable oil.

1. Objective: To identify and quantify the sensory attributes of different alkylthiazoles and to compare their flavor profiles in a controlled food model.

2. Panelist Selection and Training:

  • A panel of 8-12 individuals should be selected based on their sensory acuity, ability to articulate sensory perceptions, and availability.

  • Panelists undergo training to familiarize them with the basic tastes, common aroma descriptors, and the specific sensory attributes expected from alkylthiazoles (e.g., nutty, roasted, green, savory). Reference standards for these attributes should be provided.

3. Sample Preparation:

  • A neutral and bland food base (e.g., a simple chicken or beef broth prepared without strong seasonings, or a refined vegetable oil) is chosen as the food model.

  • Stock solutions of the selected alkylthiazoles (e.g., 2-methylthiazole, 2-isobutylthiazole, 2,4,5-trimethylthiazole, and 2-acetylthiazole) are prepared in a suitable solvent (e.g., ethanol or propylene glycol).

  • The stock solutions are then diluted into the food model to achieve a range of concentrations, including levels at and above their known flavor thresholds. A control sample (food model without any added alkylthiazole) must be included.

4. Sensory Evaluation Procedure:

  • Samples are presented to the panelists in a randomized and blind-coded manner to prevent bias.

  • The evaluation is conducted in a controlled environment with consistent lighting and temperature, and free from distracting odors.

  • Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

  • Using a predefined scoresheet, panelists rate the intensity of various sensory attributes for each sample on a structured scale (e.g., a 15-point intensity scale). Key attributes to evaluate include:

    • Aroma: Nutty, roasted, green, earthy, savory, meaty.

    • Flavor: Nutty, roasted, green, earthy, savory, meaty, bitter.

    • Overall Flavor Impact.

5. Data Analysis:

  • The intensity ratings from the panelists are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the different alkylthiazoles and concentrations.

  • The results are often visualized using spider plots or bar charts to provide a clear comparison of the sensory profiles.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds in a complex volatile mixture.

Methodology Overview:

  • Volatile Extraction: Volatile compounds from the food model (with or without added alkylthiazoles) are extracted using methods like Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE).

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties.

  • Olfactometry and Detection: As the separated compounds exit the GC column, the effluent is split. One portion goes to a standard detector (like a mass spectrometer for identification), and the other portion is directed to a sniffing port.

  • Sensory Assessment: A trained analyst sniffs the effluent from the sniffing port and records the time, intensity, and description of any perceived odors.

  • Data Analysis: The olfactometry data is combined with the chromatography data to create an "aromagram," which highlights the odor-active compounds. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, a measure of the odor potency of a compound.

Visualizing the Workflow

To better understand the process of sensory comparison, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis & Interpretation food_model Neutral Food Model (e.g., Broth, Oil) dilution Serial Dilution food_model->dilution alkylthiazoles Alkylthiazole Stock Solutions alkylthiazoles->dilution samples Coded Samples for Sensory Panel dilution->samples panel Trained Sensory Panel samples->panel evaluation Descriptive Analysis (Rating Intensities) panel->evaluation data_collection Data Collection evaluation->data_collection stats Statistical Analysis (ANOVA) data_collection->stats profile Sensory Profile Generation stats->profile comparison Comparative Analysis profile->comparison

Caption: Experimental workflow for the sensory panel evaluation of alkylthiazoles.

GCO_Workflow cluster_extraction Volatile Extraction cluster_gco GC-Olfactometry Analysis cluster_data Data Interpretation food_sample Food Sample with Alkylthiazoles extraction SPME or SAFE food_sample->extraction volatile_extract Volatile Extract extraction->volatile_extract gc Gas Chromatography (Separation) volatile_extract->gc split Effluent Split gc->split ms Mass Spectrometry (Identification) split->ms 50% sniff Sniffing Port (Sensory Detection) split->sniff 50% aromagram Aromagram Generation ms->aromagram sniff->aromagram aeda Aroma Extract Dilution Analysis (AEDA) aromagram->aeda fd_factor Flavor Dilution (FD) Factor aeda->fd_factor

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Conclusion

The sensory profiles of alkylthiazoles are diverse and potent, offering a versatile palette for flavor creation. While 2-isobutylthiazole provides characteristic green and tomato-like notes, compounds like 2,4,5-trimethylthiazole and 2-acetylthiazole deliver sought-after nutty, roasted, and savory characteristics. By employing rigorous sensory evaluation protocols and advanced instrumental techniques like GC-O, researchers and product developers can gain a deeper understanding of these compounds and leverage their unique attributes to craft appealing and authentic flavor profiles in a wide array of food products. The data and methodologies presented in this guide serve as a foundational resource for the effective application of alkylthiazoles in the food industry.

References

A Comparative Analysis of 2-Isobutyl-4-methylthiazole: GC-MS vs. GC-O

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of flavor and aroma analysis, the selection of appropriate analytical techniques is paramount. This guide provides a detailed comparison of two powerful methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the analysis of the potent aroma compound 2-isobutyl-4-methylthiazole. This thiazole derivative is a key contributor to the characteristic aroma of a variety of natural products and is utilized as a flavoring agent.[1][2]

Performance Comparison: GC-MS versus GC-O

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] It couples the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In contrast, Gas Chromatography-Olfactometry (GC-O) utilizes the human nose as a highly sensitive and specific detector to determine the sensory relevance of volatile compounds separated by GC.[4][5]

The primary strength of GC-MS lies in its ability to provide structural information and quantify compounds, whereas GC-O excels at identifying odor-active compounds, even at concentrations below the detection limits of a mass spectrometer.[4][6] The synergistic use of both techniques provides a comprehensive understanding of an aroma profile, correlating chemical composition with sensory perception.[4]

Quantitative Data Summary

The following table summarizes the type of quantitative and qualitative data obtained from GC-MS and GC-O analysis of this compound. While a single study providing all these data points simultaneously was not identified, this table represents a compilation of expected results based on available data and typical analytical outcomes.

ParameterGC-MS AnalysisGC-O AnalysisSignificance for this compound
Retention Time (RT) Dependent on column and conditions (e.g., ~22 min on an HP-5 column)[7]Identical to GC-MS if run simultaneouslyCrucial for peak assignment and can be influenced by column choice and temperature programming.[8]
Mass Spectrum (m/z) Provides a unique fragmentation pattern for identification. Key fragments for 2-isobutylthiazole are m/z 99, 58, 43, 42, and 126.[9]Not applicableConfirms the chemical identity of the compound.[9][10]
Concentration/Abundance Determined by peak area relative to a standard curveNot directly measuredGC-MS allows for precise quantification of the compound in a sample.
Odor Descriptor Not applicableGreen, wasabi, tomato leaf, earthy, vegetable, metallic[11]Directly characterizes the sensory perception of the compound.
Odor Intensity Not applicableCan be rated on a scale (e.g., 0-5) by panelists[12]Quantifies the perceived strength of the aroma.
Flavor Dilution (FD) Factor / Odor Activity Value (OAV) Not applicableDetermined by serial dilution of the sample extract[4][13]Indicates the potency of the odorant and its likely contribution to the overall aroma.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key steps for the analysis of this compound using GC-MS and GC-O.

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.[4] Common methods for volatile compounds like this compound include:

  • Headspace Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds. The fiber is then desorbed in the GC inlet.[7]

  • Solvent Extraction: Suitable for less volatile compounds or complex matrices, where the sample is extracted with an organic solvent, followed by concentration of the extract.[14]

GC-MS Protocol
  • Gas Chromatograph (GC) System: An Agilent 7890 GC system or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for flavor and fragrance analysis.[15]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 250 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Data Analysis: Compound identification is performed by comparing the acquired mass spectra with a reference library (e.g., NIST).[3]

GC-O Protocol
  • GC System and Conditions: The same GC system and conditions as described for GC-MS analysis are used to ensure correlation of retention times.

  • Effluent Splitter: The column effluent is split, typically in a 1:1 ratio, between the MS detector and an olfactometry port.

  • Olfactometry Port (Sniffing Port): The effluent directed to the sniffing port is mixed with humidified air to prevent drying of the nasal passages. The port is heated to prevent condensation of the analytes.[16]

  • Assessors: A panel of trained assessors sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

  • Data Acquisition: Specialized software is used to record the assessors' responses in real-time, creating an aromagram that can be overlaid with the chromatogram from the MS detector.

  • Dilution Analysis (AEDA/CharmAnalysis™): To determine the odor potency, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is the flavor dilution (FD) factor.[13]

Visualizing the Analysis

The following diagrams illustrate the experimental workflows and the relationship between GC-MS and GC-O analysis.

GC_MS_O_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis cluster_results Results Sample Sample containing This compound Extraction Headspace-SPME or Solvent Extraction Sample->Extraction GC_Inlet GC Inlet (250°C) Extraction->GC_Inlet GC_Column Capillary Column (e.g., DB-5ms) GC_Inlet->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS Detector) Splitter->MS_Detector O_Port Olfactometry Port (Sniffing Port) Splitter->O_Port MS_Data Mass Spectrum & Retention Time MS_Detector->MS_Data O_Data Aromagram & Odor Descriptors O_Port->O_Data Identification Compound Identification (via MS Library) MS_Data->Identification Quantification Quantification (via Peak Area) MS_Data->Quantification Sensory_Relevance Sensory Relevance (Odor Profile & Potency) O_Data->Sensory_Relevance

Caption: Experimental workflow for the simultaneous GC-MS and GC-O analysis of this compound.

Logical_Relationship cluster_ms_outputs GC-MS Provides: cluster_o_outputs GC-O Provides: GC_MS GC-MS Analysis MS_ID Chemical Identity (Mass Spectrum) GC_MS->MS_ID MS_Quant Concentration (Quantitative Data) GC_MS->MS_Quant GC_O GC-O Analysis O_Desc Sensory Character (Odor Descriptor) GC_O->O_Desc O_Potency Sensory Impact (Odor Potency/OAV) GC_O->O_Potency Comprehensive_Analysis Comprehensive Aroma Profile of this compound MS_ID->Comprehensive_Analysis MS_Quant->Comprehensive_Analysis O_Desc->Comprehensive_Analysis O_Potency->Comprehensive_Analysis

Caption: Logical relationship between GC-MS and GC-O for a comprehensive analysis of aroma compounds.

References

Comparison of different extraction methods for 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Extraction Methods for 2-Isobutyl-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Extraction Techniques for a Key Flavor and Aroma Compound.

This compound is a volatile heterocyclic compound of significant interest due to its characteristic green, tomato-vine-like aroma. It is a key component in the flavor profile of tomatoes and other natural products and is also used as a flavoring agent in the food industry. The accurate and efficient extraction of this compound from various matrices is crucial for quality control, flavor analysis, and research. This guide provides a comparative overview of common extraction methods for this compound, supported by available experimental data and detailed protocols.

Comparison of Extraction Method Performance

The selection of an appropriate extraction method is critical and depends on the matrix, the desired purity of the extract, and the analytical technique to be employed. The following table summarizes the performance of three common extraction methods for volatile compounds, including thiazoles. The data is compiled from multiple studies on flavor analysis in complex food matrices.

Extraction MethodPrincipleYield of VolatilesPurity of ExtractThermal Degradation RiskEase of UseKey AdvantagesKey Disadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatiles from the headspace of a sample onto a coated fiber.Good for highly volatile compounds.High, minimal matrix interference.Low, typically performed at moderate temperatures.High, solvent-free and easily automated.Solvent-free, simple, sensitive, and suitable for a wide range of volatiles.Fiber can be fragile and has a limited lifespan; competitive adsorption can occur.
Simultaneous Distillation-Extraction (SDE) Continuous distillation of volatiles from an aqueous sample with simultaneous solvent extraction.Good, especially for less volatile compounds.Moderate, co-extraction of non-volatile compounds can occur.High, the sample is heated for an extended period.Moderate, requires specialized glassware and solvent handling.Efficient for a broad range of volatiles.Risk of artifact formation and thermal degradation of labile compounds.
Solvent-Assisted Flavor Evaporation (SAFE) Distillation of volatiles from a sample under high vacuum at low temperatures.Very Good, excellent for thermally sensitive compounds.High, minimizes the extraction of non-volatile matrix components.Very Low, performed at or below room temperature.Low, requires specialized and expensive equipment.Minimizes thermal degradation and artifact formation, providing a "truer" flavor profile.Technically demanding and time-consuming.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile compounds, including this compound, from a tomato matrix.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Homogenize 5 g of the sample (e.g., tomato paste) and place it into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Salting-out: Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer at 50°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continuous agitation.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the injection port of the GC-MS, heated to 250°C, for thermal desorption for 5 minutes. The desorbed analytes are then separated and identified by the GC-MS system.

Quantitative Data Example: In a study on cherry tomato varieties, the concentration of 2-isobutylthiazole extracted using an optimized HS-SPME method ranged from approximately 260 to 470 µg/kg.[1]

Simultaneous Distillation-Extraction (SDE)

This protocol describes a general procedure for the extraction of volatile compounds from a liquid or semi-solid matrix.

Materials:

  • Likens-Nickerson SDE apparatus

  • Heating mantles

  • Distillation flask (sample side) and solvent flask

  • Condenser with circulating cooling water

  • Organic solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Sample Preparation: Place a known amount of the homogenized sample (e.g., 100 g) and distilled water into the sample flask of the SDE apparatus.

  • Solvent Addition: Add a suitable organic solvent (e.g., 50 mL of dichloromethane) to the solvent flask.

  • Extraction: Heat both the sample and solvent flasks simultaneously. The steam from the sample flask carries the volatile compounds over to the condenser, where they are condensed along with the steam. The condensed mixture flows into the extraction arm, where the volatile compounds are extracted into the organic solvent. The condensed water and solvent are continuously returned to their respective flasks.

  • Duration: Continue the SDE process for a set period, typically 2-4 hours.

  • Drying and Concentration: After extraction, cool the solvent flask, collect the organic extract, and dry it over anhydrous sodium sulfate. The extract can then be concentrated using a gentle stream of nitrogen or a rotary evaporator before analysis.

Solvent-Assisted Flavor Evaporation (SAFE)

This protocol provides a general outline for the SAFE technique, which is ideal for isolating thermally labile flavor compounds.

Materials:

  • SAFE apparatus (specialized high-vacuum distillation glassware)

  • High-vacuum pump

  • Dewar flasks with liquid nitrogen

  • Sample flask and receiving flasks

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Sample Preparation: Prepare a liquid extract of the sample using a suitable solvent.

  • Apparatus Setup: Assemble the SAFE apparatus, ensuring all connections are vacuum-tight. Cool the receiving flasks with liquid nitrogen.

  • Extraction: Introduce the sample extract into the sample flask. Apply a high vacuum to the system (typically < 10-4 mbar).

  • Distillation: Gently warm the sample flask (usually to no more than 40-50°C). The volatile compounds will evaporate under the high vacuum and travel to the liquid nitrogen-cooled receiving flasks, where they condense and are trapped.

  • Collection and Analysis: Once the distillation is complete, carefully bring the system back to atmospheric pressure. The condensed volatiles in the receiving flasks can then be collected for analysis.

Visualizing the Methodologies

To better illustrate the workflows and relationships of these extraction techniques, the following diagrams are provided.

Extraction_Method_Comparison cluster_hs_spme HS-SPME cluster_sde SDE cluster_safe SAFE hs_sample Sample in Vial hs_equilibrate Equilibration (Heating & Stirring) hs_sample->hs_equilibrate hs_extract Fiber Adsorption hs_equilibrate->hs_extract hs_desorb Thermal Desorption (GC Inlet) hs_extract->hs_desorb sde_sample Sample & Water sde_distill Simultaneous Distillation & Extraction sde_sample->sde_distill sde_solvent Organic Solvent sde_solvent->sde_distill sde_collect Solvent Collection sde_distill->sde_collect safe_sample Sample Extract safe_vacuum High Vacuum Distillation safe_sample->safe_vacuum safe_trap Cryogenic Trapping safe_vacuum->safe_trap safe_collect Volatile Collection safe_trap->safe_collect

Caption: Workflow diagrams for HS-SPME, SDE, and SAFE extraction methods.

Logical_Relationship cluster_methods Extraction Methods compound This compound in Matrix hs_spme HS-SPME compound->hs_spme sde SDE compound->sde safe SAFE compound->safe analysis GC-MS Analysis hs_spme->analysis sde->analysis safe->analysis

Caption: Logical relationship of extraction methods for the analysis of this compound.

References

A Guide to Understanding the Odor Activity Value of 2-Isobutyl-4-methylthiazole in Food

Author: BenchChem Technical Support Team. Date: December 2025

2-Isobutyl-4-methylthiazole (CAS No. 61323-24-8) is a sulfur-containing heterocyclic compound recognized for its contribution to the aroma of various food products.[1][2][3][4][5] It is often described as having a rich, savory note.[1][2][3] Due to its potent aroma, even at low concentrations, understanding its OAV is key to controlling the flavor profile of food products. The OAV is a measure of the importance of a particular compound to the overall aroma of a sample and is calculated by dividing the concentration of the compound by its odor threshold.[6][7]

Comparative Data of this compound and a Related Compound

Given the limited specific data for this compound, this table includes information on the closely related and well-studied compound, 2-isobutylthiazole, to provide context on the potential sensory properties.

CompoundCAS NumberFlavor DescriptionOdor Threshold (in water)Concentration in FoodOdor Activity Value (OAV)
This compound 61323-24-8Savory[1][2][3]Data not availableData not availableData not available
2-Isobutylthiazole 18640-74-9Green, tomato, earthy, vegetable, metallic[8][9]2-3.5 ppb (parts per billion)[8][9]Data not availableData not available

Note: The absence of concentration and odor threshold data for this compound prevents the calculation of its OAV in any food matrix. The data for 2-isobutylthiazole highlights the low concentrations at which such compounds can be sensorially significant.

Experimental Protocols for Determining Odor Activity Value

To determine the OAV of this compound in a food product, a combination of analytical chemistry and sensory analysis is required. The following protocols outline the standard procedures.

Quantification of this compound Concentration

a. Sample Preparation and Extraction of Volatiles:

  • Solid-Phase Microextraction (SPME): This is a common technique for extracting volatile and semi-volatile compounds from a sample's headspace.

    • A homogenized food sample is placed in a sealed vial and heated to a specific temperature to encourage the release of volatile compounds into the headspace.

    • An SPME fiber coated with a suitable stationary phase is exposed to the headspace for a defined period to adsorb the analytes.

    • The fiber is then retracted and introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

  • Solvent Extraction/Solvent-Assisted Flavor Evaporation (SAFE):

    • The food sample is homogenized with a suitable organic solvent to extract the flavor compounds.

    • The extract is then subjected to SAFE, a distillation technique under high vacuum, to separate the volatile aroma compounds from non-volatile matrix components at low temperatures, thus preventing artifact formation.

b. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the standard instrument for separating and identifying volatile compounds.

  • Separation: The desorbed or injected compounds are separated based on their boiling points and polarity on a capillary column.

  • Identification: The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum for each, which can be compared to a library (e.g., NIST) for identification.

  • Quantification: To quantify the concentration of this compound, an internal standard (a known amount of a deuterated or structurally similar compound) is added to the sample before extraction. A calibration curve is generated using standard solutions of the analyte and the internal standard.

Determination of Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by a human panel.

  • Gas Chromatography-Olfactometry (GC-O): This technique combines GC separation with human sensory perception.[10][11][12]

    • The effluent from the GC column is split, with one portion going to a chemical detector (like MS or FID) and the other to a sniffing port.

    • A trained sensory panel sniffs the effluent at the port and records the time and description of any detected odors.

    • By comparing the olfactometry data with the chromatogram, odor-active compounds can be identified.

  • Ascending Concentration Series (Forced-Choice Method): This is a standard method for determining detection thresholds.[13][14][15]

    • A series of samples with increasing concentrations of this compound in a neutral medium (e.g., water or deodorized oil) is prepared.

    • Panelists are presented with three samples at each concentration level, two of which are blanks and one contains the odorant (a "triangle test").

    • Panelists are forced to choose the sample they believe is different. The threshold is statistically determined as the concentration at which a significant portion of the panel can correctly identify the odd sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the Odor Activity Value of a volatile compound in a food sample.

OAV_Workflow cluster_quantification Quantitative Analysis cluster_sensory Sensory Analysis cluster_calculation OAV Calculation FoodSample Food Sample Extraction Volatile Extraction (e.g., SPME, SAFE) FoodSample->Extraction GCMS GC-MS Analysis Extraction->GCMS Concentration Concentration (C) of this compound GCMS->Concentration OAV_Calc OAV = C / OT Concentration->OAV_Calc PureCompound Pure this compound ThresholdDet Odor Threshold Determination (e.g., GC-O, Forced-Choice) PureCompound->ThresholdDet OdorThreshold Odor Threshold (OT) ThresholdDet->OdorThreshold OdorThreshold->OAV_Calc

Workflow for Determining Odor Activity Value (OAV).

References

A Comparative Guide to HPLC and GC-MS Methods for Thiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of thiazole and its derivatives is crucial across various stages of research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for a given analytical challenge involving thiazole compounds.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability. Generally, GC-MS is well-suited for volatile and thermally stable compounds, while HPLC is the preferred method for non-volatile or thermally labile molecules.

Performance Characteristics: A Side-by-Side Comparison

The performance of an analytical method is defined by several key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] These parameters ensure the method is suitable for its intended purpose. Below is a summary of typical performance data for HPLC and GC-MS in the analysis of thiazole derivatives, compiled from various studies.

Disclaimer: The following data is collated from different sources analyzing various thiazole derivatives and does not represent a direct cross-validation study of a single thiazole compound.

Performance ParameterHPLCGC-MSSource(s)
Linearity (R²) > 0.999> 0.998[3][4][5]
Limit of Detection (LOD) 0.009 - 0.21 µg/mLTypically in the low ng/mL range[3][4][6][7][8]
Limit of Quantification (LOQ) 0.028 - 0.66 µg/mLTypically in the low ng/mL range[3][4][6][7][8]
Accuracy (% Recovery) 93.61 - 105.2%80.23 - 115.41%[3][9][10]
Precision (%RSD) < 2%< 15%[3][9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following are representative experimental protocols for the analysis of thiazole derivatives using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for a Novel Aminothiazole[1][11]

This method was developed for the quantification of a novel aminothiazole derivative.

  • Instrumentation: Waters Alliance HPLC with a UV Detector.[11]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[11]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[1][11]

  • Flow Rate: 1 mL/min.[11]

  • Detection: UV at 272 nm.[11]

  • Sample Preparation: The sample is dissolved in a suitable diluent to achieve a concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-Methylbenzothiazole (2-MBTH)[12]

This method was used to quantify 2-MBTH, a volatile organic compound.

  • Instrumentation: Thermo Trace 1300 ISQ MS system.[12]

  • Column: HP-5 capillary column (30.0 m × 0.25 mm × 0.25 µm).[12]

  • Carrier Gas: Helium.[12]

  • Oven Temperature Program: Initial temperature of 40°C held for 4 min, then ramped to 150°C at 5°C/min, held for 1 min, and finally ramped to 280°C at 10°C/min and held for 5 min.[12]

  • Mass Spectrometer: Operated in electron-ionization (EI) mode at 70 eV with a source temperature of 280°C.[12]

  • Sample Preparation: Volatile compounds were analyzed using solid-phase microextraction (SPME) prior to GC-MS analysis.[12]

Visualizing the Workflows

To better understand the logical flow of method validation and the comparative steps in each analytical technique, the following diagrams are provided.

Method_Cross_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion define_purpose Define Purpose & Scope select_methods Select HPLC & GC-MS Methods define_purpose->select_methods define_params Define Validation Parameters (ICH Guidelines) select_methods->define_params write_protocol Write Cross-Validation Protocol define_params->write_protocol prep_samples Prepare Standard & QC Samples write_protocol->prep_samples hplc_analysis Analyze Samples by HPLC prep_samples->hplc_analysis gcms_analysis Analyze Samples by GC-MS prep_samples->gcms_analysis hplc_data Process HPLC Data hplc_analysis->hplc_data gcms_data Process GC-MS Data gcms_analysis->gcms_data compare_data Compare Performance Data (Accuracy, Precision, Linearity, etc.) hplc_data->compare_data gcms_data->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence report Generate Cross-Validation Report assess_equivalence->report

Workflow for Cross-Validation of Analytical Methods.

HPLC_vs_GCMS_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Preparation (Dissolution in Mobile Phase) hplc_inj Injection into Liquid Mobile Phase hplc_prep->hplc_inj hplc_sep Separation in Column (Based on Polarity) hplc_inj->hplc_sep hplc_det Detection (e.g., UV, DAD) hplc_sep->hplc_det hplc_data Data Analysis (Chromatogram) hplc_det->hplc_data gc_prep Sample Preparation (Derivatization if needed) gc_inj Injection & Vaporization gc_prep->gc_inj gc_sep Separation in Capillary Column (Based on Volatility/Boiling Point) gc_inj->gc_sep gc_ion Ionization (e.g., EI) gc_sep->gc_ion gc_mass Mass Analysis (m/z) gc_ion->gc_mass gc_data Data Analysis (Mass Spectrum & Chromatogram) gc_mass->gc_data

Comparison of HPLC and GC-MS Analytical Workflows.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of thiazole and its derivatives. The primary factor in method selection is the volatility and thermal stability of the analyte. For non-volatile and thermally sensitive thiazole compounds, HPLC with UV or MS detection is the method of choice. Conversely, for volatile thiazoles, GC-MS offers excellent sensitivity and specificity. When developing a new analytical method, a thorough validation in accordance with ICH guidelines is imperative to ensure data integrity. In cases where data from different analytical platforms must be compared, a formal cross-validation study is essential to demonstrate the equivalence of the methods.

References

A Proposed Framework for Inter-Laboratory Comparison of 2-Isobutyl-4-methylthiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for conducting an inter-laboratory comparison (ILC) for the quantification of 2-Isobutyl-4-methylthiazole. Due to the absence of publicly available, formal proficiency testing schemes for this specific analyte, this document provides a proposed study design, detailed experimental protocols for common analytical methodologies, and expected performance characteristics to foster consistency and accuracy in its quantification across different laboratories.

An inter-laboratory comparison is a critical component of quality assurance, enabling individual laboratories to benchmark their analytical results against those of their peers.[1] This process is essential for validating analytical methods and ensuring the reliability and comparability of data, which is particularly crucial in drug development and scientific research.

Proposed Inter-laboratory Comparison Study Design

The primary objective of this proposed ILC is to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix. Proficiency will be evaluated based on the accuracy and precision of the measurements.

Key Components of the Study:

  • Study Coordinator: A designated central laboratory will be responsible for the preparation and distribution of homogeneous test materials, collection and statistical analysis of the data, and the generation of a final comprehensive report.

  • Test Materials: A set of blind samples, including a blank and samples spiked with varying known concentrations of this compound, will be distributed to all participating laboratories. The matrix of the samples should be relevant to the typical applications of the participating laboratories (e.g., a common buffer, plasma, or a specific formulation excipient).

  • Analytical Methods: Participating laboratories will be instructed to use their in-house, validated analytical methods, preferably Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The specific details of the method used must be reported to the study coordinator.

  • Data Submission: Laboratories will be required to submit their quantitative results, along with relevant quality control data, such as calibration curve parameters and the results of quality control samples.

  • Statistical Analysis: The study coordinator will perform a robust statistical analysis of the submitted data. Laboratory performance will be assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all participating laboratories.[2] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[2]

Experimental Protocols

The following are generalized methodologies for the quantification of this compound. Participating laboratories should adapt these protocols based on their specific instrumentation and validated in-house procedures.

Sample Preparation:

A generic sample preparation workflow is outlined below. The specific steps may need to be optimized based on the sample matrix.

  • Thawing: If samples are frozen, they should be thawed completely on ice to prevent degradation of the analyte.

  • Aliquoting: An accurate volume of the sample is transferred to a clean microcentrifuge tube.

  • Protein Precipitation (for biological matrices): For samples containing proteins, a precipitation step is necessary. This is typically achieved by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol, containing an appropriate internal standard.

  • Vortexing and Centrifugation: The mixture is vortexed thoroughly to ensure complete mixing and precipitation, followed by centrifugation at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube for further processing or direct injection.

Analytical Methodologies:

Two common and powerful analytical techniques for the quantification of small molecules like this compound are GC-MS and LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method that is often preferred for the analysis of compounds in complex matrices.

Data Presentation

The results of the inter-laboratory comparison should be summarized in a clear and concise manner to allow for easy comparison of performance.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound Quantification

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Z-ScorePerformance
Lab 014.855.00-0.60Satisfactory
Lab 025.105.000.40Satisfactory
Lab 034.505.00-2.00Satisfactory
Lab 045.505.002.00Satisfactory
Lab 056.005.004.00Unsatisfactory
Lab 064.205.00-3.20Unsatisfactory

Diagrams

Below are diagrams illustrating the proposed experimental workflow and the logical relationship in the data analysis process.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Submission & Analysis Thawing Thawing Aliquoting Aliquoting Thawing->Aliquoting Protein_Precipitation Protein Precipitation Aliquoting->Protein_Precipitation Vortexing_Centrifugation Vortexing & Centrifugation Protein_Precipitation->Vortexing_Centrifugation Supernatant_Transfer Supernatant Transfer Vortexing_Centrifugation->Supernatant_Transfer GC_MS GC-MS Analysis Supernatant_Transfer->GC_MS LC_MS LC-MS Analysis Supernatant_Transfer->LC_MS Data_Submission Data Submission GC_MS->Data_Submission LC_MS->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation Statistical_Analysis->Performance_Evaluation

Caption: Experimental workflow for the inter-laboratory comparison of this compound.

G cluster_input Input Data cluster_calculation Calculation cluster_evaluation Performance Evaluation Lab_Results Laboratory Results (xi) Z_Score_Calc Z-Score = (xi - X) / σ Lab_Results->Z_Score_Calc Assigned_Value Assigned Value (X) Assigned_Value->Z_Score_Calc Std_Dev Standard Deviation (σ) Std_Dev->Z_Score_Calc Satisfactory Satisfactory (|Z| ≤ 2) Z_Score_Calc->Satisfactory Unsatisfactory Unsatisfactory (|Z| > 2) Z_Score_Calc->Unsatisfactory

Caption: Logical relationship for Z-score based performance evaluation in the inter-laboratory comparison.

References

Bridging the Gap: A Comparative Guide to the Instrumental and Sensory Analysis of 2-Isobutyl-3-methoxypyrazine (IBMP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isobutyl-3-methoxypyrazine (IBMP) is a highly potent, naturally occurring aromatic compound responsible for the characteristic "green" or "vegetative" notes in a variety of foods, beverages, and plants.[1][2] Its most recognizable aroma is that of green bell pepper.[1][3] Due to its exceptionally low sensory detection threshold, measured in parts per trillion (ng/L), even minute fluctuations in its concentration can dramatically alter the sensory profile of a product.[1][4] For researchers, scientists, and professionals in product development, establishing a clear correlation between quantitative instrumental measurements and qualitative sensory perception is critical for quality control, product formulation, and understanding consumer acceptance.

This guide provides a comparative overview of the instrumental and sensory methodologies used to evaluate IBMP. It presents supporting data from studies on wine, a matrix where IBMP has been extensively studied, and details the experimental protocols required to achieve a robust correlation between chemical analysis and human perception.

Quantitative Data Summary: Correlating IBMP Concentration with Sensory Perception

Direct quantitative correlation studies are essential for predicting sensory impact from analytical measurements. Research in enology provides a valuable model for this correlation. The following table summarizes data illustrating the relationship between IBMP concentration measured by instrumental analysis and the corresponding sensory detection thresholds and consumer rejection levels in wine.

MatrixAnalysis TypeIBMP Concentration (ng/L)Sensory Perception OutcomeReference
WaterSensory Threshold1 - 2Odor Detection Threshold[3][5]
White Wine (Sauvignon blanc)Sensory Threshold1 - 6Odor Detection Threshold[6]
Red WineSensory Threshold10 - 16Odor Detection Threshold[6]
White Wine (Sauvignon)Best Estimate Threshold (BET)5.5Statistically significant detection by a sensory panel[7]
Red Wine (Fer)Best Estimate Threshold (BET)16.8Statistically significant detection by a sensory panel[7]
White Wine (Sauvignon)Consumer Rejection Threshold (CRT)50Concentration at which consumers significantly reject the product[7]
Red Wine (Fer)Consumer Rejection Threshold (CRT)30Concentration at which consumers significantly reject the product[7]
Red Wine (Cabernet Franc)Instrumental vs. Sensory> 15Concentration at which tasters identify a "vegetal" or "green pepper" aroma[8]

Experimental Protocols

Achieving a reliable correlation requires rigorous and standardized methodologies for both instrumental and sensory analysis.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is the benchmark method for quantifying trace levels of IBMP in complex matrices.

  • Objective: To accurately measure the concentration of IBMP.

  • Sample Preparation:

    • A precise volume of the liquid sample (e.g., 20 mL of wine) is placed into a headspace vial.[4]

    • A salt, such as sodium chloride (e.g., 6.0 g), is added to the vial to increase the volatility of the analyte by modifying the matrix.[4]

    • A deuterated internal standard, such as 2-isobutyl-3-methoxypyrazine-d3, is added to the sample for accurate quantification.[9][10][11]

  • Extraction (HS-SPME):

    • The vial is sealed and heated while being agitated to facilitate the release of volatile compounds into the headspace.

    • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period to adsorb the volatile analytes.[4]

  • Analysis (GC-MS):

    • The SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph (GC).

    • The adsorbed compounds are thermally desorbed from the fiber and separated on a capillary column.

    • The separated compounds enter a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio.

    • IBMP is identified by its characteristic mass spectrum and retention time, and its concentration is calculated relative to the known concentration of the internal standard.[10]

Sensory Perception Analysis: Quantitative Descriptive Analysis (QDA) and Threshold Testing

Sensory analysis provides the human perception data to correlate with instrumental measurements.

  • Objective: To quantify the intensity of specific sensory attributes and determine detection thresholds.

  • Panel Selection and Training:

    • A panel of 15-20 assessors is selected based on their sensory acuity.[5]

    • Panelists undergo extensive training to recognize and scale the intensity of the target aroma (e.g., "green bell pepper," "vegetative," "earthy") using reference standards of IBMP.[5]

  • Quantitative Descriptive Analysis (QDA):

    • Samples are presented to the panelists in a controlled environment (e.g., sensory booths).

    • Panelists individually rate the intensity of the "green pepper" or other relevant attributes for each sample on an unstructured line scale.[5]

    • Data is collected and statistically analyzed using methods like Analysis of Variance (ANOVA) to determine significant differences between samples.[5]

  • Sensory Threshold Determination (ASTM E679):

    • Best Estimate Threshold (BET): A three-alternative forced choice (3-AFC) test is commonly used.[7] Panelists are presented with three samples, one of which is spiked with IBMP, and are asked to identify the different sample.

    • A series of ascending concentrations is used to determine the lowest concentration at which a panelist can reliably detect the compound.[5]

    • The group's BET is calculated from the geometric mean of the individual thresholds.

Visualizing the Connection: Pathways and Workflows

Olfactory Signaling Pathway for IBMP Perception

The perception of IBMP begins with its interaction with specific olfactory receptors in the nasal epithelium, triggering a neural signal to the brain.[5][12]

G cluster_0 Nasal Epithelium cluster_1 Brain Processing Odorant IBMP Molecule OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Allows Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Action Potential (Neural Signal) Depolarization->Signal Bulb Olfactory Bulb Signal->Bulb Transmitted to Cortex Olfactory Cortex Bulb->Cortex Relayed to Perception Perception of 'Green Pepper' Aroma Cortex->Perception Interprets as

Caption: Biological pathway from odorant binding to aroma perception.

Integrated Experimental Workflow

A robust study requires a parallel workflow where instrumental and sensory data are generated from the same samples and then correlated.

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis Sample Sample Set (e.g., Wines with varying IBMP) Prep_I Sample Preparation (Internal Standard Addition) Sample->Prep_I Prep_S Sample Preparation (Blinding & Randomization) Sample->Prep_S SPME HS-SPME Extraction Prep_I->SPME GCMS GC-MS Analysis SPME->GCMS Quant Quantification (ng/L IBMP) GCMS->Quant Correlation Correlational Analysis (e.g., Pearson Correlation) Quant->Correlation Panel Sensory Panel Evaluation (QDA / Threshold Test) Prep_S->Panel Collect Data Collection (Intensity Ratings) Panel->Collect Stats_S Statistical Analysis (e.g., ANOVA) Collect->Stats_S Stats_S->Correlation Result Predictive Model (Instrumental data predicts sensory outcome) Correlation->Result

Caption: A typical workflow for correlating instrumental and sensory data.

Conclusion

The correlation between instrumental analysis and sensory perception of 2-isobutyl-3-methoxypyrazine is fundamental for controlling its sensory impact. While instrumental techniques like GC-MS provide precise quantification, sensory analysis remains the gold standard for understanding how this concentration is perceived by humans.[13] By employing rigorous, parallel experimental workflows, researchers can build robust correlational models. These models are invaluable for setting quality control specifications, guiding product formulation to meet desired sensory profiles, and advancing the scientific understanding of flavor chemistry.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Isobutyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and flammable compounds such as 2-Isobutyl-4-methylthiazole. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Chemical Properties and Hazards

This compound is a flammable liquid and should be handled with care. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to prevent splashes to the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used in laboratory settings and offer resistance to a variety of chemicals. However, specific breakthrough time data for this compound is not readily available. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be required.
Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material or 100% cotton should be worn to protect against splashes and in the event of a fire. Synthetic materials that can melt onto the skin should be avoided.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
Quantitative Safety Data

Specific quantitative data for this compound, such as occupational exposure limits and glove breakthrough times, are not well-established. In the absence of specific data, it is prudent to adhere to the general safety precautions for handling flammable and irritant chemicals.

ParameterValueNotes and Recommendations
Occupational Exposure Limit (OEL) Not EstablishedIn the absence of a specific OEL, exposure should be minimized to the lowest achievable level.
Glove Breakthrough Time Data Not AvailableUse nitrile gloves for incidental contact. For more intensive handling, consult glove manufacturer's chemical resistance guides for a suitable alternative, or consider double-gloving. Change gloves frequently and immediately upon contamination.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of accidents and exposure.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including this compound, reaction vessels, and any other reagents, within the fume hood.

    • Don the appropriate PPE as outlined in the table above.

    • Have an appropriate fire extinguisher (e.g., CO2 or dry chemical) readily accessible.

    • Ensure an emergency eyewash station and safety shower are unobstructed and operational.

  • Handling and Use :

    • Perform all manipulations of this compound within the fume hood to control vapor exposure.

    • Keep the container of this compound tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

    • Ground and bond containers when transferring large volumes to prevent static discharge, which can be an ignition source.[1]

    • Use spark-proof tools and equipment.[2]

    • Do not heat the chemical with an open flame.[1]

  • Post-Handling :

    • Tightly seal the container of this compound and any waste containers.

    • Decontaminate the work area within the fume hood.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after handling the chemical.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician or poison control center immediately.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.[3]

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]

    • Do not mix with incompatible waste streams.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture.[3]

    • Indicate the hazards associated with the waste (e.g., "Flammable," "Irritant").

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.[4]

    • The storage area should be well-ventilated.

  • Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]

    • Never dispose of this compound down the drain or in the regular trash.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Gather Materials & Don PPE Check Verify Fume Hood & Safety Equipment Prep->Check Handle Work in Fume Hood Check->Handle Store Keep Container Closed Handle->Store Clean Decontaminate Work Area Store->Clean Doff Remove & Dispose of PPE Clean->Doff Wash Wash Hands Doff->Wash Collect Collect Hazardous Waste Wash->Collect Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.